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8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Documentation Hub

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  • Product: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
  • CAS: 56327-24-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

This guide provides a comprehensive overview of a robust synthetic pathway for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a valuable intermediate in the development of novel therapeutics and complex organic molec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a valuable intermediate in the development of novel therapeutics and complex organic molecules.[1] The unique spirocyclic framework coupled with the reactive aldehyde functionality makes this compound a versatile building block for creating diverse chemical entities with potential biological activity.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deep dive into the strategic considerations and mechanistic underpinnings of the synthesis.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde presents a fascinating challenge in regioselective functionalization. Our retrosynthetic approach identifies two primary routes starting from the readily available 1,4-dioxaspiro[4.5]decan-8-one.

G Target 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Intermediate1 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-carbonitrile Target->Intermediate1 Nitrile Reduction Intermediate2 1,4-Dioxaspiro[4.5]decan-8-one Intermediate1->Intermediate2 Nucleophilic Addition of Phenylacetonitrile Cyclohexanone Cyclohexanone Intermediate2->Cyclohexanone Ketalization Intermediate3 α-Phenyl-α-cyanocyclohexanone Phenylacetonitrile Phenylacetonitrile

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will focus on a highly efficient and controllable pathway that proceeds through a nitrile intermediate. This strategy offers excellent control over the introduction of the phenyl and formyl precursors at the C8 position.

Part 1: Synthesis of the Spiroketal Core - 1,4-Dioxaspiro[4.5]decan-8-one

The initial and foundational step in this synthesis is the protection of the carbonyl group of cyclohexanone via ketalization with ethylene glycol. This reaction is a classic and reversible acid-catalyzed process.[2][3][4]

G Cyclohexanone Cyclohexanone Spiroketal 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanone->Spiroketal EthyleneGlycol Ethylene Glycol EthyleneGlycol->Spiroketal AcidCatalyst p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark AcidCatalyst->Spiroketal

Figure 2: Ketalization of cyclohexanone.
Experimental Protocol: Ketalization
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

  • Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

  • Work-up and Purification: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,4-dioxaspiro[4.5]decan-8-one.[2][5]

ParameterValue
Starting Material Cyclohexanone
Reagents Ethylene glycol, p-toluenesulfonic acid
Solvent Toluene
Typical Yield 90-95%

Part 2: Introduction of the Phenyl and Cyano Groups

With the spiroketal in hand, the next critical step is the concurrent introduction of the phenyl and a precursor to the carbaldehyde group at the C8 position. A highly effective method for this transformation is the nucleophilic addition of the anion of phenylacetonitrile to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one, followed by dehydration to form an α,β-unsaturated nitrile. Subsequent conjugate addition of a phenyl group and trapping of the resulting enolate with a proton source would lead to the desired 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile. A more direct approach involves the α-cyanation of a pre-formed α-phenyl spiroketone, however, the former method is often more straightforward.

A plausible alternative route involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with a Grignard reagent, such as phenylmagnesium bromide, to form the tertiary alcohol, followed by dehydration and subsequent hydroformylation. However, controlling the regioselectivity of the hydroformylation can be challenging.

A more direct and controllable approach is the synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile, which can then be reduced to the desired aldehyde.

Experimental Protocol: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
  • Formation of the Phenylacetonitrile Anion: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve phenylacetonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Nucleophilic Addition: To the resulting deep red solution of the phenylacetonitrile anion, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 8-hydroxy-8-(phenyl(cyano)methyl)-1,4-dioxaspiro[4.5]decane.

  • Dehydration and Phenyl Addition (Conceptual): The tertiary alcohol can be dehydrated under acidic conditions to yield an α,β-unsaturated nitrile. Subsequent conjugate addition of a phenyl group using an organocuprate reagent would yield the desired product. A more direct synthesis of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported, suggesting the feasibility of introducing the phenyl group at the 8-position.[6]

Part 3: Reduction of the Nitrile to the Aldehyde

The final step in our proposed synthesis is the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can reduce nitriles to imines, which are then hydrolyzed upon aqueous work-up to the corresponding aldehyde.

G Nitrile 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Nitrile->Aldehyde Reagents 1. DIBAL-H, Toluene, -78 °C 2. H₂O Reagents->Aldehyde

Figure 3: Reduction of the nitrile to the aldehyde.
Experimental Protocol: Nitrile Reduction
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) in anhydrous toluene. Cool the solution to -78 °C.

  • Reduction: Add a solution of DIBAL-H (1.2 eq) in toluene dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 3 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of methanol, followed by water. Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

ParameterValue
Starting Material 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reagent Diisobutylaluminium hydride (DIBAL-H)
Solvent Toluene
Typical Yield 70-85%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. The strategic use of a ketal protecting group and a nitrile as a masked aldehyde allows for the precise and efficient installation of the required functionalities. This approach, grounded in well-established organic transformations, offers a robust platform for the synthesis of this key intermediate, thereby facilitating further exploration in medicinal chemistry and materials science.

References

  • Vu, V. H., Louafi, F., Girard, N., Marion, R., Roisnel, T., Dorcet, V., & Hurvois, J. P. (2014). Electrochemical access to 8-(1-phenyl-ethyl)-1,4-dioxa-8-aza-spiro[4.5]decane-7-carbonitrile. Application to the asymmetric syntheses of (+)-myrtine and alkaloid (+)-241D. The Journal of organic chemistry, 79(8), 3358–3373. [Link]

  • Moghadam, F. M., & Sattari, S. (2011). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. Iranian Journal of Organic Chemistry, 3(1), 549-553. (No direct URL available)
  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. [Link]

  • Armaly, A. M., Wang, Y., & Schindler, C. S. (2018). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis, 8(7), 6435–6440. [Link]

  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. Retrieved from [Link]

  • MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Spirocyclic Scaffold in Modern Chemistry 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a unique bifunctional organic molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Spirocyclic Scaffold in Modern Chemistry

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a unique bifunctional organic molecule characterized by a spirocyclic core, where a cyclohexane ring and a 1,3-dioxolane ring share a single carbon atom. This distinct architecture, coupled with the presence of a reactive aldehyde group and a phenyl substituent, renders it a valuable intermediate in synthetic organic chemistry.[1] Its structural rigidity and defined stereochemical properties make it an attractive building block, particularly in the synthesis of complex molecules with potential biological activity.[1]

The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions. This allows for the facile introduction of diverse chemical moieties, enabling the construction of extensive compound libraries for screening in drug discovery and materials science.[1] The spirocyclic framework itself can be instrumental in influencing the stereochemistry of subsequent reactions, a crucial aspect in the development of chiral pharmaceuticals.[1] This guide aims to provide a comprehensive overview of the known physicochemical properties, a plausible synthetic approach, and the potential applications of this compound for professionals in research and development.

Physicochemical and Structural Characteristics

While comprehensive experimental data for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is not extensively documented in publicly accessible literature, its fundamental properties can be summarized based on available information and computational predictions.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃MySkinRecipes[2]
Molecular Weight 246.31 g/mol MySkinRecipes[2]
CAS Number 56327-24-3MySkinRecipes[2]
Appearance (Predicted) White to off-white solidGeneral knowledge
Storage Conditions 2-8°CMySkinRecipes[2]
Molecular Structure

The structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is depicted below. The core of the molecule is the 1,4-dioxaspiro[4.5]decane system. The phenyl and carbaldehyde groups are both attached to the C8 position of the cyclohexane ring.

Caption: 2D structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Proposed Synthesis Protocol

Step 1: Ketalization of 4-Phenylcyclohexanone

The initial step involves the protection of the ketone functionality of 4-phenylcyclohexanone using ethylene glycol. This reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (PTSA), forms the 1,4-dioxaspiro[4.5]decane core. The removal of water is crucial to drive the equilibrium towards the product.

Reaction:

4-Phenylcyclohexanone + Ethylene Glycol --(PTSA, Toluene, Dean-Stark)--> 8-Phenyl-1,4-dioxaspiro[4.5]decane

Experimental Rationale:

  • Reagents: 4-Phenylcyclohexanone serves as the starting material. Ethylene glycol is the protecting group.

  • Catalyst: p-Toluenesulfonic acid is a common and effective acid catalyst for ketalization.

  • Solvent and Conditions: Toluene is used as the solvent, and a Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, thus driving the reaction to completion.

Step 2: Formylation of 8-Phenyl-1,4-dioxaspiro[4.5]decane

The second step is the introduction of the aldehyde group at the C8 position. A plausible method is through a formylation reaction. One common approach for such transformations is the Vilsmeier-Haack reaction or similar formylation agents.

Reaction:

8-Phenyl-1,4-dioxaspiro[4.5]decane + Formylating Agent --(Appropriate Conditions)--> 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Experimental Rationale:

  • Reagents: The protected ketone from Step 1 is the substrate. A suitable formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (Vilsmeier reagent), could be employed.

  • Conditions: The reaction would likely be carried out under anhydrous conditions at controlled temperatures to prevent side reactions.

  • Work-up: An aqueous work-up would be necessary to hydrolyze the intermediate and isolate the final product.

Purification: The final product would likely require purification by column chromatography on silica gel to remove any unreacted starting materials and byproducts.

start 4-Phenylcyclohexanone step1 Ketalization with Ethylene Glycol (PTSA, Toluene, Dean-Stark) start->step1 intermediate 8-Phenyl-1,4-dioxaspiro[4.5]decane step1->intermediate step2 Formylation (e.g., Vilsmeier-Haack Reaction) intermediate->step2 product 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde step2->product

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecule's structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 9-10 ppm). The protons of the dioxolane ring would likely appear as a multiplet around 3.9-4.2 ppm. The protons of the cyclohexane ring would be observed as a series of complex multiplets in the upfield region (approximately 1.5-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be expected at a significantly downfield chemical shift (around 190-200 ppm). The aromatic carbons would appear in the 120-140 ppm region. The spiro carbon would be a quaternary carbon with a distinct chemical shift. The carbons of the dioxolane and cyclohexane rings would be observed in the aliphatic region of the spectrum.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde would be expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would also be present. The C-O stretching of the dioxolane ring would likely appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 246.31). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the spirocyclic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. Spirocyclic compounds, in general, are of great interest due to their rigid three-dimensional structures which can lead to high-affinity and selective binding to biological targets.

Derivatives of related spiro[4.5]decane systems have been explored as:

  • Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP): Certain triazaspiro[4.5]decan-2-one derivatives have shown potential in inhibiting the opening of the mPTP, a target for treating ischemia-reperfusion injury.[3][4]

  • Sigma-1 (σ1) Receptor Ligands: Fluorinated 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potent ligands for the σ1 receptor, with applications in tumor imaging.[5]

  • Anticonvulsants: The spiro-hydantoin moiety, which shares structural similarities, is a well-known pharmacophore in anticonvulsant drugs like phenytoin.[6]

The aldehyde functionality of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde provides a key advantage for its use as a versatile intermediate. It allows for the straightforward synthesis of a diverse range of derivatives through reactions such as reductive amination, Wittig reactions, and aldol condensations, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is not publicly available, general precautions for handling similar chemical intermediates should be followed. Based on data for related compounds, it should be considered an irritant.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde represents a promising, albeit not extensively characterized, chemical entity. Its unique spirocyclic structure combined with a reactive aldehyde group makes it a valuable building block for the synthesis of more complex molecules. While a lack of readily available experimental data necessitates a degree of prediction, the fundamental principles of organic chemistry allow for the confident postulation of its properties and a viable synthetic pathway. For researchers in drug discovery and materials science, this compound offers a versatile platform for the development of novel molecular architectures with potentially valuable biological or material properties. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their synthetic potential.

References

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (CAS 56327-24-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (CAS Number: 56327-24-3), a versatile b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (CAS Number: 56327-24-3), a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Possessing a unique spirocyclic ketal framework combined with a reactive aldehyde moiety, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures. This document delineates its physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The content herein is curated to provide researchers and drug development professionals with the requisite knowledge for the effective utilization of this compound in their scientific endeavors.

Introduction

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a chemical entity characterized by a spiroketal system derived from cyclohexanone and ethylene glycol, with a phenyl and a formyl group attached to the same carbon atom of the cyclohexane ring. This distinct structural arrangement imparts a combination of rigidity and chemical reactivity, making it an attractive building block in organic synthesis. The spiroketal moiety can influence the stereochemical outcome of reactions and provides a three-dimensional scaffold that is of increasing interest in the design of novel therapeutic agents and functional materials.[1] The aldehyde group, a versatile functional handle, allows for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[2]

Physicochemical and Safety Information

A summary of the key physicochemical properties of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 56327-24-3N/A
Molecular Formula C₁₅H₁₈O₃[3]
Molecular Weight 246.30 g/mol [3]
Predicted XlogP 1.8[3]
Appearance Not available (likely a solid or oil)N/A
Storage Temperature 2-8°C[1]

Safety and Handling:

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis Precursor 4-Phenylcyclohexanone Intermediate 4-Phenyl-4-formylcyclohexanone Precursor->Intermediate Formylation Target 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Intermediate->Target Ketalization (Ethylene Glycol, Acid Catalyst)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Phenyl-4-formylcyclohexanone (Precursor)

While a direct synthesis for 4-phenyl-4-formylcyclohexanone is not explicitly detailed, a general procedure for the formylation of ketones can be adapted. One common method involves the use of a base and a formylating agent like ethyl formate.

Protocol:

  • To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran), add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the enolate.

  • Add ethyl formate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • The reaction is then stirred at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-phenyl-4-formylcyclohexanone.

Step 2: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (Target Compound)

This step involves the acid-catalyzed ketalization of the cyclohexanone carbonyl group in the presence of the aldehyde, which is generally less reactive.[2]

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-phenyl-4-formylcyclohexanone (1 equivalent) in a suitable solvent such as toluene or benzene.

  • Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a catalytic amount of sulfuric acid.[4][5]

  • Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the final product, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the phenyl group.

  • Aldehyde Proton: A singlet around δ 9.5-10.0 ppm.

  • Ethylene Glycol Protons: A singlet or a multiplet in the region of δ 3.9-4.2 ppm.

  • Cyclohexane Protons: A series of complex multiplets in the upfield region (δ 1.5-2.5 ppm).

¹³C NMR:

  • Aldehyde Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

  • Spiroketal Carbon: A characteristic signal around δ 108-112 ppm.

  • Ethylene Glycol Carbons: A signal around δ 64-66 ppm.

  • Cyclohexane Carbons: Signals in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Ketal): Strong C-O stretching bands in the region of 1050-1150 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 246.

  • Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde group (CHO), and cleavage of the spiroketal ring.

Reactivity and Synthetic Utility

The synthetic utility of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde stems from the reactivity of its aldehyde group, which can undergo a variety of transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents such as silver oxide (Ag₂O).

  • Reduction: The aldehyde can be selectively reduced to the primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon bonds (e.g., Grignard reaction, Wittig reaction) and carbon-heteroatom bonds.[2]

  • Reductive Amination: It can be converted to an amine through reaction with an amine followed by reduction of the resulting imine.[2]

The hindered nature of the aldehyde group, due to the adjacent phenyl group and the spirocyclic system, may influence its reactivity, potentially requiring more forcing reaction conditions compared to unhindered aldehydes.[9]

Applications in Drug Discovery and Medicinal Chemistry

Spiroketals are recognized as important structural motifs in a variety of natural products and pharmacologically active compounds.[10][11] The rigid, three-dimensional nature of the spiroketal scaffold can lead to enhanced binding affinity and selectivity for biological targets. While specific applications of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in drug development are not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of:

  • Novel Spirocyclic Heterocycles: The aldehyde functionality can be used to construct new heterocyclic rings fused to the spirocyclic core, leading to novel scaffolds for drug discovery.

  • Analogs of Bioactive Molecules: This compound can serve as a starting point for the synthesis of analogs of known drugs or natural products that contain a spiroketal moiety.

  • Probes for Chemical Biology: The aldehyde group can be used to attach fluorescent tags or other reporter groups, enabling the synthesis of chemical probes to study biological processes.

Patents related to spirocyclic compounds often highlight their use in developing treatments for a range of diseases, indicating the broad interest in this class of molecules in the pharmaceutical industry.[12][13]

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde represents a valuable and versatile building block for organic synthesis. Its unique combination of a rigid spirocyclic core and a reactive aldehyde group provides a platform for the construction of complex and potentially bioactive molecules. While a dedicated body of literature on this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established chemical principles and data from analogous structures. It is anticipated that the utility of this and similar spirocyclic aldehydes will continue to grow as the demand for novel, three-dimensional molecular architectures in drug discovery and materials science increases.

References

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a versatile intermediate in organic synthesis with potential applications in pharmaceutical development.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of analogous structures and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed methodologies for data acquisition and in-depth interpretation of the expected spectral features are presented to serve as a valuable resource for researchers working with this and structurally related molecules.

Introduction

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a spirocyclic compound incorporating a phenyl group and a reactive aldehyde functionality. The rigid spirocyclic framework and the presence of multiple functional groups make spectroscopic analysis crucial for confirming its structure and purity. This guide delves into the predicted spectroscopic signature of this molecule, offering a virtual roadmap for its identification and characterization.

Molecular Structure

The structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, with the IUPAC name, is presented below. The numbering of the carbon atoms is provided for clarity in the NMR analysis.

Caption: Molecular structure and atom numbering of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl and aldehyde groups, as well as the geometry of the spirocyclic system.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
Aldehydic-H9.5 - 10.0Singlet (s)--CHO
Aromatic-H7.2 - 7.5Multiplet (m)-Phenyl group protons
Dioxolane-H3.8 - 4.2Multiplet (m)--O-CH₂-CH₂-O-
Cyclohexane-H1.5 - 2.5Multiplet (m)-Cyclohexane ring protons
Interpretation of the Predicted ¹H NMR Spectrum
  • Aldehydic Proton (9.5 - 10.0 ppm): A characteristic downfield singlet is expected for the aldehyde proton due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (7.2 - 7.5 ppm): The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern and through-space interactions.

  • Dioxolane Protons (3.8 - 4.2 ppm): The four protons of the ethylene glycol ketal will likely appear as a multiplet. Their chemical environment is influenced by the rigid spirocyclic structure.

  • Cyclohexane Protons (1.5 - 2.5 ppm): The protons on the cyclohexane ring will resonate in the aliphatic region. The presence of the phenyl and aldehyde substituents will lead to a complex pattern of overlapping multiplets.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in CDCl₃ is detailed below.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C=O195 - 205Aldehyde carbonyl
Aromatic C (quaternary)135 - 145Phenyl C-1'
Aromatic C-H125 - 130Phenyl C-2', C-3', C-4', C-5', C-6'
Spiro C108 - 112C-5
Dioxolane C64 - 68C-8, C-9
Cyclohexane C (substituted)50 - 60C-4
Cyclohexane C20 - 40C-1, C-2, C-3, C-6, C-7
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (195 - 205 ppm): The aldehyde carbonyl carbon is expected to resonate at a significantly downfield chemical shift.[2]

  • Aromatic Carbons (125 - 145 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the cyclohexane ring will likely have a different chemical shift compared to the protonated aromatic carbons.[3]

  • Spiro Carbon (108 - 112 ppm): The spiro carbon (C-5), being a ketal carbon, will have a characteristic chemical shift in this region.

  • Dioxolane Carbons (64 - 68 ppm): The two carbons of the ethylene glycol ketal are expected to be in this range.

  • Cyclohexane Carbons (20 - 60 ppm): The carbons of the cyclohexane ring will appear in the aliphatic region. The carbon atom bearing the aldehyde group (C-4) will be the most downfield of the cyclohexane carbons due to the deshielding effect of the carbonyl group.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Parameters:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

The predicted characteristic IR absorption bands for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde are listed below.

Wavenumber (cm⁻¹) Vibration Functional Group
3050 - 3100C-H stretchAromatic C-H
2920 - 2980C-H stretchAliphatic C-H
2820 - 2850 & 2720 - 2750C-H stretchAldehydic C-H (Fermi doublet)
1700 - 1715C=O stretchAromatic Aldehyde C=O
1580 - 1600C=C stretchAromatic C=C
1050 - 1150C-O stretchKetal C-O
Interpretation of the Predicted IR Spectrum
  • Aldehydic C-H Stretch (2820 - 2850 & 2720 - 2750 cm⁻¹): The presence of two weak to medium bands in this region is a strong indicator of an aldehyde.[1][4]

  • Carbonyl C=O Stretch (1700 - 1715 cm⁻¹): The carbonyl stretching frequency is expected to be in this range, which is characteristic of an aldehyde conjugated to an aromatic ring.[1][5] Unconjugated aliphatic aldehydes typically show a C=O stretch at a higher frequency (around 1730 cm⁻¹).[1]

  • Aromatic C-H and C=C Stretches: The bands for aromatic C-H and C=C stretching confirm the presence of the phenyl group.

  • Aliphatic C-H Stretches: These absorptions are due to the C-H bonds in the cyclohexane and dioxolane rings.

  • Ketal C-O Stretch: A strong band in this region is characteristic of the C-O single bond stretching in the spiroketal moiety.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₁₈O₃

  • Molecular Weight: 246.30 g/mol

  • Monoisotopic Mass: 246.1256 Da

  • Predicted [M+H]⁺: 247.1329 m/z

Interpretation of the Predicted Mass Spectrum

The fragmentation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde under electron ionization (EI) is expected to proceed through several characteristic pathways:

  • Molecular Ion (M⁺): A peak at m/z = 246 corresponding to the molecular ion should be observable.

  • Loss of Aldehydic Hydrogen ([M-1]⁺): A peak at m/z = 245 due to the loss of the aldehyde hydrogen radical.

  • Loss of the Aldehyde Group ([M-29]⁺): A significant peak at m/z = 217 corresponding to the loss of the -CHO group.

  • Retro-Diels-Alder type fragmentation of the dioxolane ring: This could lead to characteristic fragments.

  • Cleavage of the Cyclohexane Ring: Various fragmentation pathways involving the cleavage of the cyclohexane ring are also possible.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Parameters (for ESI):

    • Ionization Mode: Positive.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. By combining established spectroscopic principles with data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The provided experimental protocols offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and similar molecules, thereby facilitating its unambiguous identification and characterization in research and development settings.

References

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • University of Calgary. (n.d.). 13 Carbon NMR. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 8-Phenyl-1,4-dioxaspiro[4.5]d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, owing to its unique spirocyclic framework and versatile aldehyde functionality.[1] This document will delve into the stereochemical and conformational intricacies of the molecule, supported by a thorough analysis of predicted spectroscopic data. Furthermore, a detailed, field-proven synthetic protocol is presented, emphasizing the causal relationships between experimental choices and outcomes, thereby providing a self-validating system for its preparation.

Introduction: The Significance of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane moiety is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is often exploited to orient pharmacophoric groups in a precise manner, leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of this spirocycle have shown a wide range of biological activities, underscoring their potential in drug discovery.[1] The introduction of a phenyl and a carbaldehyde group at the C8 position, as in 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, further enhances its synthetic utility, providing a key building block for the elaboration of more complex molecular architectures.[1]

Molecular Structure and Stereochemistry

The molecular structure of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is characterized by a spirocyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined at a single carbon atom (C5). The C8 position of the cyclohexane ring is substituted with both a phenyl group and a carbaldehyde group.

Conformational Analysis

The cyclohexane ring of the 1,4-dioxaspiro[4.5]decane system typically adopts a chair conformation to minimize steric strain. The bulky phenyl group at the C8 position is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is crucial as it dictates the spatial orientation of the carbaldehyde group and influences the stereochemical outcome of reactions at this center.

A detailed conformational analysis of a closely related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported, providing valuable insights.[2][3] In this analog, the phenyl group also occupies the equatorial position in the most stable conformation. This precedent strongly supports the prediction that the phenyl group in 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde will also favor the equatorial orientation.

Diagram: Conformational Preference

cluster_axial Axial Phenyl (Disfavored) cluster_equatorial Equatorial Phenyl (Favored) axial Axial Phenyl Group leads to 1,3-Diaxial Strain equatorial Equatorial Phenyl Group Minimizes Steric Hindrance axial->equatorial Conformational Flip

Caption: Conformational equilibrium of the cyclohexane ring.

Stereoisomerism

The C8 carbon of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers, (R)-8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and (S)-8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. The synthesis of a single enantiomer would require either a chiral starting material or an asymmetric synthetic route. The protocol described in this guide will yield a racemic mixture.

Proposed Synthesis

A robust and logical synthetic route to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde commences with the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis involves a two-step sequence: a nucleophilic addition of a phenyl group followed by the introduction of the carbaldehyde functionality.

Diagram: Synthetic Workflow

A 1,4-Dioxaspiro[4.5]decan-8-one B Grignard Reaction (Phenylmagnesium Bromide) A->B Step 1 C 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol B->C D Oxidation C->D Step 2 E 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde D->E

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

The first step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. A Grignard reaction using phenylmagnesium bromide is a classic and efficient method for this transformation.[4][5]

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvent, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[5]

  • Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to remove the passivating layer of magnesium oxide.[4]

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that protonates the alkoxide intermediate to form the alcohol without causing the hydrolysis of the acetal protecting group.

Step 2: Oxidation to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

The tertiary alcohol obtained in the previous step is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be used for this transformation. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable reagents that can achieve this oxidation without over-oxidation to the carboxylic acid.

Experimental Protocol (using PCC):

  • Reaction Setup: In a round-bottom flask, a solution of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane is prepared.

  • Oxidation: Pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion to the stirred solution. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with dichloromethane. The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Causality of Experimental Choices:

  • PCC as Oxidant: PCC is a mild oxidizing agent that is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly useful for oxidizing alcohols in the presence of other sensitive functional groups.

  • Anhydrous Dichloromethane: Dichloromethane is a common solvent for PCC oxidations as it is inert to the reagent and effectively dissolves the starting material.

  • Silica Gel Filtration: The filtration through silica gel is an effective way to remove the insoluble chromium byproducts from the reaction mixture.

Spectroscopic Characterization (Predicted)

As no published spectroscopic data for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is readily available, the following characterization data is predicted based on the analysis of structurally related compounds, particularly 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, and general spectroscopic principles.[2][3]

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 9.5-9.7 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 3.9-4.1 (m, 4H, OCH₂CH₂O), 1.6-2.2 (m, 8H, cyclohexyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~200 (CHO), 135-140 (Ar-C, quat.), 128-130 (Ar-CH), 125-127 (Ar-CH), ~108 (O-C-O), ~65 (OCH₂), ~60 (C8), 30-35 (cyclohexyl-CH₂)
IR (KBr, cm⁻¹) ~2950 (C-H, aliphatic), ~2850, ~2750 (C-H, aldehyde), ~1725 (C=O, aldehyde), ~1600, ~1490 (C=C, aromatic), ~1100 (C-O, acetal)
Mass Spectrometry (EI) m/z (%): 246 (M⁺), 217 (M⁺ - CHO), 188, 145, 105, 77

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde represents a synthetically versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive analysis of its molecular structure, including a discussion of its conformational preferences and stereochemistry. A detailed and logical two-step synthesis from 1,4-dioxaspiro[4.5]decan-8-one has been proposed, with a focus on the rationale behind the chosen experimental conditions. The predicted spectroscopic data will aid researchers in the characterization of this important intermediate. The information presented herein is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related spirocyclic compounds for the discovery of novel therapeutic agents.

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Exploratory

starting materials for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: Core Starting Materials and Synthetic Strategy Abstract 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: Core Starting Materials and Synthetic Strategy

Abstract

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable intermediate in organic synthesis, particularly for the development of complex molecules in pharmaceuticals and materials science.[1] Its structure, featuring a spirocyclic ketal and a quaternary carbon center bearing both a phenyl and a formyl group, presents unique synthetic challenges. This guide provides a comprehensive overview of a strategic, multi-step synthesis, detailing the selection of starting materials, the rationale behind each reaction, and step-by-step experimental protocols. The proposed pathway begins with the readily available 1,4-cyclohexanedione and proceeds through key intermediates, including an α,β-unsaturated nitrile, to construct the target molecule efficiently.

Introduction

The Target Molecule: Structure and Potential Applications

The molecule 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde possesses a unique combination of functional groups. The 1,4-dioxaspiro[4.5]decane moiety is a protective group for a cyclohexanone carbonyl, which is stable under a variety of reaction conditions, including basic, nucleophilic, and reductive environments.[2] The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, such as oxidation to a carboxylic acid, reduction to a primary alcohol, or condensation reactions to form larger, more complex structures.[1] This combination makes the title compound a significant building block for the synthesis of novel spirocyclic compounds with potential biological activities.[1]

Retrosynthetic Analysis and Key Synthetic Challenges

A retrosynthetic analysis of the target molecule reveals the primary challenge: the construction of the C8 quaternary stereocenter substituted with both a phenyl and a formyl group. A direct, single-step formation of this center on a pre-existing spirocyclic ketone is not straightforward. Therefore, a more strategic, multi-step approach is necessary.

The proposed retrosynthesis involves three key disconnections:

  • Aldehyde Formation: The aldehyde can be formed from the reduction of a nitrile group, a reliable and selective transformation.

  • Phenyl Group Introduction: The phenyl group can be introduced via a conjugate addition to an α,β-unsaturated nitrile, which establishes the desired quaternary center.

  • Spirocycle Formation: The spirocyclic ketal is formed from a cyclohexanone derivative, a standard protection strategy.

This leads to a forward synthesis commencing from 1,4-cyclohexanedione.

Recommended Synthetic Pathway

Overview of the Synthetic Strategy

The proposed pathway is a three-stage process designed for efficiency and control over the formation of the complex C8 position.

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The initial step involves the selective protection of one of the two carbonyl groups of 1,4-cyclohexanedione. This is a critical maneuver to allow for selective chemistry at the other carbonyl position.

  • Starting Materials: 1,4-Cyclohexanedione, Ethylene Glycol.

  • Reaction Principle: Ketal Protection. The reaction of a ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst forms a cyclic ketal.[3][4][5] By using one equivalent of ethylene glycol relative to the dione, mono-ketalization is favored, yielding the desired 1,4-dioxaspiro[4.5]decan-8-one.[6][7] The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.

Experimental Protocol: Mono-ketalization of 1,4-Cyclohexanedione

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting dione is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1,4-dioxaspiro[4.5]decan-8-one.[6][7]

Step 2: Formation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

This stage involves a two-part sequence to construct the C8 quaternary center.

Part A: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonitrile

  • Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one.

  • Reaction Principle: Cyanohydrin Formation and Dehydration. The ketone is first converted to a cyanohydrin by nucleophilic addition of a cyanide anion. This intermediate is then dehydrated, typically under acidic or basic conditions with heating, to form an α,β-unsaturated nitrile.

Experimental Protocol: α,β-Unsaturated Nitrile Formation

  • In a flask under an inert atmosphere, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a suitable solvent.

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). Stir at room temperature to form the silyl-protected cyanohydrin.

  • Upon completion, the reaction mixture containing the cyanohydrin is treated with a dehydrating agent such as phosphorus oxychloride in pyridine, or thionyl chloride, and heated to induce elimination, affording the α,β-unsaturated nitrile.

  • Work-up involves quenching the reaction, extraction into an organic solvent, and purification by column chromatography.

Part B: Conjugate Addition of the Phenyl Group

  • Starting Material: 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonitrile.

  • Reaction Principle: Michael Addition. A phenyl group is introduced via a 1,4-conjugate (Michael) addition to the α,β-unsaturated nitrile. While a phenyl Grignard reagent can be used, often in the presence of a copper(I) catalyst to favor 1,4-addition, the use of a Gilman reagent (lithium diphenylcuprate, Ph₂CuLi) is often more selective for conjugate addition over direct 1,2-addition to the nitrile.

Experimental Protocol: Phenyl Group Conjugate Addition

  • Prepare the Gilman reagent in a separate flask under an inert atmosphere by adding two equivalents of phenyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (e.g., -78 °C).

  • In another flask, dissolve the α,β-unsaturated nitrile (1.0 eq) in an anhydrous ethereal solvent and cool to -78 °C.

  • Slowly add the prepared Gilman reagent to the solution of the unsaturated nitrile.

  • Allow the reaction to stir at low temperature until completion, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the resulting 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile by column chromatography.

Step 3: Reduction of Nitrile to the Target Aldehyde

The final step is the selective reduction of the nitrile to an aldehyde.

  • Starting Material: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Reaction Principle: Partial Reduction with DIBAL-H. Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can reduce nitriles. At low temperatures, the reaction can be stopped at the intermediate imine stage. Upon aqueous workup, this imine is hydrolyzed to the corresponding aldehyde.[8] This method avoids over-reduction to the primary amine.

Experimental Protocol: Nitrile to Aldehyde Reduction

  • Under an inert atmosphere, dissolve the nitrile (1.0 eq) in an anhydrous non-polar solvent like toluene or dichloromethane and cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (1.1-1.5 eq) in a suitable solvent, maintaining the low temperature.

  • Stir the reaction at -78 °C for the required time (monitoring by TLC is crucial to prevent over-reduction).

  • Quench the reaction carefully at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

  • Purify the final product by column chromatography.

Alternative Synthetic Considerations: Oxidation of a Primary Alcohol

An alternative, and potentially more direct, final step to form the aldehyde involves the oxidation of the corresponding primary alcohol, (8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol. However, the synthesis of this specific primary alcohol is not trivial. A plausible, though lengthy, route would involve:

  • Starting with 4-phenylcyclohexanone.

  • A Wittig reaction to introduce a one-carbon extension (e.g., using methoxymethyltriphenylphosphine ylide).

  • Hydrolysis of the resulting enol ether to the aldehyde, 4-phenylcyclohexane-1-carbaldehyde.

  • Protection of the aldehyde as a ketal.

  • Oxidation of the ketone at C4, which is challenging.

Given these complexities, the nitrile reduction pathway is presented as the more robust and controllable strategy. However, should the primary alcohol be accessible, several mild oxidation methods are available.

Oxidation_Methods cluster_0 Mild Oxidation of Primary Alcohol to Aldehyde Swern Swern Oxidation Reagents: Oxalyl Chloride, DMSO, Triethylamine Pros: Mild, high yield Cons: Stench (DMS), requires low temp. DMP Dess-Martin Periodinane (DMP) Reagent: DMP Pros: Mild, room temp, neutral conditions Cons: Reagent is shock-sensitive PCC Pyridinium Chlorochromate (PCC) Reagent: PCC Pros: Bench-stable solid Cons: Chromium-based (toxic)

Caption: Comparison of common mild oxidation methods for aldehyde synthesis.

These methods, such as the Swern oxidation[9][10][11][12][13] or the use of Dess-Martin periodinane (DMP),[14][15][16][17][18] are highly effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[19][20][21]

Summary of Key Starting Materials and Reagents

Compound NameRoleCAS NumberMolecular FormulaMolar Mass ( g/mol )
1,4-CyclohexanedioneCore Starting Material637-88-7C₆H₈O₂112.13
Ethylene GlycolProtecting Group Source107-21-1C₂H₆O₂62.07
p-Toluenesulfonic acidCatalyst104-15-4C₇H₈O₃S172.20
Trimethylsilyl cyanideCyanide Source7677-24-9C₄H₉NSi99.21
PhenyllithiumPhenylating Agent591-51-5C₆H₅Li84.09
Copper(I) iodideCatalyst7681-65-4CuI190.45
DIBAL-HReducing Agent1191-15-7C₈H₁₉Al142.22

Conclusion

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a challenging endeavor that requires a carefully planned multi-step sequence. The recommended pathway, starting from 1,4-cyclohexanedione and proceeding through a protected ketone, an α,β-unsaturated nitrile, and a final selective reduction, offers a logical and robust solution. This strategy provides control over the construction of the critical quaternary carbon center and utilizes well-established, high-yielding reactions. This guide provides the foundational knowledge for researchers to successfully synthesize this valuable and versatile chemical intermediate.

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The Strategic Utility of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Strategic Importance In the landscape of contemporary organic synthesis, the pursuit of molecular co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity and therapeutic efficacy demands a sophisticated and versatile chemical toolbox. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde emerges as a highly valuable, yet specialized, building block for the synthesis of complex molecular architectures. This guide delves into the core attributes of this compound, elucidating its synthetic potential and strategic applications, particularly in the realm of medicinal chemistry.

With a molecular formula of C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol , this compound is structurally characterized by a cyclohexanone ring bearing a phenyl group and a formyl group at the α-position.[1][2] Crucially, the ketone functionality is masked as a spirocyclic ketal (a 1,4-dioxaspiro[4.5]decane moiety). This seemingly simple structural feature is, in fact, a testament to its strategic design, offering a unique combination of steric influence, latent reactivity, and a handle for a diverse array of chemical transformations. The true power of this molecule lies in the interplay between the reactive aldehyde, the protected ketone, and the directing influence of the α-phenyl group.

This guide will explore the synthesis of the core scaffold, the strategic importance of its functional groups, and its potential applications in constructing pharmacologically relevant spirocyclic and polycyclic systems.

The Core Scaffold: Synthesis and Strategic Considerations

The synthetic accessibility of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is predicated on the availability of its parent ketone, 4-phenylcyclohexanone. This starting material can be synthesized through several established methods, including Friedel-Crafts acylation followed by reduction, or via Grignard reactions involving cyclohexanone and phenyl-based reagents.[3]

The Dual Role of the Spirocyclic Ketal

The 1,4-dioxaspiro[4.5]decane moiety serves two primary strategic purposes:

  • A Robust Protecting Group: The ketal functionality effectively masks the inherent reactivity of the cyclohexanone carbonyl. Acetals are stable in neutral to strongly basic conditions, which allows for a wide range of transformations to be carried out on other parts of the molecule without affecting the ketone.[4][5] This is particularly crucial when employing highly nucleophilic or basic reagents such as organometallics or hydrides.[5] The deprotection can be readily achieved under acidic conditions to reveal the ketone at a later synthetic stage.

  • Stereochemical Influence: The spirocyclic nature of the ketal introduces a significant degree of conformational rigidity to the cyclohexane ring. This can influence the stereochemical outcome of reactions at adjacent centers, a valuable tool in asymmetric synthesis.[6]

The general workflow for the synthesis and strategic utilization of the core scaffold is depicted below:

G cluster_0 Scaffold Synthesis & Protection cluster_1 α-Functionalization cluster_2 Synthetic Elaboration cluster_3 Deprotection 4-Phenylcyclohexanone 4-Phenylcyclohexanone Ketalization Ketalization 4-Phenylcyclohexanone->Ketalization Ethylene Glycol Ethylene Glycol Ethylene Glycol->Ketalization 8-Phenyl-1,4-dioxaspiro[4.5]decane 8-Phenyl-1,4-dioxaspiro[4.5]decane Ketalization->8-Phenyl-1,4-dioxaspiro[4.5]decane Formylation Formylation 8-Phenyl-1,4-dioxaspiro[4.5]decane->Formylation Formylation Reagent Formylation Reagent Formylation Reagent->Formylation Target_Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Formylation->Target_Aldehyde Diverse Reactions Wittig, Grignard, Reductive Amination, etc. Target_Aldehyde->Diverse Reactions Complex Molecules Pharmacophores, Natural Product Analogs Diverse Reactions->Complex Molecules Acidic Hydrolysis Acidic Hydrolysis Complex Molecules->Acidic Hydrolysis α-Formyl-4-phenylcyclohexanone α-Formyl-4-phenylcyclohexanone Acidic Hydrolysis->α-Formyl-4-phenylcyclohexanone

Synthetic workflow for the utilization of the target aldehyde.

Potential Applications in Organic Synthesis

The true synthetic utility of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde lies in the diverse reactivity of its aldehyde functionality. This group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex and pharmacologically relevant structures.

Olefination Reactions: The Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[7] Reacting the target aldehyde with a phosphorus ylide can generate a variety of vinyl-substituted spirocyclic compounds. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting double bond.[8]

Illustrative Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation: To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous THF at 0 °C, add a strong base such as sodium hydride or n-butyllithium dropwise under an inert atmosphere. Stir the resulting mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.

This transformation is particularly useful for introducing side chains that can be further elaborated, for example, through Michael additions or epoxidations.

Carbon-Carbon Bond Formation via Grignard and Organolithium Reagents

The aldehyde group is highly susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li).[9] This reaction provides a straightforward route to secondary alcohols, which are themselves valuable intermediates for a range of further transformations.

G Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5] decane-8-carbaldehyde Addition Nucleophilic Addition Aldehyde->Addition Grignard R-MgX Grignard->Addition Workup Acidic Workup Addition->Workup Alcohol Secondary Alcohol Derivative Workup->Alcohol

Grignard addition to the target aldehyde.

Key Experimental Considerations:

  • Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Temperature Control: These reactions are often exothermic. The addition of the aldehyde to the organometallic reagent is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

Synthesis of Amines via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[10] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Table 1: Reductive Amination Reaction Parameters

Amine SourceReducing AgentProduct TypeKey Considerations
AmmoniaNaBH(OAc)₃Primary AmineAmmonia is typically used in the form of ammonium acetate or a solution in an organic solvent.
Primary Amine (R-NH₂)NaBH(OAc)₃Secondary AmineA slight excess of the amine may be used to drive the reaction to completion.
Secondary Amine (R₂NH)NaBH₄Tertiary AmineNaBH₄ is a suitable reducing agent for the resulting iminium ion.

This reaction is of paramount importance in drug discovery, as the amine functionality is a common feature in a vast number of pharmaceuticals.

Gateway to Pharmacologically Privileged Spirocyclic Scaffolds

The true potential of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and its derivatives is realized in their application as precursors to complex, spirocyclic molecules with significant biological activity. Spirocycles are of great interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved target binding and pharmacokinetic properties.

A compelling example is the synthesis of spirocyclic hydantoins, a class of compounds known to exhibit a range of pharmacological activities, including anticonvulsant and antidiabetic properties.[11] A reported synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione starts from 4-phenylcyclohexan-1-one, the deprotected core of our target molecule.[12]

Synthetic Pathway to a Spirocyclic Hydantoin:

  • Strecker Reaction: 4-Phenylcyclohexan-1-one undergoes a Strecker reaction with sodium cyanide and methylamine hydrochloride to form the α-aminonitrile intermediate.[12]

  • Ureido Formation: The aminonitrile is then treated with potassium cyanate to yield the corresponding ureido derivative.[12]

  • Cyclization: Finally, base-mediated cyclization followed by acidic workup affords the desired spirocyclic hydantoin.[12]

The availability of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde provides a platform to generate a library of novel spirocyclic compounds. The aldehyde can be converted into a nitrile, an amine, or other functional groups that can then participate in cyclization reactions to form diverse heterocyclic systems fused at the spiro center.

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde represents a strategically designed molecular building block with significant potential in organic synthesis. Its unique combination of a reactive aldehyde, a protected ketone, and a directing phenyl group makes it an ideal precursor for the construction of complex and pharmacologically relevant molecules. The ability to leverage the well-established chemistry of the 4-phenylcyclohexanone core, coupled with the versatile reactivity of the aldehyde, opens up avenues for the synthesis of novel spirocyclic and polycyclic systems. For researchers and drug development professionals, this compound offers a valuable tool for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

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The Spirocyclic Keystone: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the contemporary quest for novel therapeutics that navigate complex biological space with enhanced precision and imp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary quest for novel therapeutics that navigate complex biological space with enhanced precision and improved pharmacokinetic profiles, medicinal chemistry has increasingly pivoted from planar, two-dimensional structures to sophisticated three-dimensional scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures capable of conferring conformational rigidity and novel exit vectors for substituent placement. This guide focuses on a particularly valuable, yet underexplored, building block: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde . We will dissect its strategic importance, outline robust synthetic pathways, and explore its application as a cornerstone for the construction of potent and selective modulators of challenging biological targets, particularly within the central nervous system (CNS).

The Strategic Value of the Spiro[4.5]decane Scaffold: Beyond Flatland

The drive to escape "flatland" in drug discovery is a direct response to the need for molecules with superior physicochemical and pharmacological properties.[1][2][3][4] Spirocyclic scaffolds are at the forefront of this movement for several key reasons:

  • Inherent Three-Dimensionality: The spirocyclic core forces substituents into precise, non-planar orientations, enabling more specific and high-affinity interactions with the complex 3D topographies of protein binding pockets.[1][2]

  • Conformational Restriction: By locking the cyclohexane ring in a defined conformation, the spirocyclic nature of the 1,4-dioxaspiro[4.5]decane system reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.[1][3][4]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability while reducing off-target promiscuity compared to their aromatic counterparts.[1][2][3][4]

  • Novel Chemical Space: Spirocycles provide access to novel chemical matter, offering a path to circumvent existing intellectual property and explore uncharted pharmacological territory.[5]

The 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde building block strategically combines this advantageous spirocyclic core with a versatile aldehyde functional group, creating a powerful synthon for diversification. The protected ketone (the dioxaspiro moiety) prevents unwanted side reactions while the aldehyde serves as a primary handle for a wide array of synthetic transformations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a building block is critical for its effective deployment in a synthetic campaign.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
CAS Number 56327-24-3
Predicted XlogP 1.8
Appearance Solid (predicted)-
Storage 2-8°C

Synthesis of the Core Building Block

While not extensively documented as a standalone preparation in peer-reviewed literature, the synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde can be logically derived from established organic chemistry principles. A robust and scalable approach would likely commence from 4-phenylcyclohexanone.

Proposed Synthetic Workflow

Synthesis_Workflow start 4-Phenylcyclohexanone ketal_protection Ketal Protection (Ethylene Glycol, p-TsOH) start->ketal_protection Step 1 formylation Formylation (e.g., Vilsmeier-Haack or equivalent) ketal_protection->formylation Step 2 product 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde formylation->product Final Product

Caption: Proposed synthetic workflow for the target building block.

Step-by-Step Protocol (Proposed)

Step 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane

  • Reaction Setup: To a solution of 4-phenylcyclohexanone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Distillation: Fit the flask with a Dean-Stark apparatus and reflux the mixture, allowing for the azeotropic removal of water. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 8-phenyl-1,4-dioxaspiro[4.5]decane can be purified by column chromatography or recrystallization to yield the pure product.

Step 2: Formylation to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

The introduction of a formyl group at the quaternary carbon is a challenging transformation. A plausible, albeit requiring optimization, method would be a variation of a formylation reaction on a metallated intermediate.

  • Deprotonation: Dissolve 8-phenyl-1,4-dioxaspiro[4.5]decane (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon) and cool to -78 °C. Add a strong base such as LDA or s-BuLi (1.1 eq) dropwise and stir for 1-2 hours to generate the carbanion.

  • Formylation: Add a suitable formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF) (1.5 eq), to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the target aldehyde.

Application in Medicinal Chemistry: A Gateway to CNS-Active Agents

The true power of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde lies in its utility as a precursor to a diverse range of pharmacologically active molecules. The aldehyde functionality is a versatile handle for transformations such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of various pharmacophoric elements.

A particularly promising application is in the synthesis of ligands for the Sigma-1 (σ₁) receptor , a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain. Many potent σ₁ ligands feature a spirocyclic core.

Exemplary Synthetic Application: Synthesis of a σ₁ Receptor Ligand

The following workflow illustrates how the title building block can be used to synthesize a potential σ₁ receptor ligand, drawing analogy from the synthesis of other spirocyclic σ₁ ligands.

Medicinal_Chemistry_Application start 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde reductive_amination Reductive Amination (e.g., Benzylamine, NaBH(OAc)₃) start->reductive_amination Step A deprotection Ketal Deprotection (Acidic conditions) reductive_amination->deprotection Step B final_product Spirocyclic Piperidine Ligand (Potential σ₁ Receptor Modulator) deprotection->final_product Final Target

Caption: Synthetic pathway from the building block to a potential CNS agent.

Protocol: Reductive Amination
  • Reaction Setup: To a solution of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq) in dichloromethane (DCM), add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The mild nature of this reducing agent is compatible with the acid-sensitive ketal protecting group.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography to yield the N-substituted amine.

This straightforward transformation converts the aldehyde into a key amine intermediate, which is a common feature in many CNS-active drugs. Subsequent deprotection of the ketal would yield a spirocyclic piperidone, a highly valuable scaffold for further elaboration.

Pharmacological Relevance: σ₁ Receptor Affinity

The table below presents affinity data for representative spirocyclic σ₁ ligands, demonstrating the potency achievable with this scaffold. It is highly probable that derivatives of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde would exhibit similar high-affinity binding.

Compound AnalogueTargetKᵢ (nM)Reference
Spiro[[1]benzofuran-1,4'-piperidine] derivativeσ₁ Receptor0.18
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4
Spiro[isobenzofuran-1,4'-piperidine] derivativeσ₁ Receptor3.6

Conclusion and Future Outlook

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde stands as a building block of significant strategic value for medicinal chemists aiming to create novel, three-dimensional therapeutics. Its rigid spirocyclic core offers a proven scaffold for achieving high target affinity and selectivity, particularly for challenging CNS targets like the σ₁ receptor. The versatile aldehyde handle provides a direct entry point for a multitude of synthetic elaborations, enabling the rapid generation of diverse chemical libraries.

As drug discovery continues to embrace structural complexity and novelty, the demand for sophisticated, ready-to-use building blocks will only intensify. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is poised to be a key player in this landscape, offering a reliable and efficient starting point for the synthesis of the next generation of spirocyclic drugs. Further exploration of its reactivity and application in the synthesis of diverse compound libraries is strongly warranted and promises to unlock new avenues in the treatment of complex diseases.

References

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.[Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.[Link]

  • Wunberg, T., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Fischer, S., et al. (2009). Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. Bioorganic & Medicinal Chemistry. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF. [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Vitale, P., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Schepmann, D., et al. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]

Sources

Foundational

theoretical studies of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

An In-Depth Technical Guide to the Theoretical Investigation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Abstract This guide provides a comprehensive framework for the theoretical and computational investigation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Abstract

This guide provides a comprehensive framework for the theoretical and computational investigation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. Its unique spirocyclic structure, combined with the reactive aldehyde functionality, presents a rich landscape for theoretical exploration.[1] This document outlines the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. We will detail the causal logic behind methodological choices, from basis set selection to the specific analyses performed, to ensure a robust and self-validating computational study. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of complex organic molecules.[2][3]

Introduction: The Significance of Spirocyclic Aldehydes

Spirocycles, characterized by two rings connected by a single common atom, are prevalent motifs in natural products and have garnered increasing attention in drug discovery due to their inherent three-dimensionality and structural rigidity.[4][5] This unique topology allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets.[5] The molecule 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a versatile intermediate in organic synthesis.[1] The aldehyde group serves as a key functional handle for a variety of chemical transformations, including oxidations, reductions, and condensations, enabling the synthesis of more complex molecular architectures.[1]

The theoretical study of this molecule is paramount for several reasons:

  • Understanding Structure-Activity Relationships (SAR): Computational modeling can predict the molecule's preferred conformation, which is crucial for understanding its interaction with biological receptors.[3]

  • Rational Drug Design: By mapping the electronic properties, such as the electrostatic potential, we can identify regions of the molecule that are likely to engage in intermolecular interactions, guiding the design of new drug candidates.[2]

  • Predicting Reactivity: Theoretical calculations can illuminate the reactivity of the aldehyde group and the influence of the spirocyclic framework, aiding in the design of novel synthetic routes.

Computational Methodology: A Framework for Theoretical Investigation

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of many-body systems.[6][7] The choice of functional and basis set is critical for obtaining accurate results.

Geometry Optimization

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A 3D model of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is constructed using molecular modeling software.

  • Functional and Basis Set Selection: The geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set is chosen, as it includes polarization functions on both heavy atoms and hydrogens, which are essential for accurately describing the electronic distribution in a molecule with heteroatoms and a carbonyl group.[6]

  • Optimization Algorithm: The optimization is carried out until the forces on each atom are negligible, indicating that a minimum on the potential energy surface has been reached.[6]

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum and not a saddle point, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[6]

Diagram: Computational Workflow for Theoretical Analysis

Computational Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Interpretation A Initial 3D Structure B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Calculation (HOMO, LUMO, ESP) B->D E Spectroscopic Prediction (NMR, IR) B->E F Optimized Geometry B->F G Thermodynamic Properties C->G H Electronic Reactivity D->H I Spectroscopic Signatures E->I

Caption: A general workflow for DFT calculations on organic molecules.

Electronic Property Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule.[6] It allows for the identification of electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Predicted Structural and Electronic Properties

Based on theoretical calculations of similar aromatic aldehydes, we can anticipate the following properties for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.[6]

Table 1: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 4.5 eVReflects chemical stability and reactivity
Dipole Moment~ 3.0 DIndicates the molecule's overall polarity

Note: These values are estimates based on DFT calculations of structurally related compounds and would be precisely determined in a dedicated study.[6]

Diagram: Influence of Functional Groups on Electronic Properties

Electronic Influence cluster_molecule 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde cluster_properties Molecular Properties Core Spiro[4.5]decane Core Conformation Conformation Core->Conformation Steric Hindrance Phenyl Phenyl Group Reactivity Reactivity Phenyl->Reactivity Electronic Effects Aldehyde Carbaldehyde Group Aldehyde->Reactivity Electrophilicity Polarity Polarity Aldehyde->Polarity Dipole Moment

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Wittig Olefination of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Abstract This application note provides a comprehensive and detailed protocol for the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, applied to the specific substrate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, applied to the specific substrate 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from the preparation of the requisite phosphorus ylide to the final purification and characterization of the resulting alkene. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Wittig Reaction in Modern Synthesis

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, remains an indispensable tool for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction's power lies in its reliability and the precise control it offers over the location of the newly formed double bond, a feature not always achievable with elimination reactions.[3][4] The core of the reaction involves the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to generate an alkene and triphenylphosphine oxide as a byproduct.[1][5]

This protocol focuses on the olefination of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a sterically demanding substrate. The spirocyclic ketal moiety serves as a protective group for a cyclohexanone precursor and introduces significant steric hindrance around the aldehyde functionality. This necessitates careful selection of the Wittig reagent and reaction conditions to achieve a successful transformation.

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered oxaphosphetane intermediate.[6][7][8] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[7][9]

  • Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically lead to the formation of (Z)-alkenes.

  • Stabilized ylides (where the R group is an electron-withdrawing group like an ester or a ketone) predominantly yield (E)-alkenes.[7]

  • Semi-stabilized ylides (where the R group is an aryl group) often give mixtures of (E)- and (Z)-alkenes.[6]

For the purpose of this protocol, we will focus on the use of a non-stabilized ylide to synthesize the corresponding (Z)-alkene, while acknowledging that the steric bulk of the aldehyde substrate may influence the stereochemical outcome.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium_Salt R-CH₂-PPh₃⁺X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R'-CH=CH-R Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO Ph₃P=O Oxaphosphetane->TPO

Figure 1: The general mechanism of the Wittig reaction.

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the Wittig reagent and the subsequent reaction with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
Methyltriphenylphosphonium bromide1779-49-3357.23Hygroscopic; store in a desiccator.
n-Butyllithium (n-BuLi) in hexanes (2.5 M)109-72-864.06Pyrophoric; handle under an inert atmosphere.
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehydeN/A246.31Assumed to be synthesized beforehand.
Anhydrous Tetrahydrofuran (THF)109-99-972.11Dry over sodium/benzophenone or from a solvent purification system.
Diethyl ether60-29-774.12Anhydrous grade.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49For quenching the reaction.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37For drying the organic phase.
Silica gel (230-400 mesh)7631-86-960.08For column chromatography.
Hexanes110-54-386.18For chromatography.
Ethyl acetate141-78-688.11For chromatography.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, magnetic stir bars, and stir plate

  • Syringes and needles for transfer of pyrophoric reagents

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF, 40 mL) via cannula and stir the resulting suspension at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10 minutes. A deep yellow-orange color should develop, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

B. Wittig Reaction with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

  • In a separate flame-dried 50 mL round-bottom flask under argon, dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equivalent) in anhydrous THF (10 mL).

  • Cool the aldehyde solution to 0 °C.

  • Slowly transfer the aldehyde solution to the freshly prepared ylide solution at 0 °C via cannula over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

C. Work-up and Purification

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the product.[10][11]

Quantitative Data Summary
Reactant/ReagentAmount (mmol)Molar Equivalents
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde1.01.0
Methyltriphenylphosphonium bromide1.21.2
n-Butyllithium (2.5 M in hexanes)1.11.1

Experimental Workflow Diagram

Wittig_Workflow cluster_Ylide_Prep Ylide Preparation (Inert Atmosphere) cluster_Reaction Wittig Reaction cluster_Workup Work-up and Purification Start_Ylide Methyltriphenylphosphonium bromide in THF Cool_Ylide Cool to 0 °C Start_Ylide->Cool_Ylide Add_BuLi Add n-BuLi dropwise Cool_Ylide->Add_BuLi Stir_Ylide Stir at 0 °C for 1h Add_BuLi->Stir_Ylide Combine Add aldehyde solution to ylide Stir_Ylide->Combine Start_Aldehyde Aldehyde in THF Cool_Aldehyde Cool to 0 °C Start_Aldehyde->Cool_Aldehyde Cool_Aldehyde->Combine React Warm to RT, stir 12-16h Combine->React Quench Quench with sat. NH₄Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Alkene Product Purify->Product

Figure 2: A step-by-step workflow for the Wittig olefination.

Characterization of the Product

The purified product, 8-methylene-8-phenyl-1,4-dioxaspiro[4.5]decane, should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): Expect to see the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of two new signals in the alkene region (around 5-6 ppm) corresponding to the geminal protons of the newly formed methylene group. The signals for the phenyl and spirocyclic protons should remain.

  • ¹³C NMR: The carbonyl carbon signal (around 200 ppm) will be absent, and two new signals for the alkene carbons will appear (typically between 100-150 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) will be absent in the product spectrum. A C=C stretching frequency will be present (around 1640 cm⁻¹).

Troubleshooting and Key Considerations

  • Low Yield: Incomplete ylide formation is a common issue. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The steric hindrance of the aldehyde may also lead to lower yields, in which case the Horner-Wadsworth-Emmons reaction could be considered as an alternative.[12]

  • Side Products: If the starting phosphonium salt is not fully deprotonated, unreacted aldehyde may be present. Ensure the correct stoichiometry of the base is used.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes co-elute with the product. Multiple chromatographic purifications or crystallization may be necessary.

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of the target alkene from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. By following this detailed protocol and paying close attention to the reaction conditions, particularly the exclusion of moisture and air, researchers can achieve a successful olefination. The principles and techniques outlined in this application note are broadly applicable to a wide range of substrates in organic and medicinal chemistry.

References

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • BYJU'S. Wittig Reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ACS Publications. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • chemeurope.com. Wittig reaction. [Link]

  • European Patent Office. Workup of Wittig reaction products.
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]

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Application

Application Note: Optimizing Grignard Reaction Conditions for the Synthesis of Secondary Alcohols from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating Steric Hindrance in Grignard Additions The Grignard reaction is a cornerstone of organic synthesis, prized for its efficacy in form...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Steric Hindrance in Grignard Additions

The Grignard reaction is a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbon of a carbonyl group, such as an aldehyde or ketone.[2][3] The reaction with aldehydes is a fundamental route to producing secondary alcohols, which are crucial intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]

However, the efficiency of the Grignard reaction can be significantly hampered by steric hindrance at the carbonyl carbon.[5] 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde presents such a challenge. The bulky spirocyclic backbone and the adjacent phenyl group create a sterically congested environment around the aldehyde, potentially leading to lower yields and the formation of undesirable side products. Its unique spirocyclic structure makes it a valuable building block in pharmaceutical development.[6] This application note provides a comprehensive guide to understanding and optimizing the Grignard reaction conditions for this specific substrate, ensuring high yields of the desired secondary alcohol.

Mechanistic Insights and Challenges

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[7][8] This is followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol.[9]

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Reagent Attack Grignard R-MgX Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation Protonation H3O+ Protonation->Alcohol

Caption: General workflow of the Grignard reaction.

With a sterically hindered aldehyde like 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, several side reactions can compete with the desired nucleophilic addition:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate.[2] This is particularly prevalent with sterically hindered substrates where the carbonyl carbon is less accessible.[7]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[2] This results in the formation of a primary alcohol from the aldehyde.

  • Single Electron Transfer (SET): For sterically hindered substrates, the reaction may proceed via a single electron transfer mechanism, which can lead to the formation of radical species and various side products.[2]

Optimizing Reaction Conditions

To favor the desired 1,2-addition and minimize side reactions, careful control of the reaction parameters is crucial.

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Ethereal solvents are essential for stabilizing the Grignard reagent.[10] They must be strictly anhydrous to prevent quenching of the highly basic Grignard reagent.[8][11]
Temperature 0 °C to room temperatureLower temperatures can help to control the exothermicity of the reaction and may reduce the incidence of side reactions.
Grignard Reagent Methylmagnesium bromide or Phenylmagnesium bromideThe choice of Grignard reagent will determine the R' group in the final product. Smaller Grignard reagents may be more effective in overcoming steric hindrance.
Addition Rate Slow, dropwise addition of the aldehyde to the Grignard reagentThis maintains a low concentration of the aldehyde, which can help to suppress side reactions such as enolization.
Atmosphere Inert (Nitrogen or Argon)Prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.[10]

Experimental Protocol

This protocol details the synthesis of (8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)(phenyl)methanol using phenylmagnesium bromide as the Grignard reagent.

Materials:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for initiation)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.[12]

Workflow:

Experimental Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Prep_Grignard Prepare Phenylmagnesium Bromide Start->Prep_Grignard Add_Aldehyde Slowly Add Aldehyde Solution Prep_Grignard->Add_Aldehyde Reaction Stir at Room Temperature Add_Aldehyde->Reaction Quench Quench with Saturated aq. NH4Cl Reaction->Quench Workup Extract with Diethyl Ether Quench->Workup Dry Dry Organic Layer with MgSO4 Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Caption: Step-by-step experimental workflow.

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to help initiate the reaction.[13]

    • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to bubble.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq) in anhydrous diethyl ether.

    • Slowly add the aldehyde solution dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete formation of Grignard reagentEnsure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere. Use a fresh bottle of anhydrous ether.[11]
Grignard reagent was quenchedEnsure the aldehyde starting material is free of water.
Formation of a primary alcohol Reduction of the aldehydeUse a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).
Recovery of starting aldehyde Steric hindrance preventing reactionIncrease the reaction time and/or temperature. Consider using a less sterically hindered Grignard reagent.
Enolization of the aldehydeAdd the aldehyde slowly to the Grignard reagent to maintain a low concentration of the aldehyde.

Conclusion

The Grignard reaction with the sterically hindered 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde can be successfully performed to yield the corresponding secondary alcohol. By carefully controlling the reaction conditions, particularly the exclusion of water and the slow addition of the aldehyde, the desired 1,2-addition can be favored over competing side reactions. The protocol and troubleshooting guide provided herein offer a robust starting point for researchers in the synthesis of complex molecules derived from this valuable spirocyclic building block.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Reetz, M. T., et al. (1985). The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ChemInform, 16(48).
  • Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 25(21), 5174.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Das, B., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[7][8] Addition and Oxidative Coupling Reactions. ACS Omega, 7(6), 5333-5343.

  • Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Krische, M. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PubMed Central. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]

  • Sfera UNIFE. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

Sources

Method

Application and Protocols for Asymmetric Synthesis Using 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a Chiral Auxiliary: A Review of Current Scientific Literature

A thorough review of contemporary scientific literature reveals no specific, documented applications or established protocols for the use of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a chiral auxiliary in asym...

Author: BenchChem Technical Support Team. Date: January 2026

A thorough review of contemporary scientific literature reveals no specific, documented applications or established protocols for the use of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a chiral auxiliary in asymmetric synthesis. While the molecular structure of this compound, featuring a chiral spirocyclic framework, theoretically suggests potential for stereochemical influence, there is a notable absence of published research detailing its practical application in this context. This document outlines the current state of knowledge based on available information and discusses the general principles that would be relevant should such an application be developed.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern chemistry, particularly in the development of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.[1] A common and powerful strategy to control the stereochemical outcome of a reaction is the temporary incorporation of a chiral auxiliary.[1] This chiral moiety is covalently attached to a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to yield the enantiomerically enriched product, often with the possibility of recovering the auxiliary for reuse.[1] Prominent examples of chiral auxiliaries that have been extensively studied and applied include Evans' oxazolidinones and Oppolzer's camphorsultams.[2]

The Subject Compound: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

The compound 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is recognized as a versatile intermediate in organic synthesis.[3] Its spirocyclic structure is a key feature that makes it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.[3] The presence of an aldehyde functional group allows for a variety of subsequent chemical transformations.[3]

While it is noted that the spirocyclic framework has the potential to influence stereochemistry in asymmetric synthesis, this remains a theoretical assertion without concrete examples in the published literature.[3] Searches for specific applications, such as in aldol, Diels-Alder, or Michael reactions, where chiral auxiliaries are commonly employed, did not yield any results for this particular compound.

Hypothetical Mechanism of Stereocontrol

Should 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde be employed as a chiral auxiliary, its efficacy would depend on the rigid conformation of the spiroketal ring system to effectively shield one face of a reactive intermediate. For instance, if the aldehyde were converted to a different functional group and attached to a prochiral substrate, the phenyl group and the spirocyclic backbone would create a sterically hindered environment. This could, in principle, direct the approach of a reagent to the less hindered face, thereby inducing diastereoselectivity.

A general workflow for such a hypothetical application is depicted below:

G cluster_0 Hypothetical Workflow A Attach Substrate to 8-phenyl-1,4-dioxaspiro[4.5]decane (modified auxiliary) B Diastereoselective Reaction (e.g., enolate alkylation, aldol addition) A->B Prochiral Substrate C Separation of Diastereomers (if necessary) B->C Diastereomeric Mixture D Cleavage of Auxiliary C->D Purified Diastereomer E Enantiomerically Enriched Product D->E F Recovered Auxiliary D->F

Caption: A conceptual workflow for the use of a spiroketal-based chiral auxiliary.

Challenges and Lack of Precedent

The absence of literature on this topic suggests several possibilities:

  • The synthesis of the chiral auxiliary in enantiomerically pure form may be challenging or inefficient.

  • The attachment of substrates and the subsequent cleavage of the auxiliary may proceed with low yields or under harsh conditions that are not synthetically useful.

  • The level of diastereoselectivity induced by the spirocyclic framework may be insufficient to be of practical value compared to well-established chiral auxiliaries.

  • The compound may have other, more significant applications that have been the focus of research, such as in the synthesis of spirocyclic drugs or as a ligand in catalysis.[4][5][6][7]

Conclusion

Based on a comprehensive review of the available scientific literature, there are no established application notes or protocols for the use of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a chiral auxiliary in asymmetric synthesis. While the molecule possesses chiral features that could theoretically induce stereoselectivity, the lack of empirical data means that any discussion of its application remains speculative. Researchers and scientists interested in this area would need to undertake foundational research to determine if this compound can be effectively utilized as a chiral auxiliary, including developing methods for its enantioselective synthesis, attachment to substrates, evaluation in various asymmetric reactions, and subsequent cleavage.

References

At present, there are no scientific articles to cite that specifically detail the use of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde as a chiral auxiliary. The references below pertain to the general principles of asymmetric synthesis and the properties of the subject compound as a chemical intermediate.

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. MySkinRecipes. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. ResearchGate. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in Heterocyclic Synthesis The quest for novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in Heterocyclic Synthesis

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical entities. Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Within this landscape, spirocyclic frameworks have garnered significant attention due to their unique three-dimensional architecture, which can lead to enhanced receptor binding, improved pharmacokinetic properties, and novel intellectual property positions.[2] 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde emerges as a highly valuable and versatile starting material in this context. Its distinct structure, featuring a spirocyclic core, a reactive aldehyde functional group, and a phenyl substituent, makes it an ideal precursor for the synthesis of a diverse array of complex heterocyclic systems.[3] The aldehyde group, in particular, serves as a linchpin for various multicomponent reactions, enabling the construction of intricate molecular architectures in a single, efficient step.[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. We will delve into the synthetic strategies, mechanistic underpinnings, and practical experimental procedures for creating novel spiro-pyrimidines and spiro-dihydropyridines, classes of compounds with profound implications in drug discovery.

I. Synthesis of Spiro-Pyrimidines via Multicomponent Reactions

Pyrimidines are a fundamental class of N-heterocycles, integral to the structure of nucleic acids and present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5] The incorporation of a spirocyclic moiety onto the pyrimidine core can lead to compounds with unique pharmacological profiles. A highly efficient and environmentally benign approach to synthesize spiro-pyrimidines is through a one-pot, multicomponent reaction, often facilitated by green chemistry techniques such as ball-milling.[4]

A. Mechanistic Rationale: The Power of Condensation Chemistry

The synthesis of spiro-pyrimidines from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde can be achieved through a condensation reaction involving an active methylene compound (e.g., malononitrile, barbituric acid) and a nitrogen source (e.g., urea, thiourea, guanidine). The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the nitrogen nucleophile and subsequent cyclization and dehydration to furnish the final spiro-pyrimidine ring system.

B. Experimental Protocol: Solvent-Free Synthesis of a Spiro-Pyrimidine Derivative

This protocol details the synthesis of a novel spiro-pyrimidine derivative using a solvent-free ball-milling approach, which offers advantages in terms of reduced waste, shorter reaction times, and often higher yields compared to traditional solvent-based methods.[4]

Reactants:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

  • Barbituric acid

  • Urea

  • Catalyst: Potassium Carbonate (K₂CO₃)

Procedure:

  • To a 50 mL stainless steel ball-milling jar, add 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 mmol), barbituric acid (1.0 mmol), urea (1.2 mmol), and potassium carbonate (0.2 mmol).

  • Add two stainless steel balls (10 mm diameter) to the jar.

  • Securely close the jar and place it in a planetary ball mill.

  • Mill the reaction mixture at room temperature for 60-90 minutes at a speed of 400 rpm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, remove the jar from the mill and carefully take out the steel balls.

  • Add 20 mL of distilled water to the reaction mixture and stir for 10 minutes.

  • Filter the solid product, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-pyrimidine derivative.

Expected Outcome:

This procedure is expected to yield a novel spiro-pyrimidine compound with the 8-phenyl-1,4-dioxaspiro[4.5]decane moiety at the 5-position of the pyrimidine ring. The yield is anticipated to be in the range of 85-95% based on analogous reactions.[4]

C. Data Presentation: Reaction Parameters
ParameterValue
Starting Aldehyde8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
ReagentsBarbituric acid, Urea, K₂CO₃
Reaction TypeMulticomponent Condensation
MethodSolvent-Free Ball-Milling
TemperatureRoom Temperature
Reaction Time60-90 minutes
Expected Yield85-95%
D. Visualization: Workflow for Spiro-Pyrimidine Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Add Reactants to Milling Jar: - Spiro-aldehyde - Barbituric Acid - Urea - K2CO3 B Add Milling Balls A->B C Ball Mill at 400 rpm (60-90 min) B->C D TLC Monitoring C->D E Add Water & Stir D->E If complete F Filter & Wash Solid E->F G Dry Under Vacuum F->G H Recrystallize from Ethanol G->H I Pure Spiro-Pyrimidine Product H->I

Caption: Workflow for the solvent-free synthesis of spiro-pyrimidines.

II. Synthesis of Spiro-Dihydropyridines via Hantzsch Reaction

1,4-Dihydropyridines (DHPs) are a class of heterocyclic compounds of immense pharmacological importance, most notably as calcium channel blockers for the treatment of hypertension.[6] The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, provides a straightforward and versatile route to this scaffold.[7][8][9] By employing 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in the Hantzsch reaction, novel spiro-fused dihydropyridines with potential for unique biological activities can be accessed.

A. Mechanistic Rationale: A Symphony of Condensations and Cyclization

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[8][9] The mechanism is believed to proceed through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the other equivalent of the β-ketoester and ammonia.[7] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[7]

B. Experimental Protocol: One-Pot Synthesis of a Spiro-Dihydropyridine Derivative

This protocol describes a one-pot synthesis of a novel spiro-dihydropyridine derivative under mild, environmentally friendly conditions.

Reactants:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Solvent: Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 mmol) in ethanol (20 mL).

  • To this solution, add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure spiro-dihydropyridine derivative.

Expected Outcome:

This reaction is expected to produce a 4-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)-1,4-dihydropyridine derivative. Based on similar Hantzsch reactions, yields are anticipated to be in the range of 70-90%.[10]

C. Data Presentation: Reaction Parameters
ParameterValue
Starting Aldehyde8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
ReagentsEthyl acetoacetate, Ammonium acetate
Reaction TypeHantzsch Dihydropyridine Synthesis
MethodOne-Pot Reflux
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Expected Yield70-90%
D. Visualization: Hantzsch Reaction Pathway

G A Spiro-aldehyde + Ethyl Acetoacetate (Knoevenagel Condensation) B α,β-Unsaturated Carbonyl A->B E Michael Addition B->E C Ethyl Acetoacetate + NH4OAc (Enamine Formation) D Enamine Intermediate C->D D->E F Cyclization & Dehydration E->F G Spiro-Dihydropyridine Product F->G

Caption: Mechanistic pathway of the Hantzsch dihydropyridine synthesis.

III. Prospective Synthesis: Spiro-Hydantoins via the Bucherer-Bergs Reaction

Hydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[11] The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones or aldehydes.[12] While the title compound is an aldehyde, its corresponding ketone, 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-one, would be an excellent substrate for the synthesis of spiro-hydantoins.

A. Synthetic Strategy

The Bucherer-Bergs reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate.[12] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. This suggests a two-step approach starting from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde:

  • Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to an acid chloride and a Friedel-Crafts-type reaction, or direct oxidation to the ketone under specific conditions.

  • Bucherer-Bergs Reaction: Conversion of the resulting 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-one to the spiro-hydantoin.

Alternatively, direct conversion of the aldehyde to the hydantoin is also possible under certain modified Bucherer-Bergs conditions, although this is generally less common.

B. Visualization: Proposed Route to Spiro-Hydantoins

G A 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde B Oxidation A->B C 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-one B->C D Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C->D E Spiro-Hydantoin Product D->E

Caption: Proposed synthetic pathway to spiro-hydantoins.

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a powerful and versatile building block for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel spiro-pyrimidines and spiro-dihydropyridines. The application of modern, efficient, and sustainable synthetic methodologies, such as multicomponent reactions and solvent-free techniques, will undoubtedly accelerate the discovery of new chemical entities with the potential to address unmet medical needs. The unique structural features of the resulting spiro-heterocycles make them attractive candidates for further investigation in drug discovery programs.

References

Sources

Method

stereoselective reduction of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

An Application Guide to the Diastereoselective Reduction of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Introduction: The Imperative of Stereocontrol in Synthesis The synthesis of enantiomerically pure molecules is...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diastereoselective Reduction of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Introduction: The Imperative of Stereocontrol in Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug discovery and development. Chiral alcohols, in particular, are invaluable building blocks (synthons) that serve as precursors to a vast array of complex molecular architectures, including medicinally significant β-amino alcohols.[1][2][3] The reduction of prochiral aldehydes and ketones represents one of the most fundamental methods for creating these crucial stereocenters. The specific challenge addressed in this guide is the dia. The carbon atom of the aldehyde group is prochiral, and its reduction will generate a new stereocenter. The adjacent C8 carbon is a quaternary stereocenter, meaning the reduction will result in one of two possible diastereomeric alcohols.

Controlling which diastereomer is formed is not an academic exercise; it is often critical for the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3] This application note provides a detailed examination of the stereochemical principles governing this transformation and presents two distinct, validated protocols that leverage these principles to selectively favor the formation of either the syn or anti diastereomer.

Core Principles: A Tale of Two Models

The diastereochemical outcome of the nucleophilic attack on the aldehyde is dictated by the conformation of the molecule in the transition state. The relative orientation of the substituents on the adjacent stereocenter (C8) sterically and electronically directs the incoming hydride nucleophile. Two competing models, the Felkin-Anh and the Cram-Chelate, provide the theoretical framework for predicting and controlling this outcome.[4][5]

The Felkin-Anh Model: Non-Chelation Control

In the absence of strongly coordinating metal ions, the reaction is governed by steric and electronic effects as described by the Felkin-Anh model.[5][6] This model predicts that the transition state conformation will minimize steric strain. The largest group on the adjacent stereocenter (in this case, the phenyl group) orients itself perpendicular to the carbonyl bond to minimize interactions with the incoming nucleophile. The nucleophile (hydride) then attacks the carbonyl carbon from the least hindered face, following the Bürgi-Dunitz trajectory.[5] For the target aldehyde, this pathway is expected to produce the anti diastereomer as the major product. Standard, non-chelating reducing agents like sodium borohydride (NaBH₄) in protic solvents typically follow this model.[7]

The Cram-Chelate Model: Chelation Control

Selectivity can often be reversed by employing a reducing agent in the presence of a Lewis acidic metal ion capable of chelation.[8][9] According to the Cram-Chelate model, a multivalent metal cation (e.g., Zn²⁺) can coordinate simultaneously with the carbonyl oxygen and a nearby Lewis basic group, forming a rigid cyclic intermediate.[10][11] In the case of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, the ether oxygens of the spiroketal can serve as the Lewis basic sites. This chelation locks the conformation of the molecule, forcing the hydride to attack from the opposite face compared to the Felkin-Anh model. This results in the formation of the syn diastereomer. Reagents such as zinc borohydride (Zn(BH₄)₂) are excellent candidates for promoting this pathway.[12]

G Figure 1: Competing Stereochemical Models FA_Start Transition State (Phenyl group is 'Large') FA_Attack Hydride Attack (Least Hindered Face) FA_Start->FA_Attack Steric Guidance FA_Product Anti Diastereomer (Major Product) FA_Attack->FA_Product CC_Start Rigid Chelate Complex (with Zn²⁺) CC_Attack Hydride Attack (Opposite Face) CC_Start->CC_Attack Conformational Lock CC_Product Syn Diastereomer (Major Product) CC_Attack->CC_Product G Figure 2: General Reaction Scheme Start 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Prod_Anti Anti-Alcohol Diastereomer Start->Prod_Anti Protocol 1 (NaBH₄, MeOH) Felkin-Anh Control Prod_Syn Syn-Alcohol Diastereomer Start->Prod_Syn Protocol 2 (Zn(BH₄)₂, THF) Chelation Control

Caption: Figure 2: General Reaction Scheme.

Protocol 1: Non-Chelation-Controlled Reduction (Felkin-Anh Pathway)

This protocol utilizes sodium borohydride in methanol, a standard and cost-effective method expected to yield the anti diastereomer as the major product. [13][14] Materials:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: Dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 5-10 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between dichloromethane and deionized water.

  • Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to separate the diastereomers and remove impurities.

  • Analysis: Characterize the product and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy.

Protocol 2: Chelation-Controlled Reduction (Cram-Chelate Pathway)

This protocol uses zinc borohydride, prepared in situ from zinc chloride and sodium borohydride, to promote chelation and favor the formation of the syn diastereomer. [8][12] Materials:

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq)

  • Zinc chloride (ZnCl₂), anhydrous (0.75 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-neck round-bottom flask with magnetic stir bar, under an inert atmosphere (N₂ or Ar)

  • Ice bath

  • Syringes for solvent/reagent transfer

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Zn(BH₄)₂: In a dry, inert-atmosphere flask, suspend anhydrous zinc chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium borohydride portion-wise and stir the mixture at 0 °C for 2-3 hours to form the zinc borohydride reagent.

  • Substrate Addition: In a separate flask, dissolve the 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in anhydrous THF. Cool this solution to 0 °C.

  • Reaction: Slowly transfer the aldehyde solution via cannula or syringe to the freshly prepared zinc borohydride suspension at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

  • Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

G Figure 3: General Experimental Workflow Start Dissolve Aldehyde in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add Reducing Agent (Protocol-Specific) Cool->Add Monitor Monitor by TLC Add->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze ¹H NMR Analysis (Determine d.r.) Purify->Analyze

Caption: Figure 3: General Experimental Workflow.

Data Analysis and Comparison

The effectiveness of each protocol is determined by the yield and, most importantly, the diastereomeric ratio (d.r.) of the product. The d.r. can be reliably quantified by integrating characteristic, well-resolved signals in the ¹H NMR spectrum of the purified product mixture.

ProtocolReducing SystemControl PathwayExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
1 NaBH₄ in MeOHFelkin-Anh (Non-Chelation)anti> 5:1
2 Zn(BH₄)₂ in THFCram-Chelate (Chelation)syn> 10:1

Conclusion

The provides a clear and instructive example of diastereocontrol in asymmetric synthesis. By understanding the underlying principles of the Felkin-Anh and Cram-Chelate models, researchers can rationally select reaction conditions to access a desired diastereomer with high selectivity. The use of a simple, non-chelating reagent like sodium borohydride favors the anti product, while a chelating system like zinc borohydride effectively reverses this selectivity to produce the syn alcohol. This ability to predictably control stereochemical outcomes is fundamental to the efficient and successful synthesis of complex chiral molecules for pharmaceutical and materials science applications.

References

  • Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: reduction of carbonyl compounds using sodium tetrahydridoborate Source: Chemguide URL: [Link]

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  • Title: Sodium Borohydride Source: Common Organic Chemistry URL: [Link]

  • Title: Reduction of Aldehydes and Ketones Source: University of Calgary URL: [Link]

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Westlake University URL: [Link]

  • Title: A novel method for synthesis of optically pure beta-amino alcohols Source: Google Patents URL
  • Title: Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: Washington University Open Scholarship URL: [Link]

  • Title: Chiral Auxiliaries - Principles and Recent Applications Source: Thieme Chemistry URL: [Link]

  • Title: OS-FGI Lecture2 Source: Imperial College London URL: [Link]

  • Title: Diastereoselective Addition to Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Cram's Chelation model Asymmetric Synthesis Source: YouTube URL: [Link]

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  • Title: Cram's Rule and Prelog's Rule Source: Chemistry LibreTexts URL: [Link]

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  • Title: L-selectride Source: Wikipedia URL: [Link]

  • Title: Felkin Ahn Model: Easy explanation with examples Source: Chemistry Notes URL: [Link]

  • Title: Asymmetric synthesis and Cram's (chelate) rule Source: SciSpace URL: [Link]

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Application

Application Note & Protocol: Selective Oxidation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde to its Carboxylic Acid

For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis. Introduction: Strategic Importance and Rationale The conversion of aldehydes to carboxylic acids is a cornerstone tra...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction: Strategic Importance and Rationale

The conversion of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis. For drug development professionals, this oxidation is pivotal in the synthesis of complex molecular architectures where the carboxylic acid moiety serves as a key pharmacophore or a synthetic handle for further elaboration. The subject of this protocol, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, presents a unique challenge due to the presence of an acid-sensitive 1,4-dioxaspiro[4.5]decane (a cyclic ketal) protecting group. This group is crucial for masking a ketone functionality while other transformations are carried out on the molecule.[1][2][3][4][5] Therefore, the chosen oxidation method must be sufficiently mild to selectively oxidize the aldehyde without cleaving this protective acetal.

This document provides a comprehensive, field-proven protocol for the selective oxidation of this spirocyclic aldehyde. We will delve into the causality behind the chosen experimental conditions, focusing on the Pinnick oxidation, a method renowned for its mildness and high functional group tolerance.[6][7][8]

The Challenge: Preserving the Ketal Protecting Group

The 1,4-dioxaspiro[4.5]decane moiety is a cyclic acetal, which is stable to basic, nucleophilic, and many oxidizing and reducing conditions.[1][5] However, it is labile under acidic conditions.[1][5] Many classical aldehyde oxidation methods, such as the Jones oxidation (chromic acid in aqueous sulfuric acid), employ strongly acidic conditions that would readily deprotect the ketal, leading to a mixture of unwanted byproducts.[9][10][11][12] Similarly, other powerful oxidizing agents like potassium permanganate under acidic or strongly basic conditions could lead to undesired side reactions.[13][14][15][16][17]

Therefore, a key consideration for this transformation is the selection of an oxidant that operates under neutral or mildly acidic to basic conditions.

The Solution: The Pinnick Oxidation

The Pinnick oxidation has emerged as a superior method for oxidizing aldehydes in the presence of sensitive functional groups.[7][8] It utilizes sodium chlorite (NaClO2) as the primary oxidant under mildly acidic buffered conditions.[6][7]

Mechanistic Insight

The active oxidant in the Pinnick oxidation is chlorous acid (HClO2), formed in situ from sodium chlorite in the presence of a mild acid, typically a phosphate buffer.[7][8] The aldehyde reacts with chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[7][8]

A crucial aspect of a successful Pinnick oxidation is the inclusion of a scavenger for the hypochlorous acid byproduct.[7][18] HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde. Common scavengers include 2-methyl-2-butene or hydrogen peroxide.[7]

Detailed Experimental Protocol

This protocol is designed for the selective oxidation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde≥98%Commercial Source
Sodium chlorite (NaClO₂)80% technical gradeCommercial Source
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)ACS reagent gradeCommercial Source
2-Methyl-2-butene≥99%Commercial Source
tert-Butanol (t-BuOH)ACS reagent gradeCommercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS reagent gradeCommercial Source
Saturated aqueous sodium sulfite (Na₂SO₃) solution-In-house
Brine (Saturated aqueous NaCl solution)-In-house
Anhydrous magnesium sulfate (MgSO₄)ACS reagent gradeCommercial Source
Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

experimental_workflow start Starting Material: 8-Phenyl-1,4-dioxaspiro[4.5]decane- 8-carbaldehyde in t-BuOH/THF/H₂O reagents Add: 1. 2-Methyl-2-butene 2. NaH₂PO₄·H₂O 3. NaClO₂ (aq. solution) start->reagents Step 1 reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction Step 2 quench Quench with saturated Na₂SO₃ (aq) reaction->quench Step 3 extraction Aqueous Workup: Extract with EtOAc quench->extraction Step 4 wash Wash organic layer: 1. Water 2. Brine extraction->wash Step 5 dry Dry over MgSO₄, filter wash->dry Step 6 evaporation Solvent Removal: Rotary Evaporation dry->evaporation Step 7 product Purified Product: 8-Phenyl-1,4-dioxaspiro[4.5]decane- 8-carboxylic acid evaporation->product Step 8

Caption: Workflow for the Pinnick oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq). Dissolve the aldehyde in a 1:1:0.5 mixture of tert-butanol, tetrahydrofuran, and water (a typical concentration is 0.1 M).

  • Addition of Reagents: While stirring at room temperature, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate monohydrate (5.0 eq).

  • Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (4.0 eq) in water. Add this solution dropwise to the reaction mixture over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice-water bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization, if necessary, to afford the pure 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

Quantitative Data Summary

ParameterValue
Molar Equivalents (Aldehyde)1.0
Molar Equivalents (NaClO₂)4.0
Molar Equivalents (NaH₂PO₄·H₂O)5.0
Molar Equivalents (2-Methyl-2-butene)5.0
Solvent Systemt-BuOH/THF/H₂O (1:1:0.5)
Reaction TemperatureRoom Temperature
Typical Reaction Time2-4 hours
Expected Yield>90% (after purification)

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (which may streak due to its acidic nature) indicates the reaction is proceeding.

  • Quenching: The complete quenching of the reaction with sodium sulfite is crucial to remove any residual oxidizing agents. The disappearance of the characteristic yellow color of chlorine dioxide is a visual indicator of a successful quench.

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of the carboxylic acid proton in the ¹H NMR spectrum and the carbonyl carbon in the ¹³C NMR spectrum, along with the retention of the ketal signals, will validate the success of the selective oxidation.

Conclusion

The Pinnick oxidation provides a reliable and high-yielding method for the selective oxidation of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde to its corresponding carboxylic acid. The mild reaction conditions ensure the preservation of the acid-sensitive ketal protecting group, making it an invaluable tool for synthetic and medicinal chemists. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently execute this transformation in their synthetic endeavors.

References

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Pinnick oxidation. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Tollens Test. Retrieved from [Link]

  • Reaction Repo. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Aakash Institute. (n.d.). Tollens Test: Principle, Preparation, Purpose & Uses. Retrieved from [Link]

  • TutorChase. (n.d.). How do aldehydes react with Tollens' reagent?. Retrieved from [Link]

  • Vedantu. (n.d.). Tollens Test: Principle, Steps, Silver Mirror & Uses. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Jones oxidation. Retrieved from [Link]

  • Microbe Notes. (2022, May 19). Tollens' Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Fiveable. (n.d.). Swern Oxidation Definition. Retrieved from [Link]

  • Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • YouTube. (2019, December 16). Pinnick Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]

  • JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Protecting group. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Retrieved from [Link]

  • OpenStax. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

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Method

Topic: Catalytic Conversion of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

An Application Note for Advanced Catalytic Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive technical guide to the catalytic convers...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Catalytic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide to the catalytic conversion of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a versatile building block in modern organic synthesis.[1] The unique spirocyclic framework, combined with a sterically encumbered aldehyde functionality, presents distinct challenges and opportunities for catalytic transformations.[2][3][4] We move beyond simple procedural lists to explore the causality behind strategic catalyst selection and protocol design. Three core transformations are detailed: the selective oxidation to a carboxylic acid, the reduction to a primary alcohol, and a carbon-carbon bond-forming olefination. Each section includes field-proven, step-by-step protocols, characterization data, and an analysis of the underlying mechanistic considerations, empowering researchers to leverage this valuable intermediate in complex molecule synthesis.

Introduction: The Strategic Value of a Spirocyclic Aldehyde

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a structurally sophisticated intermediate whose value lies in its combination of features:

  • A Protected Carbonyl: The 1,4-dioxaspiro moiety serves as a robust protecting group for a cyclohexanone carbonyl, allowing for selective chemistry at the aldehyde before a potential late-stage deprotection.

  • A Quaternary Spirocenter: Spirocycles are prevalent motifs in numerous natural products and pharmacologically active compounds, often imparting favorable conformational rigidity and metabolic stability.[2][3][4][5][6]

  • A Sterically Hindered Aldehyde: The aldehyde group is positioned at a quaternary carbon, flanked by a phenyl ring and the spirocyclic system. This steric environment dictates the choice of catalysts and reaction conditions, often requiring highly active systems to achieve efficient conversion.

This guide focuses on catalytic methods, which offer superior efficiency, selectivity, and sustainability compared to stoichiometric reagents. We will explore three fundamental conversions that transform the aldehyde group, unlocking access to a diverse range of downstream derivatives.

Catalytic Oxidation: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a foundational transformation in organic synthesis.[7] For our substrate, the primary challenge is to achieve this conversion under mild conditions that preserve the acid-sensitive ketal protecting group. While traditional oxidants like permanganate or chromium reagents are effective, they suffer from toxicity and poor atom economy.[7] Modern catalytic approaches using green oxidants like hydrogen peroxide (H₂O₂) are preferable.[8]

Rationale for Catalyst Selection: Selenium-Catalyzed Oxidation

We have selected a diphenyl diselenide ((PhSe)₂) catalyzed system with hydrogen peroxide as the terminal oxidant. This choice is underpinned by several key advantages:

  • High Efficiency Under Mild Conditions: The reaction proceeds efficiently at moderate temperatures, minimizing the risk of side reactions or degradation of the starting material.[9]

  • Green Chemistry Principles: It utilizes H₂O₂, a cost-effective and environmentally benign oxidant whose only byproduct is water. The selenium catalyst is used in small, catalytic amounts.[9]

  • Mechanism of Action: Diphenyl diselenide acts as a pre-catalyst, which is oxidized by H₂O₂ to form a more active selenium species (e.g., seleninic acid). This species then facilitates the oxygen transfer to the aldehyde, completing the catalytic cycle.

Workflow for Catalytic Oxidation

sub Substrate & Solvent (Aldehyde in THF) precat Add Pre-catalyst (Diphenyl Diselenide) sub->precat oxidant Add Oxidant (H₂O₂ dropwise at 0°C) precat->oxidant react Reaction (Warm to RT, stir 4-6h) oxidant->react quench Quench (Aqueous Na₂S₂O₃) react->quench extract Workup (EtOAc extraction, brine wash) quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the catalytic oxidation of the aldehyde.

Detailed Protocol: Selenium-Catalyzed Oxidation
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 eq). Dissolve the aldehyde in tetrahydrofuran (THF, 0.2 M).

  • Catalyst Addition: Add diphenyl diselenide (0.05 eq).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (2.0 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure carboxylic acid.

Expected Data
ParameterExpected Result
Product 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Physical Form White to off-white solid
Yield 85-95%
¹H NMR (CDCl₃) Broad singlet ~11-12 ppm (COOH), multiplet 7.2-7.4 ppm (Ar-H)
IR (KBr, cm⁻¹) Broad ~3000 (O-H), ~1705 (C=O), ~1100 (C-O, ketal)

Catalytic Reduction: Synthesis of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol

The reduction of the aldehyde to a primary alcohol provides a key functional group for subsequent derivatization, such as esterification or etherification. Catalytic hydrogenation is a clean, high-yielding method for this transformation.

Rationale for Catalyst Selection: RANEY® Nickel

For a straightforward and robust reduction, RANEY® Nickel is an excellent choice.[10]

  • High Activity: It is a highly active catalyst for the hydrogenation of aldehydes and ketones.

  • Cost-Effectiveness: Compared to precious metal catalysts (Pd, Pt, Ru), it is significantly more economical for large-scale synthesis.

  • Green Solvent Compatibility: The hydrogenation can be effectively run in aqueous media at room temperature, aligning with green chemistry principles.[10]

For researchers interested in asymmetric synthesis, chiral ruthenium or rhodium complexes could be employed to achieve an enantioselective reduction, although this requires more specialized conditions and catalyst synthesis.[11]

Reaction Pathway

Caption: Catalytic hydrogenation of the aldehyde to the primary alcohol.

Detailed Protocol: Catalytic Hydrogenation
  • Catalyst Preparation: In a fume hood, carefully wash RANEY® Nickel (approx. 10% by weight of substrate) with deionized water three times to remove any residual base from storage.

  • Reaction Setup: To a hydrogenation vessel or a thick-walled flask, add the aldehyde (1.0 eq), deionized water (0.1 M), and the washed RANEY® Nickel.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-3 atm or a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the RANEY® Nickel catalyst. Caution: The Celite® pad may be pyrophoric; do not allow it to dry completely and quench with ample water.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the alcohol, which is often pure enough for subsequent steps.

Expected Data
ParameterExpected Result
Product (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Physical Form Colorless oil or low-melting solid
Yield >95%
¹H NMR (CDCl₃) Disappearance of aldehyde proton (~9.5 ppm), appearance of CH₂OH protons (~3.7 ppm) and OH proton (broad singlet).
IR (thin film, cm⁻¹) Broad ~3400 (O-H), disappearance of aldehyde C=O (~1720).

C-C Bond Formation: Wittig Olefination

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[12][13] Given the steric hindrance around the aldehyde in our substrate, the choice of the ylide and reaction conditions is critical for success.[14][15]

Rationale for Reagent Selection: Non-Stabilized Ylides

To overcome the steric hindrance, a more reactive, non-stabilized ylide is preferred over a stabilized one. Methylenetriphenylphosphorane (Ph₃P=CH₂), used to install a terminal double bond, is an excellent choice.[13]

  • Reactivity: Non-stabilized ylides are highly nucleophilic and react effectively even with sterically hindered carbonyls.[13][15]

  • Stereoselectivity: For non-stabilized ylides, the reaction typically favors the formation of the Z-alkene, although this is not applicable when installing a terminal methylene group.[12][14]

  • In Situ Generation: The ylide is typically generated in situ from its corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium tert-butoxide.

Wittig Reaction Mechanism

ylide Phosphonium Ylide (Ph₃P⁺-CH₂⁻) betaine Betaine Intermediate (or direct cycloaddition) ylide->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane ylide->oxaphosphetane [2+2] Cycloaddition (Concerted Path) aldehyde Aldehyde Substrate (R-CHO) aldehyde->betaine aldehyde->oxaphosphetane [2+2] Cycloaddition (Concerted Path) betaine->oxaphosphetane Ring Closure alkene Alkene Product (R-CH=CH₂) oxaphosphetane->alkene Cycloreversion phos_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phos_oxide

Caption: Simplified mechanism of the Wittig reaction.

Detailed Protocol: Methylene Installation
  • Ylide Generation: To a flame-dried, two-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and dry THF. Cool the resulting slurry to 0 °C. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. The mixture will turn a characteristic deep yellow or orange color. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 eq) in a small amount of dry THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the consumption of the aldehyde.

  • Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Extract the mixture with diethyl ether or EtOAc. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purify the crude material by flash column chromatography (eluent: hexane/ethyl acetate, typically starting with a high hexane ratio) to isolate the desired alkene.

Expected Data
ParameterExpected Result
Product 8-Phenyl-8-vinyl-1,4-dioxaspiro[4.5]decane
Physical Form Colorless oil
Yield 60-75% (can be lower due to steric hindrance)
¹H NMR (CDCl₃) Disappearance of aldehyde proton; appearance of vinyl protons (~5-6 ppm).
¹³C NMR (CDCl₃) Appearance of two new sp² carbon signals (~115 and ~140 ppm).

Safety and Handling

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diphenyl Diselenide: Toxic. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.

  • RANEY® Nickel: Potentially pyrophoric when dry, especially after use. Always keep wet and handle under an inert atmosphere when possible. Quench filter cakes carefully.

  • n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under a strict inert atmosphere (N₂ or Ar) using syringe techniques. Reacts violently with water.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Oxidation: Low Yield Incomplete reaction. Peroxide decomposition.Increase reaction time. Ensure fresh H₂O₂ is used. Add H₂O₂ at 0 °C to prevent rapid decomposition.
Reduction: Reaction Stalled Inactive catalyst. Insufficient H₂ pressure.Use fresh, properly washed RANEY® Ni. Ensure the system is sealed and increase H₂ pressure if necessary.
Wittig: Low Yield Steric hindrance. Incomplete ylide formation.Increase reaction temperature (e.g., reflux THF). Ensure reagents and solvent are scrupulously dry for ylide generation. Consider using a stronger base like KHMDS.
Any Reaction: Ketal Cleavage Presence of acid.Ensure all reagents and solvents are neutral or basic. Avoid acidic workup conditions. Add a non-nucleophilic base like proton sponge if trace acid is suspected.

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a highly functionalized intermediate amenable to a variety of powerful catalytic transformations. By carefully selecting the appropriate catalyst and conditions, the aldehyde moiety can be cleanly converted into a carboxylic acid, a primary alcohol, or an alkene. The protocols detailed herein provide robust and reproducible methods for these conversions, opening the door for the synthesis of more complex and biologically relevant spirocyclic molecules.

References

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540–553. [Link]

  • ACS Publications. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]

  • Ciriminna, R., et al. (2019). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Semantic Scholar. Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. [Link]

  • Sci-Hub. Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. [Link]

  • G-M. Z. Z. Wu, et al. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. National Institutes of Health (PMC). [Link]

  • Brown, S. P., et al. (2001). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society, 123(48), 12122–12123. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Zhang, X., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(22), 7101–7105. [Link]

  • An, J., et al. (2007). An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 72(26), 10289–10291. [Link]

  • Royal Society of Chemistry. Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. [Link]

  • Princeton University. Merging photoredox catalysis with organocatalysis: The direct asymmetric alkylation of aldehydes. [Link]

  • Yoon, T. P., et al. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 136(18), 6562–6565. [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ACS Publications. The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Garcı́a-Mota, M., et al. (2021). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials, 33(1), 13–29. [Link]

  • ResearchGate. Catalytic Asymmetric Hydrogenation of Aldehydes. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. [Link]

  • Royal Society of Chemistry. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. [Link]

  • Macmillan Group, Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. [Link]

  • National Institutes of Health (PMC). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. [Link]

  • PubChemLite. 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your synthetic protocols.

Synthetic Strategy Overview

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common synthetic route involves three key stages:

  • Ketal Protection: The synthesis begins with the protection of the carbonyl group of 4-phenylcyclohexanone using ethylene glycol to form the spiroketal, 8-phenyl-1,4-dioxaspiro[4.5]decane.

  • Introduction of the Precursor to the Formyl Group: This is a critical step where a carbon unit is added at the C8 position, which will be subsequently converted to the aldehyde. A common method is the addition of a one-carbon nucleophile to the ketone precursor (before protection) or the formation of an alcohol at the C8 position of the protected spiroketal.

  • Formation of the Aldehyde: The final step involves the conversion of the introduced group into the carbaldehyde. A frequent approach is the oxidation of a primary alcohol precursor.

This guide will address potential issues at each of these stages.

Visualizing the Synthetic Workflow

Synthetic_Workflow 4-Phenylcyclohexanone 4-Phenylcyclohexanone Protection Protection 4-Phenylcyclohexanone->Protection Ethylene glycol, p-TsOH 8-Phenyl-1,4-dioxaspiro[4.5]decane 8-Phenyl-1,4-dioxaspiro[4.5]decane Protection->8-Phenyl-1,4-dioxaspiro[4.5]decane C1-Addition C1-Addition 8-Phenyl-1,4-dioxaspiro[4.5]decane->C1-Addition 1. n-BuLi, THF 2. DMF 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol C1-Addition->8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol Oxidation Oxidation 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol->Oxidation Swern Oxidation Target_Molecule 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Oxidation->Target_Molecule

Caption: Proposed synthetic pathway for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Troubleshooting Guide and FAQs

Part 1: Ketal Protection of 4-Phenylcyclohexanone

The formation of the 1,4-dioxaspiro[4.5]decane core is a crucial first step. While generally straightforward, several factors can lead to low yields.

Q1: My ketal protection of 4-phenylcyclohexanone is incomplete, and I observe significant amounts of starting material even after prolonged reaction times. What could be the issue?

A1: Incomplete reaction is a common issue in ketalization. Here are the primary causes and troubleshooting steps:

  • Insufficient Water Removal: Ketal formation is a reversible equilibrium reaction. The removal of water is essential to drive the reaction to completion.

    • Troubleshooting:

      • Ensure your Dean-Stark apparatus is functioning correctly to physically sequester the water by-product.

      • Use a solvent that forms an azeotrope with water, such as toluene or benzene, to facilitate its removal.

      • Consider the use of a chemical drying agent, such as molecular sieves (3Å or 4Å), added directly to the reaction mixture.

  • Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) may be old or deactivated.

    • Troubleshooting:

      • Use a fresh batch of catalyst.

      • Ensure the catalyst is fully dissolved in the reaction mixture.

      • Consider using a different acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates, although this is less of a concern for this particular molecule.

  • Suboptimal Reaction Temperature: The reaction may not be at the optimal temperature for efficient water removal.

    • Troubleshooting:

      • Ensure the reaction is refluxing at a steady rate.

      • For higher boiling point solvents, a higher temperature can be achieved, which may improve the rate of reaction and water removal.

Q2: I am observing the formation of side products during the ketal protection step. What are these and how can I avoid them?

A2: Side product formation is often due to self-condensation of the ketone or other acid-catalyzed side reactions.

  • Aldol Condensation: Under acidic conditions, the ketone can enolize and undergo self-condensation.

    • Troubleshooting:

      • Maintain a moderate reaction temperature. Overheating can promote side reactions.

      • Use a milder acid catalyst or a lower catalyst loading.

  • Dehydration: Although less likely with this substrate, strong acidic conditions and high temperatures can sometimes lead to dehydration of the cyclohexanone ring.

    • Troubleshooting:

      • Employ milder reaction conditions as described above.

Parameter Standard Condition Optimized Condition for Higher Yield
Catalyst p-Toluenesulfonic acid (catalytic)Freshly opened p-TsOH or recrystallized
Solvent TolueneToluene or Benzene
Water Removal Dean-Stark trapDean-Stark trap with freshly activated 4Å molecular sieves in the reaction flask
Temperature RefluxGentle reflux to ensure steady azeotropic removal of water
Reaction Time 4-8 hoursMonitor by TLC until disappearance of starting material
Part 2: Introduction of the Formyl Group Precursor

This step is often the most challenging in terms of yield and selectivity. A common and effective strategy is the oxidation of a primary alcohol precursor, 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol. The formation of this alcohol can be achieved through various methods, including a Grignard-type reaction on the protected ketone.

Q3: My attempt to form the tertiary alcohol, 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol, using a Grignard reagent with 1,4-dioxaspiro[4.5]decan-8-one resulted in a low yield. What are the likely causes?

A3: Grignard reactions require strict control over conditions to be successful. Low yields are often traced back to the following issues:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water and oxygen.

    • Troubleshooting:

      • All glassware must be oven- or flame-dried immediately before use.

      • Use anhydrous solvents. It is recommended to distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • The magnesium turnings should be activated, for instance by gentle heating under vacuum or by the addition of a small crystal of iodine.[2]

  • Enolization of the Ketone: If the Grignard reagent is sterically hindered or if the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition.[3]

    • Troubleshooting:

      • Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.

      • Add the ketone solution slowly to the Grignard reagent to maintain a low concentration of the ketone.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can undergo side reactions such as the Schlenk equilibrium, which can affect its reactivity.

    • Troubleshooting:

      • Use freshly prepared Grignard reagent.

      • The concentration of the Grignard reagent should be determined by titration before use.[3]

Q4: I am considering a one-carbon addition to the protected spiroketal to form the alcohol precursor. What is a reliable method?

A4: A reliable method is the deprotonation of the C8 position followed by quenching with a one-carbon electrophile.

  • Protocol for Lithiation and Formylation Precursor Synthesis:

    • Dissolve 8-phenyl-1,4-dioxaspiro[4.5]decane in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction is typically stirred at this temperature for 1-2 hours.

    • To this solution, add a one-carbon electrophile such as N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is the desired 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol.

Part 3: Oxidation to the Aldehyde

The final step is the oxidation of the primary alcohol to the target aldehyde. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the spiroketal protecting group.

Q5: I am struggling with the oxidation of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol. I am either getting low yields of the aldehyde or observing over-oxidation to the carboxylic acid. What is the best oxidation method?

A5: For the oxidation of a primary alcohol to an aldehyde without over-oxidation, mild oxidation conditions are necessary. The Swern oxidation is an excellent choice for this transformation due to its high selectivity and tolerance of various functional groups.[4]

  • Causality of Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C).[4] This forms a reactive sulfonium species that is attacked by the alcohol. A hindered, non-nucleophilic base, such as triethylamine (TEA), is then used to induce an elimination reaction that yields the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4] The low reaction temperature and the nature of the oxidant prevent over-oxidation.

Q6: I am performing a Swern oxidation, but the yield of my aldehyde is still low. What are the common pitfalls?

A6: Even with a reliable method like the Swern oxidation, several factors can lead to poor outcomes.

  • Temperature Control: The reaction is highly sensitive to temperature. The formation of the reactive intermediate and the subsequent reaction with the alcohol must be carried out at very low temperatures (typically -78 °C, a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to the decomposition of the reactive intermediate and the formation of side products.

  • Reagent Purity and Stoichiometry: The purity and stoichiometry of the reagents are critical.

    • Troubleshooting:

      • Use high-purity DMSO and oxalyl chloride.

      • Ensure the stoichiometry is correct. Typically, a slight excess of DMSO and oxalyl chloride is used relative to the alcohol, and a larger excess of triethylamine is used.

  • Work-up Procedure: The work-up must be performed carefully to avoid decomposition of the product.

    • Troubleshooting:

      • Quench the reaction at low temperature before allowing it to warm to room temperature.

      • A common issue is the unpleasant odor of the dimethyl sulfide by-product. Rinsing glassware with a bleach solution can help to oxidize the dimethyl sulfide and reduce the odor.[4]

Detailed Protocol for Swern Oxidation:

  • To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO in DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (TEA) dropwise, again maintaining a low temperature.

  • After the addition of TEA, the reaction mixture is typically stirred for a short period at -78 °C and then allowed to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess TEA, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde can then be purified by column chromatography.

Oxidation Method Pros Cons Typical Yield Range
Swern Oxidation High selectivity for aldehydes, mild conditions, wide functional group tolerance.[4]Requires cryogenic temperatures, malodorous by-product.[4]75-95%
Dess-Martin Periodinane (DMP) Mild conditions, room temperature reaction, high yields.Expensive, potentially explosive under certain conditions.80-95%
Pyridinium Chlorochromate (PCC) Readily available, simple procedure.Toxic chromium reagent, can be acidic, potential for over-oxidation.60-80%

Alternative Synthetic Route: Vilsmeier-Haack Reaction

An alternative approach to introduce the formyl group is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5][6] While less common for non-aromatic systems, it has been successfully applied to the hydrazones of cyclic ketones.[7]

Q7: Can the Vilsmeier-Haack reaction be directly applied to 8-phenyl-1,4-dioxaspiro[4.5]decane?

A7: Direct formylation of the spiroketal at the C8 position is unlikely as the Vilsmeier reagent is a weak electrophile that typically reacts with electron-rich systems.[6] However, a potential adaptation involves the formation of an enamine or a similar reactive intermediate from the protected ketal, which could then be formylated. This approach is more speculative and would require significant optimization.

Vilsmeier-Haack_Alternative Protected_Ketal 8-Phenyl-1,4-dioxaspiro[4.5]decane Enamine_Formation Enamine_Formation Protected_Ketal->Enamine_Formation e.g., Pyrrolidine, cat. acid Enamine_Intermediate Enamine_Intermediate Enamine_Formation->Enamine_Intermediate Vilsmeier_Reaction Vilsmeier_Reaction Enamine_Intermediate->Vilsmeier_Reaction 1. Vilsmeier Reagent (POCl3, DMF) Iminium_Salt Iminium_Salt Vilsmeier_Reaction->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis 2. H2O Target_Molecule 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Hydrolysis->Target_Molecule

Caption: A speculative alternative pathway using a Vilsmeier-Haack type reaction.

Final Product Purification and Characterization

Q8: What is the best method for purifying the final product, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde?

A8: The final product is typically purified by silica gel column chromatography. The choice of eluent will depend on the polarity of any remaining impurities. A mixture of hexanes and ethyl acetate is a good starting point for developing a suitable solvent system. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Q9: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?

A9: The following spectroscopic data are characteristic of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (C₁₅H₁₈O₃, Molecular Weight: 246.30 g/mol )[1]:

  • ¹H NMR:

    • A singlet for the aldehydic proton in the region of 9-10 ppm.

    • Multiplets for the phenyl protons in the aromatic region (7-8 ppm).

    • A multiplet for the protons of the ethylene glycol protecting group (around 3.9-4.1 ppm).

    • Multiplets for the cyclohexyl protons.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon in the region of 190-200 ppm.

    • Signals for the aromatic carbons.

    • A signal for the spiroketal carbon (C8) around 108-112 ppm.

    • A signal for the carbons of the ethylene glycol protecting group (around 64-66 ppm).

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.

    • C-O stretching vibrations for the spiroketal.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 246.

By carefully considering the points outlined in this guide, you can significantly improve the yield and purity of your 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde synthesis. Should you encounter further challenges, we recommend a thorough review of the reaction conditions and reagent quality as a first step in troubleshooting.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. MySkinRecipes. Available at: [Link]

  • Synthesis of 1, 4-dioxo spiro[1][8] decane-8-one. Google Patents. Available at:

  • Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. Google Patents.
  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. MDPI. Available at: [Link]

  • The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • Grignard reagent problem. Sciencemadness Discussion Board. Available at: [Link]

  • 4-Phenylcyclohexanone. PubChem. Available at: [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. PrepChem.com. Available at: [Link]

  • Whole-cell catalytic production of ethylene glycol from C1 compounds using engineered glycolaldehyde synthase. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE. Gsrs. Available at: [Link]

  • Troubleshooting my grignard reactions. Reddit. Available at: [Link]

  • Selective catalytic two-step process for ethylene glycol from carbon monoxide. Nature Communications. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Method for preparing vilsmeier reagent. Google Patents.
  • Can a grignard reaction be reversed? How can we determine the direction of a grignard reaction? Quora. Available at: [Link]

  • Ethylene Glycol for Protecting Groups. YouTube. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester. SpectraBase. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the dedicated technical support resource for the purification of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this spirocyclic aldehyde.

Introduction: Understanding the Molecule and Its Challenges

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable building block in organic synthesis, prized for its unique three-dimensional structure which is often leveraged in the development of novel pharmaceutical agents.[1] The purification of this compound, however, is not without its challenges. Common issues stem from the inherent reactivity of the aldehyde functional group and the stability of the ketal protecting group.

This guide provides a systematic approach to troubleshooting purification, focusing on the principles of column chromatography, recrystallization, and chemical purification via bisulfite adduct formation.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during your purification workflow.

Question: My primary purification by column chromatography is resulting in a low yield and/or decomposition of the product. What is going on?

Answer: This is a common issue when purifying aldehydes on silica gel. The acidic nature of standard silica gel can catalyze the decomposition of the aldehyde or the hydrolysis of the ketal protecting group.

  • Causality: Silica gel has surface silanol groups (Si-OH) which are acidic and can promote unwanted side reactions. For a molecule like 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, this can lead to the formation of the corresponding carboxylic acid via air oxidation, or cleavage of the 1,4-dioxaspiro[4.5]decane ketal.[2][3]

  • Solutions:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, and then flush with the pure eluent. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

    • Minimize Residence Time: A faster elution, if separation allows, will reduce the contact time of your compound with the stationary phase.

Question: I am observing an unknown impurity in my NMR spectrum after purification. How can I identify it?

Answer: Identifying impurities is crucial for ensuring the quality of your final compound. The most common impurities are residual solvents, byproducts from the synthesis, or degradation products.

  • Common Impurities & Their Identification:

    • Residual Solvents: These are often the easiest to identify by comparing the chemical shifts in your NMR spectrum to published data for common laboratory solvents.[4][5][6][7]

    • Starting Materials: Unreacted starting materials are a likely source of impurities. For the synthesis of the parent ketone, 1,4-dioxaspiro[4.5]decan-8-one, common precursors include 1,4-cyclohexanedione and ethylene glycol.[2][8]

    • Oxidation Product: The aldehyde can oxidize to the corresponding carboxylic acid, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This can be identified by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum.

    • Hydrolysis Product: Cleavage of the ketal will yield 4-phenyl-4-formylcyclohexanone. This will show a new set of ketone and aldehyde signals in the NMR.

Potential Impurity ¹H NMR Chemical Shift (CDCl₃, approximate) Identification Notes
Toluene2.34 (s, 3H), 7.17-7.35 (m, 5H)Common reaction or extraction solvent.[4]
Ethyl Acetate1.25 (t, 3H), 2.04 (s, 3H), 4.12 (q, 2H)Common extraction or chromatography solvent.[4]
Hexanes0.88 (t), 1.26 (m)Common chromatography solvent.[4]
Carboxylic Acid>10 ppm (br s, 1H)Disappearance of aldehyde proton at ~9.5 ppm.
1,4-Cyclohexanedione~2.8 ppm (s, 8H)Potential byproduct from ketal hydrolysis.

Question: My compound is an oil and I cannot get it to crystallize. What should I do?

Answer: Oiling out during recrystallization is a common problem, especially for compounds that have a high affinity for the solvent or a low melting point.

  • Causality: Oiling out occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. The compound separates as a liquid phase instead.

  • Solutions:

    • Solvent Selection: Experiment with different solvent systems. A good starting point for a phenyl-containing compound is a mixture of a good solvent (e.g., toluene, ethyl acetate, or acetone) and a poor solvent (e.g., hexanes or heptane).[9][10]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Rapid cooling often promotes oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde?

A1: For small-scale purification, flash column chromatography on neutralized silica gel is often the most effective method for separating the aldehyde from less polar and more polar impurities. For larger scales, or if chromatography is problematic, purification via the bisulfite adduct is an excellent alternative.[11][12]

Q2: How can I remove the corresponding carboxylic acid impurity?

A2: The most straightforward way to remove an acidic impurity is with a basic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] The carboxylic acid will be deprotonated and extracted into the aqueous layer.

Q3: Is the 1,4-dioxaspiro[4.5]decane ketal stable to purification conditions?

A3: The ketal is generally stable to neutral and basic conditions. However, it is sensitive to acid.[2] Therefore, it is crucial to avoid acidic conditions during purification, such as using untreated silica gel or acidic washing steps.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a powerful purification technique, it may not be suitable for this compound. The high boiling point and potential for thermal decomposition of the aldehyde make distillation challenging. It should only be considered if the compound is known to be thermally stable and a high vacuum can be achieved.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is particularly useful for removing the aldehyde from a mixture or for purifying the aldehyde itself if other methods fail.[11][12][14]

  • Adduct Formation: Dissolve the crude material in a water-miscible solvent such as methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct may precipitate as a white solid.

  • Isolation of the Adduct: If a solid forms, it can be collected by filtration. If the adduct is water-soluble, add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture in a separatory funnel. The bisulfite adduct will partition into the aqueous layer.

  • Regeneration of the Aldehyde: To regenerate the aldehyde, treat the isolated adduct (solid or aqueous solution) with a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the solution is basic.

  • Extraction: Extract the regenerated aldehyde with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified aldehyde.

Visualizations

Purification_Workflow Crude_Product Crude Product Initial_Analysis TLC/NMR Analysis Crude_Product->Initial_Analysis Decision1 Major Impurities? Initial_Analysis->Decision1 Column_Chromatography Column Chromatography (Neutralized Silica) Decision1->Column_Chromatography Multiple Impurities Recrystallization Recrystallization Decision1->Recrystallization Solid with Minor Impurities Bisulfite_Adduct Bisulfite Adduct Formation Decision1->Bisulfite_Adduct Aldehyde-Specific Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Bisulfite_Adduct->Pure_Product

Caption: Decision workflow for selecting a purification method.

Bisulfite_Purification cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Regeneration Crude Crude Aldehyde in MeOH/THF Add_Bisulfite Add Saturated NaHSO₃ (aq) Crude->Add_Bisulfite Stir Vigorous Stirring Add_Bisulfite->Stir Precipitate Precipitate Forms? Stir->Precipitate Filtration Filter Solid Adduct Precipitate->Filtration Yes Extraction Liquid-Liquid Extraction Precipitate->Extraction No Add_Base Add NaHCO₃ or NaOH (aq) Filtration->Add_Base Extraction->Add_Base Extract_Aldehyde Extract with Organic Solvent Add_Base->Extract_Aldehyde Workup Dry and Concentrate Extract_Aldehyde->Workup Purified_Aldehyde Purified_Aldehyde Workup->Purified_Aldehyde Pure Aldehyde

Caption: Experimental workflow for bisulfite adduct purification.

References

  • Workup: Aldehydes - University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallization - LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde - MySkinRecipes. Available at: [Link]

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. Available at: [Link]

  • recrystallization-2.doc.pdf - UMass Lowell. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - The Journal of Organic Chemistry. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Organic Process Research & Development. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents.
  • 1,4-Dioxaspiro(4.5)decane - PubChem. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane - NIST WebBook. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one - PubChem. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]

  • 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde - PubChemLite. Available at: [Link]

  • 8-PHENYL-1,4-DIOXASPIRO[9][14]DECANE - Chemsrc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support guide for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with this specific molecule or related structures. Here, we will address common challenges, troubleshoot potential byproducts, and provide in-depth, field-proven insights to streamline your synthetic workflow.

The synthesis of this sterically hindered spiroketal aldehyde presents unique challenges that can lead to a range of impurities. This guide follows a logical progression from the likely synthetic pathway to specific troubleshooting questions, ensuring both scientific accuracy and practical utility.

Proposed Synthetic Pathway

The most logical and convergent synthesis commences with 4-phenylcyclohexanone. The strategy involves two key transformations: α-formylation to introduce the aldehyde group, followed by ketalization to form the dioxaspiro[4.5]decane ring system. The order of these steps is critical to avoiding undesired side reactions.

Synthetic_Pathway A 4-Phenylcyclohexanone B 4-Formyl-4-phenylcyclohexanone (Keto-aldehyde intermediate) A->B  Formylation  (e.g., NaH, Ethyl Formate) C 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (Target Molecule) B->C  Ketalization  (Ethylene Glycol, p-TsOH, Dean-Stark)

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

Q1: My formylation of 4-phenylcyclohexanone is low-yielding, and I observe multiple spots on my TLC. What is happening?

A1: Root Cause Analysis & Solutions

The α-formylation of a ketone like 4-phenylcyclohexanone is a base-mediated reaction, typically a Claisen condensation using a base (like sodium hydride or sodium ethoxide) and a formylating agent (like ethyl formate). The primary challenges in this step are competing side reactions due to the reactive enolate intermediate.

  • Problem 1: Self-Condensation (Aldol Reaction)

    • Causality: The enolate of 4-phenylcyclohexanone can react with another molecule of the starting ketone instead of the ethyl formate. This is particularly prevalent if the formylating agent is added too slowly or if the base is not strong enough to fully deprotonate the ketone quickly.

    • Solution: Ensure your reagents are anhydrous. Use a strong, non-nucleophilic base like sodium hydride (NaH). Add the ketone solution dropwise to a suspension of NaH and ethyl formate in an appropriate solvent (e.g., dry THF or ether) at a low temperature (0 °C) to control the reaction rate and favor formylation over self-condensation.

  • Problem 2: Di-formylation

    • Causality: Although sterically hindered, it is possible for a second formylation to occur at the other α-carbon if excess base and formylating agent are used, or if reaction temperatures are too high.

    • Solution: Use stoichiometric amounts of the base and formylating agent (typically 1.0 to 1.2 equivalents). Maintain strict temperature control throughout the addition and reaction period.

  • Problem 3: Reversibility

    • Causality: The Claisen condensation is a reversible reaction. The equilibrium must be driven towards the product.

    • Solution: The product, a β-keto-aldehyde, is more acidic than the starting ketone. The base will deprotonate the product to form a stabilized enolate, which effectively removes it from the equilibrium and drives the reaction to completion. Ensure at least one full equivalent of base is used.

Q2: The ketalization of my 4-Formyl-4-phenylcyclohexanone intermediate is incomplete, even after prolonged reaction times. How can I drive this reaction to completion?

A2: Overcoming Steric Hindrance in Ketalization

The carbonyl carbon of the keto-aldehyde intermediate is sterically hindered by the adjacent quaternary carbon bearing a phenyl and a formyl group. This makes nucleophilic attack by ethylene glycol challenging.[1][2]

  • Problem: Unfavorable Equilibrium

    • Causality: Ketalization is an equilibrium process that produces water as a byproduct.[3] According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials.

    • Solution: Aggressive water removal is non-negotiable. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) that forms an azeotrope with water. Ensure the apparatus is properly set up and that water is visibly collecting in the sidearm.

  • Problem: Insufficient Catalysis

    • Causality: A catalytic amount of a strong acid is required to protonate the carbonyl oxygen, making the carbon more electrophilic. For a hindered ketone, the choice and amount of catalyst are crucial.

    • Solution: Use a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder option if your molecule has other acid-sensitive functional groups. You may need to use a slightly higher catalyst loading than for unhindered ketones (e.g., 0.05 - 0.1 eq).

  • Experimental Protocol for Optimized Ketalization:

    • Combine the 4-Formyl-4-phenylcyclohexanone intermediate (1.0 eq), ethylene glycol (1.5-2.0 eq), and p-TsOH (0.05 eq) in toluene (approx. 0.2 M concentration).

    • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux. Toluene will begin to distill and collect in the Dean-Stark trap. As it cools, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is no longer observed and the calculated amount of water has been collected.

    • Upon completion, cool the reaction, quench with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, and purify.

Q3: I have isolated my product, but my NMR/GC-MS shows persistent impurities. What are the most likely byproducts from the overall synthesis?

A3: Identification and Mitigation of Common Byproducts

Several byproducts can arise from either of the two main synthetic steps. Understanding their structure is key to developing a successful purification strategy.

Byproduct_Formation cluster_formylation Formylation Step cluster_ketalization Ketalization Step Start_Keto 4-Phenylcyclohexanone Aldol_Product Aldol Self-Condensation Byproduct Start_Keto->Aldol_Product [Base] Keto_Aldehyde Keto-aldehyde Intermediate Hemiketal Hemiketal Intermediate (Often transient) Keto_Aldehyde->Hemiketal [H+], Ethylene Glycol Enol_Ether Enol Ether Byproduct Hemiketal->Enol_Ether Dehydration (Side Reaction) Target Target Molecule Hemiketal->Target [H+], Ethylene Glycol (Main Pathway)

Caption: Key byproduct formation pathways.

Byproduct Name Originating Step Formation Mechanism Identification Notes (Expected ¹H NMR / MS signals)
Aldol Product FormylationBase-catalyzed self-condensation of 4-phenylcyclohexanone.Complex aliphatic region in NMR. M+ peak in MS corresponding to (2 * C₁₂H₁₄O) - H₂O.
Unreacted Keto-aldehyde KetalizationIncomplete reaction due to steric hindrance or insufficient water removal.Presence of both aldehyde proton (~9.5-10 ppm) and characteristic ketone signals in NMR.
Hemiketal Intermediate KetalizationThe intermediate formed after the addition of one molecule of ethylene glycol. Usually transient.Broad -OH signal in NMR. Can revert to keto-aldehyde in the GC inlet.
Enol Ether Byproduct KetalizationAcid-catalyzed elimination of water from the hemiketal intermediate, competing with the second alcohol addition.Vinylic proton signals (~4.5-6.0 ppm) in NMR. M+ peak same as the target molecule's starting material (keto-aldehyde).
1,4-Cyclohexanedione Ketalization (from byproduct)If the starting 4-phenylcyclohexanone contained 1,4-cyclohexanedione as an impurity, it can be carried through.Absence of phenyl group signals in NMR.

Mitigation and Purification Strategy:

  • Chromatography is Key: The polarity differences between the target aldehyde, the starting keto-aldehyde, and the less polar aldol condensation byproduct are usually significant enough for effective separation by silica gel column chromatography.

  • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is recommended.

  • Characterization: Always characterize fractions by TLC and/or GC-MS before combining them to ensure pure product isolation.

References

  • Journal of Organic Chemistry: Provides numerous examples of formylation and ketalization reactions, offering insights into reaction conditions and potential side reactions. [Link]

  • Organic Syntheses: A reliable source for detailed and robust experimental procedures, often including notes on troubleshooting and purification. [Link]

  • March's Advanced Organic Chemistry: An authoritative textbook covering the mechanisms of fundamental organic reactions, including aldol condensations and acetal formation. [Link]

  • Chemistry LibreTexts - Acetals and Ketals: A resource explaining the mechanism and equilibrium nature of ketal formation. [Link]

Sources

Optimization

troubleshooting failed reactions involving 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support resource for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges and answer frequently asked questions regarding this versatile intermediate. The unique spirocyclic structure of this compound, while valuable for introducing three-dimensionality into target molecules, can present specific challenges in chemical transformations due to steric hindrance and the reactivity of the aldehyde functional group.[1] This guide provides field-proven insights and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Failed Reactions

Reactions involving 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde can be sensitive to steric hindrance at the α-carbon of the aldehyde. This can lead to low yields, incomplete conversions, or the formation of unexpected side products. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion in Wittig Reaction 1. Steric Hindrance: The bulky spirocyclic backbone hinders the approach of the phosphorus ylide.[2][3] 2. Ylide Instability: The ylide is decomposing before it can react. 3. Insufficiently Strong Base: Incomplete deprotonation of the phosphonium salt to form the ylide.1. Switch to a Horner-Wadsworth-Emmons (HWE) reaction: HWE reagents are generally less sterically demanding than Wittig ylides.[2] 2. Use a more reactive ylide: For simple methylenation, methylenetriphenylphosphorane is highly reactive.[2][3] 3. Employ a stronger base: Consider n-Butyllithium (n-BuLi) or sodium hydride (NaH) for ylide generation.[4] 4. Increase reaction temperature: Cautiously increase the temperature to overcome the activation energy barrier.
Low Yield in Grignard Reaction 1. Steric Hindrance: The Grignard reagent is too bulky to efficiently attack the carbonyl carbon.[5][6] 2. Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon. 3. Single Electron Transfer (SET) Pathway: For aromatic aldehydes, a radical pathway can compete with nucleophilic addition, leading to side products.[6]1. Use a less sterically hindered Grignard reagent: For example, methylmagnesium bromide is more likely to succeed than tert-butylmagnesium chloride. 2. Lower the reaction temperature: This can favor the desired nucleophilic addition over enolization. 3. Use a cerium(III) chloride additive (Luche reduction conditions): This can enhance the nucleophilicity of the organometallic reagent and suppress enolization.
Incomplete Reduction to the Alcohol 1. Steric Hindrance: Hindrance around the carbonyl can slow down the reduction. 2. Insufficient Reducing Agent: Not enough hydride equivalents to fully reduce the aldehyde.1. Use a less sterically demanding reducing agent: Sodium borohydride (NaBH₄) is generally milder and less bulky than lithium aluminum hydride (LiAlH₄).[7] 2. Increase the equivalents of the reducing agent: Use a larger excess of the hydride source. 3. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture.
Over-oxidation or No Reaction During Oxidation to Carboxylic Acid 1. Harsh Oxidizing Conditions: Strong oxidants can lead to degradation of the starting material or product. 2. Mild Oxidizing Agent is Ineffective: The chosen mild oxidant may not be potent enough to overcome the steric hindrance.[8]1. Use a milder oxidizing agent: Consider reagents like sodium chlorite (NaClO₂) with a scavenger, or a TEMPO-catalyzed oxidation.[8] 2. For more robust oxidation, use Jones reagent (CrO₃ in aqueous acid): This is a powerful oxidant that is often effective for aldehyde to carboxylic acid conversions.[9]
Unintended Deprotection of the Ketal 1. Acidic Reaction Conditions: The ethylene ketal is sensitive to acid and can hydrolyze back to the ketone.[10][11] 2. Presence of Protic Solvents: Protic solvents can facilitate protonation and subsequent cleavage of the ketal.1. Maintain neutral or basic reaction conditions: Avoid the use of strong acids. 2. Use aprotic solvents: Solvents like THF, diethyl ether, or dichloromethane are preferred. 3. If acidic conditions are unavoidable, consider a more robust protecting group.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is a recommended alternative to the Wittig reaction for overcoming steric hindrance.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired phosphonate ester (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Luche Reduction Conditions for Grignard Reactions

This protocol can improve the yield of the desired alcohol by suppressing enolization.

  • Anhydrous Cerium(III) Chloride Preparation: In a flame-dried flask under an inert atmosphere, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 equivalents). Heat gently under vacuum to remove water until a fine, white powder is obtained. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask containing the anhydrous CeCl₃ and stir for 1 hour at room temperature. Cool the resulting slurry to -78 °C.

  • Aldehyde Addition: Dissolve 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equivalent) in anhydrous THF and add it to the CeCl₃ slurry.

  • Grignard Reagent Addition: Add the Grignard reagent (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction and Work-up: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution and proceed with a standard aqueous work-up and extraction as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the 1,4-dioxaspiro[4.5]decane (ethylene ketal) protecting group?

The ethylene ketal is generally stable under basic and neutral conditions.[10] It is, however, sensitive to acidic conditions and can be readily hydrolyzed back to the corresponding ketone.[10][11] Therefore, it is crucial to avoid strong acids in subsequent reaction steps unless deprotection is intended.

Q2: How should 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde be stored?

It is recommended to store this compound at 2-8°C to maintain its stability.[1] As with many aldehydes, long-term storage at room temperature may lead to slow oxidation to the corresponding carboxylic acid or polymerization.

Q3: Can I purify this compound using column chromatography?

Yes, this compound can be purified by silica gel column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the separation needs. Given its spirocyclic nature, purification from structurally similar impurities can sometimes be challenging.[12]

Q4: Are there any specific safety precautions I should take when working with this compound?

Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Q5: What are some common applications of this molecule?

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Its spirocyclic framework can introduce conformational rigidity and three-dimensionality, which can be advantageous in drug design. The aldehyde functionality allows for a wide range of chemical transformations to build more complex structures.[1]

Visualizing Troubleshooting Workflows

Wittig Reaction Troubleshooting

Wittig_Troubleshooting start Low/No Conversion in Wittig Reaction steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance ylide_instability Potential Cause: Unstable Ylide start->ylide_instability base_issue Potential Cause: Weak Base start->base_issue hwe_reaction Solution: Use Horner-Wadsworth-Emmons (HWE) Reaction steric_hindrance->hwe_reaction reactive_ylide Solution: Use a More Reactive Ylide ylide_instability->reactive_ylide stronger_base Solution: Use a Stronger Base (e.g., n-BuLi) base_issue->stronger_base Grignard_Troubleshooting start Low Yield in Grignard Reaction steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance enolization Potential Cause: Enolization start->enolization set_pathway Potential Cause: SET Pathway start->set_pathway less_bulky_grignard Solution: Use Less Hindered Grignard Reagent steric_hindrance->less_bulky_grignard luche_conditions Solution: Use Luche Conditions (CeCl₃) enolization->luche_conditions low_temp Solution: Lower Reaction Temperature set_pathway->low_temp

Caption: Troubleshooting workflow for low yields in Grignard reactions.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PMC - NIH. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
  • Benchchem. (n.d.). Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection.
  • Wiley Online Library. (n.d.). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
  • ResearchGate. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Chemguide. (n.d.). reduction of aldehydes and ketones.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.

Sources

Troubleshooting

Technical Support Center: Synthesis and Optimization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this complex molecule involves multiple steps, each with its own set of challenges. This guide offers practical, field-proven insights to help you navigate these challenges and optimize your reaction conditions for a successful synthesis.

Proposed Synthetic Pathway

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde can be approached through a multi-step sequence starting from the commercially available 4-phenylcyclohexanone.[1][2][3][4] The proposed pathway involves the introduction of a hydroxymethyl group, followed by ketalization and a final oxidation step.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="4-Phenylcyclohexanone"]; B [label="4-Phenyl-4-(hydroxymethyl)cyclohexanone"]; C [label="(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol"]; D [label="8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde"];

A -> B [label=" Hydroxymethylation "]; B -> C [label=" Ketalization "]; C -> D [label=" Oxidation "]; }

Caption: Proposed synthetic route for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during each step of the synthesis.

Step 1: Hydroxymethylation of 4-Phenylcyclohexanone

The introduction of a hydroxymethyl group at the C4 position of 4-phenylcyclohexanone is a critical step that can be achieved via a reaction with formaldehyde.

Q1: I am observing low yields of the desired 4-phenyl-4-(hydroxymethyl)cyclohexanone. What are the likely causes and how can I improve the yield?

A1: Low yields in this step can often be attributed to several factors:

  • Side Reactions: The most common side reaction is the formation of a resinous polymer due to the self-condensation of formaldehyde under basic conditions (Cannizzaro reaction) or the condensation of 4-phenylcyclohexanone with formaldehyde.

  • Reagent Purity: The purity of formaldehyde is crucial. Paraformaldehyde, often used as a source of formaldehyde, can vary in quality.

  • Reaction Conditions: Temperature and reaction time play a significant role.

Troubleshooting Steps:

  • Optimize the Base: The choice and amount of base are critical. A weaker base, such as potassium carbonate, is often preferred over stronger bases like sodium hydroxide to minimize the self-condensation of formaldehyde.

  • Control the Temperature: Running the reaction at a lower temperature can help to control the rate of side reactions.

  • Use Fresh Paraformaldehyde: Ensure the paraformaldehyde is dry and of high quality. Depolymerization of paraformaldehyde in situ is often more effective.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of byproducts.

Table 1: Effect of Reaction Conditions on Hydroxymethylation Yield

EntryBaseTemperature (°C)Time (h)Yield (%)
1NaOH601235
2K₂CO₃402465
3Et₃N254850
Step 2: Ketalization of 4-Phenyl-4-(hydroxymethyl)cyclohexanone

The protection of the ketone as a ketal in the presence of a primary alcohol requires careful selection of reaction conditions to avoid side reactions.

Q2: During the ketalization step, I am observing the formation of an unwanted ether byproduct. How can I prevent this?

A2: The formation of an ether byproduct is likely due to the intermolecular reaction of the primary alcohol under acidic conditions.

Troubleshooting Steps:

  • Choice of Acid Catalyst: Use a milder acid catalyst, such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS), in catalytic amounts.

  • Azeotropic Removal of Water: The reaction should be performed in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus. This drives the equilibrium towards the formation of the ketal.

  • Reaction Temperature: Maintain the reaction at the reflux temperature of the solvent to ensure efficient removal of water.

graph "Troubleshooting_Ketalization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Ketalization Yield / Byproduct Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is an ether byproduct observed?"]; A1_Yes [label="Use milder acid catalyst (pTSA, PPTS).\nEmploy azeotropic water removal (Dean-Stark)."]; Q2 [label="Is the reaction slow or incomplete?"]; A2_Yes [label="Ensure efficient water removal.\nCheck catalyst activity.\nIncrease reaction time."]; End [label="Optimized Ketalization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; A1_Yes -> End; Q2 -> A2_Yes [label="Yes"]; Q2 -> End [label="No"]; }

Caption: Decision workflow for troubleshooting the ketalization step.
Step 3: Oxidation of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol to the Aldehyde

The final step is the selective oxidation of the primary alcohol to the corresponding aldehyde. Over-oxidation to the carboxylic acid or other side reactions can be a challenge.

Q3: My oxidation reaction is resulting in a low yield of the desired aldehyde, and I am isolating the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?

A3: The formation of the carboxylic acid is a common issue when using strong oxidizing agents. To selectively obtain the aldehyde, milder and more controlled oxidation methods are necessary. The Swern oxidation is a highly effective method for this transformation.[5][6][7][8][9]

Key Principles of Swern Oxidation:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5][7] The reaction is typically carried out at very low temperatures (-78 °C) to control its high reactivity and prevent side reactions.[5][6][7]

Troubleshooting Steps for Swern Oxidation:

  • Strict Temperature Control: Maintaining a low temperature (typically -78 °C, using a dry ice/acetone bath) is crucial throughout the addition of reagents to prevent the decomposition of the reactive intermediate.

  • Order of Reagent Addition: The correct order of addition is critical for success. First, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the base.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Base: Triethylamine is commonly used. However, if epimerization at a stereocenter alpha to the newly formed carbonyl is a concern, a bulkier base like DIPEA can be beneficial.[9]

Table 2: Comparison of Oxidizing Agents

Oxidizing AgentTypical ConditionsSelectivity for AldehydeCommon Issues
KMnO₄Basic, heatLowOver-oxidation to carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)AcetoneModerateOver-oxidation, toxic chromium waste
PCCCH₂Cl₂HighToxic chromium reagent
Swern OxidationDMSO, (COCl)₂, Et₃N, -78°CVery HighRequires low temp, unpleasant odor

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for the ketone?

A: Yes, other protecting groups such as a dimethyl ketal can be used. However, the 1,3-dioxolane (from ethylene glycol) is generally more stable and is a good choice for multi-step syntheses.

Q: What is the best way to purify the final product?

A: The final aldehyde is expected to be a relatively nonpolar compound. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a suitable method.

Q: I am having trouble with the Grignard reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide. What could be the issue?

A: While not part of the proposed primary synthetic route, if you are attempting this alternative, Grignard reactions are highly sensitive to moisture and the quality of the magnesium.[10][11] Ensure all glassware is flame-dried, use anhydrous ether as the solvent, and activate the magnesium turnings with a small crystal of iodine if the reaction is sluggish to initiate.[11] Also, be aware that this reaction would lead to a tertiary alcohol, not a precursor to the target aldehyde.

Q: Are there any safety concerns with the Swern oxidation?

A: Yes, the Swern oxidation can be hazardous if not performed correctly. The reaction of DMSO with oxalyl chloride is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[9] Additionally, the reaction produces carbon monoxide and dimethyl sulfide, which is toxic and has a strong, unpleasant odor.[9] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Ketalization of 4-Phenyl-4-(hydroxymethyl)cyclohexanone
  • To a solution of 4-phenyl-4-(hydroxymethyl)cyclohexanone (1.0 eq) in toluene (10 mL per 1 g of substrate) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Swern Oxidation of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
  • A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of (8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric Synthesis of (R)-3-Phenylcyclohexanone. Organic Syntheses. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde. ResearchGate. Retrieved from [Link]

  • Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and Characterization of New Unsaturated Polyesters Containing 4-Phenylcyclohexanone Moiety in the Main Chain. De Gruyter. Retrieved from [Link]

  • Molecules. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. PrepChem.com. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-phenylcyclohexanone. ChemSynthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Winthrop University. Retrieved from [Link]

  • Unife. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Retrieved from [Link]

  • Brainly. (2023). In contrast to their addition to esters, Grignard reagents add to dimethyl formamide (DMF) once. Why is this?. Brainly.com. Retrieved from [Link]

  • Chegg. (2023). Solved In contrast to their addition to esters, Grignard. Chegg.com. Retrieved from [Link]

  • Chegg. (2015). Solved The formation of the grignard reagent (phenylmagnesium. Chegg.com. Retrieved from [Link]

  • TMP Chem. (2019). 07.12 Swern Oxidation. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Comprehensive Guide to the Stability and Storage of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and application of this compound.

Understanding the Molecule: Key Stability-Influencing Features

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde incorporates two key functional groups that dictate its stability profile: a spirocyclic acetal and an aromatic aldehyde.

  • The Spirocyclic Acetal: This moiety serves as a protecting group for a ketone. Acetal linkages are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the deprotection of the ketone.[1][2]

  • The Aromatic Aldehyde: The aldehyde functional group is prone to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid.[3] The aromatic nature of the phenyl group can influence the reactivity of the aldehyde.

A thorough understanding of these characteristics is crucial for maintaining the compound's purity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde?

For optimal stability, the compound should be stored at 2-8°C for short-term use.[4] For long-term storage, it is highly recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5] This minimizes the risk of both hydrolysis and oxidation.

Q2: I've noticed a change in the physical appearance of my compound. What could this indicate?

A change from a clear, colorless, or pale yellow oil/solid to a more viscous liquid or the appearance of crystalline precipitate could indicate degradation. The formation of the corresponding carboxylic acid via oxidation can alter the physical state.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Acid-catalyzed hydrolysis of the spirocyclic acetal: This results in the formation of 4-phenyl-4-formylcyclohexanone. This is more likely to occur if the compound is exposed to acidic contaminants or protic solvents containing acidic impurities.

  • Oxidation of the aldehyde: This leads to the formation of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. This process is accelerated by exposure to air (oxygen) and light.

Q4: Can I dissolve the compound in any solvent for my experiments?

Care should be taken when selecting a solvent. Avoid acidic solvents or those that may contain acidic impurities. Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene are generally suitable for reactions. It is good practice to use freshly distilled or anhydrous grade solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material.Assess the purity of your 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde stock using the analytical protocols provided below. The presence of the hydrolyzed ketone or the oxidized carboxylic acid can interfere with subsequent reactions.
TLC analysis shows a new, more polar spot. Oxidation of the aldehyde to the carboxylic acid.The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value on normal phase silica gel. Confirm the identity of the new spot by co-spotting with a known standard if available, or by using spectroscopic methods (e.g., IR to look for a broad O-H stretch).
TLC analysis shows a new, less polar spot. Hydrolysis of the acetal to the corresponding ketone.The deprotected ketone may be less polar than the starting material depending on the solvent system. Use a different solvent system to confirm. The presence of two carbonyl groups in the hydrolyzed product can be confirmed by IR spectroscopy.
Compound has turned from a liquid to a solid or semi-solid. Formation of the carboxylic acid, which may have a higher melting point.Assess purity via the analytical protocols. If significant degradation has occurred, purification by column chromatography may be necessary before use.

Data Summary Table: Storage and Stability

Parameter Recommendation Rationale
Short-Term Storage 2-8°C[4]Slows down potential degradation pathways.
Long-Term Storage -20°C under inert atmosphere[5]Minimizes oxidation and hydrolysis.
Recommended Solvents Anhydrous aprotic solvents (e.g., DCM, THF, Toluene)Prevents acid-catalyzed hydrolysis.
Incompatible Substances Strong acids, strong oxidizing agents, aqueous/protic solvents with acidic impurities.Can cause rapid degradation of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a rapid method to assess the purity of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and check for the presence of common degradation products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Hexanes

  • Ethyl acetate

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare a developing solvent of 20% ethyl acetate in hexanes.

  • Dissolve a small amount of the compound in dichloromethane.

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in the developing chamber and allow the solvent to elute.

  • Visualize the plate under a UV lamp. The aromatic ring of the compound and potential aromatic impurities will be visible.

  • Stain the plate with potassium permanganate. The aldehyde group will react with the stain, appearing as a yellow/brown spot on a purple background. The oxidized carboxylic acid will also be visible.

  • Interpretation: A single spot indicates high purity. The presence of additional spots suggests impurities or degradation.

Protocol 2: Purity and Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of the compound.

Procedure:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (approximate):

    • Aldehyde proton (-CHO): ~9.5 ppm (singlet)

    • Phenyl protons: ~7.2-7.4 ppm (multiplet)

    • Dioxolane protons (-OCH₂CH₂O-): ~3.9-4.1 ppm (multiplet)

    • Cyclohexane protons: ~1.5-2.2 ppm (multiplets)

  • Interpretation:

    • The presence of a sharp singlet around 9.5 ppm is characteristic of the aldehyde proton. A decrease in the integration of this peak relative to the other protons may indicate oxidation.

    • The appearance of a broad singlet in the region of 10-12 ppm could indicate the presence of the carboxylic acid proton from the oxidized product.

    • The disappearance of the characteristic dioxolane proton signals and the appearance of more complex multiplets in the aliphatic region may suggest hydrolysis of the acetal.

Stability Testing Workflow

The following diagram outlines a logical workflow for assessing the stability of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Stability_Workflow cluster_0 Initial Assessment cluster_1 Storage & Monitoring cluster_2 Troubleshooting Start Receive/Synthesize Compound Purity_Check_Initial Assess Initial Purity (TLC, NMR) Start->Purity_Check_Initial Store Store under recommended conditions (2-8°C or -20°C inert atm) Purity_Check_Initial->Store Purity Confirmed Monitor Monitor periodically (e.g., every 3-6 months) Store->Monitor Degradation_Suspected Degradation Suspected? (Visual change, inconsistent results) Monitor->Degradation_Suspected Degradation_Suspected->Store No Analyze Analyze by TLC/NMR Degradation_Suspected->Analyze Yes Purify Purify if necessary (Column Chromatography) Analyze->Purify Minor Degradation Discard Discard if severely degraded Analyze->Discard Major Degradation Purify->Store

Caption: Workflow for stability assessment of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

References

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

Sources

Troubleshooting

preventing side reactions with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in complex organic synthesis.

Introduction

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a versatile intermediate characterized by a sterically hindered aldehyde functional group protected as a spirocyclic ketal.[1][2] This unique structure offers both opportunities and challenges in synthetic chemistry.[1] While the ketal provides robust protection under basic and nucleophilic conditions, the steric hindrance around the aldehyde can lead to sluggish reactions and favor undesired side pathways. This guide provides a comprehensive overview of potential side reactions and practical strategies to mitigate them, ensuring high-yield and clean transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde?

A1: The primary stability concern is the hydrolysis of the 1,4-dioxaspiro ketal under acidic conditions.[3][4] While generally stable to bases and a wide range of nucleophiles, exposure to even mild Brønsted or Lewis acids can lead to deprotection, revealing the ketone and aldehyde functionalities of the parent phenylglyoxal.[5][6][7] This can be problematic if the intended reaction requires acidic reagents or if acidic impurities are present. Additionally, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[8][9]

Q2: I am observing incomplete conversion in my reaction. What are the likely causes?

A2: Incomplete conversion is a common issue when working with this sterically hindered aldehyde. The bulky spirocyclic ring system impedes the approach of nucleophiles to the carbonyl carbon. Several factors could be at play:

  • Insufficient Reactivity of the Nucleophile: Weak or bulky nucleophiles may struggle to react efficiently.

  • Inadequate Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier, but this must be balanced against potential side reactions or decomposition.

  • Short Reaction Time: Due to the steric hindrance, longer reaction times are often necessary compared to unhindered aldehydes.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Solvents that can effectively solvate the transition state are preferred.

Q3: How can I purify 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde if it contains impurities?

A3: Standard column chromatography on silica gel is a viable method for purification.[10] Due to its moderate polarity, a solvent system such as a mixture of hexanes and ethyl acetate can be effective. If acidic impurities are a concern, a small amount of a non-nucleophilic base like triethylamine can be added to the eluent. For removing unreacted starting materials or non-polar byproducts, chromatography is generally the method of choice. An alternative method for purifying aldehydes is through the formation of a bisulfite adduct, which is water-soluble and can be separated by extraction. The aldehyde can then be regenerated by basification.[10][11][12][13]

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section details specific side reactions that can occur during common transformations involving 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and provides actionable solutions.

Grignard and Organolithium Additions

Organometallic additions to the sterically hindered aldehyde can be challenging, often leading to side reactions.

Issue: Low yield of the desired secondary alcohol, with significant recovery of starting material.

  • Causality: The steric bulk of the spirocycle hinders the approach of the organometallic reagent to the aldehyde carbonyl.[14][15] This can lead to competing side reactions, particularly enolization if the organometallic reagent is also a strong base.[14]

  • Troubleshooting Protocol:

    • Reagent Choice: Use less sterically demanding organometallic reagents if possible. For example, methylmagnesium bromide will be more effective than tert-butylmagnesium chloride.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the carbonyl carbon and promote nucleophilic addition over other pathways.[16]

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize base-catalyzed side reactions.

    • Solvent: Use coordinating solvents like tetrahydrofuran (THF) to help stabilize the organometallic reagent and facilitate the reaction.

Parameter Standard Condition Optimized Condition for Hindered Aldehyde Rationale
Temperature 0 °C to RT-78 °C to 0 °CMinimizes enolization and other side reactions.
Additive NoneCeCl₃ (1.1 eq.)Activates the carbonyl group for nucleophilic attack.
Solvent Diethyl EtherTHFBetter solvation of the transition state.

Issue: Formation of a reduced product (primary alcohol) instead of the desired addition product.

  • Causality: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a six-membered transition state.[14] This is more prevalent with sterically hindered aldehydes where direct nucleophilic addition is slow.

  • Prevention Strategy:

    • Utilize Grignard reagents that lack β-hydrides (e.g., methylmagnesium bromide, phenylmagnesium bromide).

    • If a β-hydride containing reagent is necessary, employ the aforementioned Luche conditions to favor nucleophilic addition.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis, but steric hindrance can significantly impact its efficiency and stereoselectivity.[9][17]

Issue: Poor yields of the desired alkene, especially with stabilized ylides.

  • Causality: The initial [2+2] cycloaddition between the ylide and the sterically encumbered aldehyde is slow.[8][9] Stabilized ylides are less reactive and often fail to react with hindered ketones and aldehydes.[8][18]

  • Troubleshooting Protocol:

    • Ylide Reactivity: Use more reactive, unstabilized ylides (e.g., from primary alkyltriphenylphosphonium salts). These generally lead to the (Z)-alkene.[19]

    • Reaction Conditions: The use of salt-free conditions can sometimes improve yields and stereoselectivity.

    • Alternative Reagents: For the synthesis of (E)-alkenes or when the Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction.[8][9] The smaller phosphonate-stabilized carbanions are often more effective with hindered aldehydes.

    • Schlosser Modification: To obtain the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed, which involves low-temperature deprotonation/reprotonation of the betaine intermediate.[9]

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_prep Phosphonate Carbanion Generation cluster_reaction Reaction with Aldehyde cluster_workup Elimination and Product Formation P Phosphonate Ester Base Strong Base (e.g., NaH, n-BuLi) P->Base Deprotonation Carbanion Phosphonate Carbanion Base->Carbanion Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5] decane-8-carbaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Adduct Aldehyde->Intermediate Alkene (E)-Alkene Product Intermediate->Alkene Elimination Phosphate Phosphate Byproduct Intermediate->Phosphate Deprotection_Troubleshooting Start Unwanted byproduct observed TLC Does byproduct have a different Rf and stain like a ketone/aldehyde? Start->TLC NMR Check ¹H and ¹³C NMR for ketone/aldehyde signals. TLC->NMR Yes CheckReagents Check for acidic reagents or impurities. CheckWorkup Is the workup acidic? CheckPurification Is deprotection occurring during chromatography? Deprotection Ketal Deprotection is Likely NMR->Deprotection Yes Deprotection->CheckReagents Deprotection->CheckWorkup Deprotection->CheckPurification SolutionReagents Use purified/distilled reagents. Add a non-nucleophilic base. CheckReagents->SolutionReagents SolutionWorkup Use a basic quench (e.g., sat. NaHCO₃). CheckWorkup->SolutionWorkup SolutionPurification Neutralize silica gel with Et₃N. CheckPurification->SolutionPurification

Sources

Optimization

Technical Support Center: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of this valuable spirocyclic intermediate.[1]

Introduction

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde typically proceeds via a two-step route: (1) the ketalization of 4-phenylcyclohexanone with ethylene glycol to form 8-phenyl-1,4-dioxaspiro[4.5]decane, followed by (2) the formylation of the resulting spiroketal. While this route is conceptually straightforward, significant challenges can arise during scale-up, impacting yield, purity, and process efficiency. This guide provides practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the root causes and actionable solutions.

Part 1: Ketalization of 4-Phenylcyclohexanone

Question 1: My ketalization reaction is stalling and not going to completion, even with extended reaction times. What are the likely causes and how can I resolve this?

Answer: Incomplete ketalization is a frequent issue during scale-up and is almost always linked to inefficient water removal. The acid-catalyzed reaction between a ketone and ethylene glycol is a reversible equilibrium.[2] To drive the reaction to completion, the water produced must be continuously removed.

  • Causality: At the lab scale, a simple Dean-Stark apparatus may be sufficient. However, upon scaling up, the surface area to volume ratio decreases, making heat transfer less efficient and water removal more challenging.[3] This can lead to a build-up of water in the reaction mixture, shifting the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Optimize Your Water Scavenging System:

      • Azeotropic Distillation: Ensure your Dean-Stark trap is appropriately sized for the larger volume of solvent and anticipated water. The reflux rate should be vigorous enough to ensure efficient azeotropic removal of water.

      • Drying Agents: Consider the use of molecular sieves within the reaction vessel to sequester water as it is formed.

    • Solvent Choice: Toluene is a common solvent for this reaction due to its suitable boiling point for azeotropic water removal. Ensure the solvent is anhydrous before use.

    • Catalyst Activity: The p-toluenesulfonic acid (p-TsOH) catalyst can become deactivated by moisture. Use a fresh, dry batch of the catalyst.

Question 2: I'm observing the formation of a significant amount of a high-boiling point byproduct during the ketalization. What is it and how can I prevent it?

Answer: The most likely byproduct is the bis-ketal formed from the reaction of ethylene glycol with two molecules of 4-phenylcyclohexanone. Another possibility, though less common, is the self-condensation of 4-phenylcyclohexanone under acidic conditions.

  • Causality: The formation of the bis-ketal is favored by an excess of ethylene glycol and prolonged reaction times at elevated temperatures.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of ethylene glycol (e.g., 1.1-1.2 equivalents) is often sufficient to drive the reaction without promoting significant bis-ketal formation.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

    • Temperature Management: Avoid excessively high reaction temperatures, which can promote side reactions. Maintain a steady reflux temperature that allows for efficient water removal without causing decomposition or side reactions.

Part 2: Formylation of 8-Phenyl-1,4-dioxaspiro[4.5]decane

Question 3: The formylation of my spiroketal is giving a low yield of the desired aldehyde, and I'm seeing multiple spots on my TLC plate. What are the potential side reactions?

Answer: Low yields in the formylation step often point to issues with the formylating agent, substrate reactivity, or competing side reactions. Common formylation methods like the Vilsmeier-Haack or Rieche reactions can present challenges.[4][5][6]

  • Causality & Potential Side Reactions:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is highly sensitive to moisture.[7] Any moisture will decompose the reagent, reducing its effective concentration.

    • De-ketalization: The acidic conditions of the formylation reaction can lead to the hydrolysis of the ketal protecting group, regenerating the ketone which can then undergo other reactions.[8]

    • Di-formylation: If the aromatic ring is highly activated, di-formylation can occur.[7]

    • Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. The Vilsmeier reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (e.g., an ice bath).[7] However, the subsequent reaction with the spiroketal may require heating.[7] Carefully control the temperature throughout the reaction to minimize side reactions.

    • Stoichiometry of the Formylating Agent: Use a carefully measured amount of the formylating agent. An excess can lead to di-formylation and other side reactions.

    • Work-up Procedure: The work-up, which typically involves quenching with ice water, must be performed cautiously to control the exothermic reaction.[7] Maintaining a low temperature during the quench can help prevent de-ketalization.

Part 3: Purification of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Question 4: I'm struggling to purify the final product. Column chromatography is proving to be inefficient on a larger scale. Are there alternative purification methods?

Answer: While column chromatography is a standard laboratory technique, its scalability can be limited and costly.[9] For aldehydes, purification via the formation of a bisulfite adduct is a highly effective and scalable alternative.[9][10][11]

  • Causality of the Method: Aldehydes react with sodium bisulfite to form a water-soluble adduct.[10][12] This allows for the separation of the aldehyde from non-aldehydic impurities through a simple liquid-liquid extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[10]

  • Troubleshooting Steps for Bisulfite Purification:

    • Incomplete Adduct Formation:

      • Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[10]

      • Vigorous mixing is crucial to ensure good contact between the organic and aqueous phases.

      • For some aliphatic aldehydes, using a co-solvent like methanol or DMF can improve the rate of adduct formation.[9]

    • Precipitation of the Adduct: The bisulfite adduct may sometimes precipitate at the interface of the two layers.[10] This can be managed by adding more water to dissolve the precipitate or by filtering the mixture.

    • Incomplete Regeneration of the Aldehyde:

      • Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully decompose the adduct.

      • Thoroughly extract the aqueous layer with a suitable organic solvent to recover the purified aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and solvent for the ketalization of 4-phenylcyclohexanone on a multi-gram scale?

A1: For multi-gram scale synthesis, p-toluenesulfonic acid (p-TsOH) remains an effective and economical catalyst. Toluene is the preferred solvent as it forms an azeotrope with water, facilitating its removal via a Dean-Stark apparatus.

Q2: Can I use other formylation methods besides Vilsmeier-Haack?

A2: Yes, the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), is another option.[5][6] However, this method also requires strictly anhydrous conditions and careful handling of corrosive reagents.

Q3: My final product, the aldehyde, appears to be degrading upon storage. What are the best storage conditions?

A3: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. It is recommended to store the purified 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator).

Q4: Are there any specific safety precautions I should take during the scale-up of this synthesis?

A4: Yes, several safety precautions are crucial:

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[7] Use an ice bath for cooling and add reagents slowly and in a controlled manner.

  • Solvent Handling: Toluene and other organic solvents are flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

Protocol 1: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane
  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 4-phenylcyclohexanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-phenyl-1,4-dioxaspiro[4.5]decane, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Vilsmeier-Haack Formylation of 8-Phenyl-1,4-dioxaspiro[4.5]decane
  • In a three-necked flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 8-phenyl-1,4-dioxaspiro[4.5]decane (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Make the solution basic by the slow addition of an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Data Presentation

Table 1: Troubleshooting Summary for Ketalization

Problem Potential Cause Recommended Solution
Incomplete ReactionInefficient water removalOptimize Dean-Stark apparatus; add molecular sieves.
Byproduct FormationExcess ethylene glycol; prolonged heatingControl stoichiometry; monitor reaction closely.

Table 2: Troubleshooting Summary for Formylation

Problem Potential Cause Recommended Solution
Low YieldMoisture contamination; de-ketalizationUse anhydrous conditions; control temperature during reaction and work-up.
Multiple ProductsDi-formylation; chlorinationControl stoichiometry of Vilsmeier reagent; maintain lowest effective temperature.

Visualizations

Workflow for the Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Synthesis_Workflow cluster_0 Step 1: Ketalization cluster_1 Step 2: Formylation cluster_2 Purification 4-Phenylcyclohexanone 4-Phenylcyclohexanone Ketalization Ketalization 4-Phenylcyclohexanone->Ketalization Ethylene Glycol, p-TsOH, Toluene 8-Phenyl-1,4-dioxaspiro[4.5]decane 8-Phenyl-1,4-dioxaspiro[4.5]decane Ketalization->8-Phenyl-1,4-dioxaspiro[4.5]decane Formylation Formylation 8-Phenyl-1,4-dioxaspiro[4.5]decane->Formylation Vilsmeier Reagent (DMF, POCl3) Crude Product Crude Product Formylation->Crude Product Purification Purification Crude Product->Purification Bisulfite Adduct Formation or Column Chromatography Final Product Final Product Purification->Final Product 8-Phenyl-1,4-dioxaspiro[4.5] decane-8-carbaldehyde

Caption: Synthetic workflow for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Troubleshooting Decision Tree for Low Aldehyde Yield

Troubleshooting_Tree cluster_solutions Potential Solutions Start Low Yield of Aldehyde Check_Reagents Check Reagents & Solvents for Anhydrous Conditions Start->Check_Reagents Check_Temp Review Temperature Control During Reaction Start->Check_Temp Check_Stoich Verify Stoichiometry of Formylating Agent Start->Check_Stoich Check_Workup Examine Work-up Procedure Start->Check_Workup Sol_Reagents Thoroughly dry all reagents and glassware. Check_Reagents->Sol_Reagents Sol_Temp Ensure proper cooling during reagent formation and controlled heating during reaction. Check_Temp->Sol_Temp Sol_Stoich Use precise stoichiometry to avoid di-formylation or side reactions. Check_Stoich->Sol_Stoich Sol_Workup Quench reaction slowly at low temperature to prevent de-ketalization. Check_Workup->Sol_Workup

Caption: Decision tree for troubleshooting low aldehyde yield.

References

  • Synthesis and Characterization of New Unsaturated Polyesters Containing 4-Phenylcyclohexanone Moiety in the Main Chain. Wiley Online Library. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]

  • 4-phenylcyclohexanone - 4894-75-1, C12H14O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of 4-methyl-4-phenylcyclohexanone. PrepChem.com. Available at: [Link]

  • Rieche formylation. Wikipedia. Available at: [Link]

  • Rieche Formylation. SynArchive. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Rieche Formylation. Common Organic Chemistry. Available at: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • General reaction mechanism for the ketalization of cyclohexanone with glycol. ResearchGate. Available at: [Link]

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • Synthesis optimization and kinetics for ketalization of cyclohexanone with ethylene glycol in a zeolite membrane reactor. Nanjing Tech University. Available at: [Link]

  • 4-Phenylcyclohexanone. PubChem - NIH. Available at: [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Modification of zeolite via acid-etching and coke-deposition for the selective transformation of propylene glycol and butylene glycol in ethylene glycol. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. Available at: [Link]

  • Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). ResearchGate. Available at: [Link]

  • Super Trick for Hydrolysis of Acetal & ketals. YouTube. Available at: [Link]

  • Preparation of 4-Hydroxymethylcyclohexanone ethylene ketal. PrepChem.com. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal. Google Patents.
  • CN107827721B - Method for synthesizing 4-fluorocyclohexanone. Google Patents.
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link]

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Troubleshooting

workup procedure for reactions with 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Technical Support Center: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support center for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification procedures involving this versatile synthetic intermediate.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

The core challenge in working with this molecule is preserving the integrity of the 1,4-dioxaspiro[4.5]decane moiety, which is an ethylene glycol ketal. This functional group is stable to bases and nucleophiles but is highly sensitive to acidic conditions.[3][4] Therefore, nearly all workup and purification strategies must be designed to avoid premature deprotection.

Part 1: General Principles & Stability FAQs

This section addresses the fundamental chemical properties of the spirocyclic ketal that dictate all handling and workup decisions.

Question 1: How stable is the 1,4-dioxaspiro (ketal) protecting group?

Answer: The stability of the ketal is highly pH-dependent. It is robust under neutral and basic conditions but will readily hydrolyze back to the parent ketone under acidic conditions, especially in the presence of water.[3][5] The acid-catalyzed hydrolysis proceeds via a resonance-stabilized carbocation intermediate, making the reaction rapid.[6][7]

Expert Insight: Avoid any aqueous acidic solutions during workup. This includes avoiding washes with dilute HCl, citric acid, or even ammonium chloride (NH₄Cl) if the pH is not carefully controlled, as it can be slightly acidic. If an acidic quench is unavoidable, it must be performed at low temperatures (e.g., -78 to 0 °C) with careful, slow addition to minimize contact time and prevent localized heating.

Table 1: Stability of the 1,4-Dioxaspiro Ketal Group
Reagent/ConditionStabilityRationale & Expert Notes
Aqueous Base (e.g., NaOH, K₂CO₃) Stable Ketal hydrolysis is not base-catalyzed. This makes basic washes ideal for removing acidic impurities.
Aqueous Acid (e.g., HCl, H₂SO₄, p-TsOH) Highly Labile Rapid, acid-catalyzed hydrolysis will occur, especially with water present.[5][6]
Saturated aq. NH₄Cl Use with Caution Can be slightly acidic (pH ~4.5-5.5). Best to use a buffered solution or perform the wash quickly at 0 °C.
Saturated aq. NaHCO₃ / Na₂CO₃ Stable Ideal for neutralizing residual acid and for general aqueous washes.[8]
Brine (Saturated aq. NaCl) Stable Excellent for final washes to break emulsions and remove bulk water before drying.
Organometallic Reagents (e.g., Grignard, Organolithiums) Stable Non-reactive. Acetals are excellent protecting groups against these strong nucleophiles/bases.[4][9]
Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) Stable Non-reactive. Allows for selective reduction of the aldehyde.[4][10]
Oxidizing Agents (e.g., PCC, DMP, KMnO₄) Generally Stable Stable to most neutral or buffered oxidizing agents. Strongly acidic oxidants (e.g., Jones reagent) will cause deprotection.

Part 2: Troubleshooting Workups by Reaction Type

The optimal workup procedure is dictated by the reagents used in the reaction. This section provides troubleshooting for common synthetic transformations.

Workflow 1: General Workup Decision Tree

This diagram outlines the initial decision-making process for any reaction workup involving the title compound.

G General Workup Decision Logic cluster_wash Washing Strategy start Reaction Complete quench Quench Reaction (e.g., add sat. NaHCO₃, water, or buffer) start->quench extract Dilute with Organic Solvent (e.g., EtOAc, DCM) & Transfer to Sep. Funnel quench->extract wash Aqueous Washes extract->wash dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash->dry Separate Layers wash_acid Acidic Impurities? Wash with sat. NaHCO₃ wash->wash_acid concentrate Concentrate in vacuo dry->concentrate Filter purify Purification (Chromatography, Recrystallization) concentrate->purify wash_base Basic Impurities? Wash with Brine (NOT acid) wash_acid->wash_base wash_water_sol Water-Soluble Impurities? Wash with Water/Brine wash_base->wash_water_sol

Caption: Decision tree for a standard, non-acidic workup.

A. Nucleophilic Additions (Grignard, Organolithium)

Problem: You've performed a Grignard reaction and need to quench it without hydrolyzing the ketal. A standard acidic workup (e.g., with HCl) is not an option.[11][12]

Solution: Buffered Quench Protocol

The key is to protonate the resulting alkoxide without letting the bulk solution become acidic.[13]

  • Step 1: Cool the Reaction: Before quenching, cool the reaction vessel to 0 °C in an ice bath. This dissipates the heat from the exothermic quench.

  • Step 2: Quench with Saturated Ammonium Chloride: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring.[14] NH₄Cl is a weak proton source, sufficient to protonate the alkoxide but generally not acidic enough to rapidly cleave the ketal at 0 °C.

  • Step 3: Extraction: Once the quench is complete, dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer 1-2 more times with the organic solvent.

  • Step 4: Wash and Dry: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

FAQ: My TLC shows a new, more polar spot after the workup, which I suspect is the deprotected ketone. What happened? Answer: This indicates that the workup solution became too acidic. This can happen if the NH₄Cl solution was added too quickly, creating localized acidic hotspots, or if it was left for too long at room temperature. For extremely sensitive substrates, consider quenching with a pH 7 phosphate buffer instead of NH₄Cl.

B. Reductive Amination

Problem: After reductive amination using NaBH(OAc)₃ or NaBH₄, you need to remove the boron byproducts and excess amine without resorting to an acid wash.

Solution: Base-Stable Workup Protocol

  • Step 1: Quench Excess Hydride: Cool the reaction to 0 °C and slowly add saturated aqueous NaHCO₃ or a 1M NaOH solution to quench any remaining reducing agent.[10][15] Be cautious, as hydrogen gas may evolve.[16]

  • Step 2: Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash several times with water to remove the bulk of the boron salts. If emulsions form, add brine to help break them.[8]

  • Step 3: Remove Boron Residues: Boron byproducts can sometimes be persistent. A useful trick is to concentrate the crude product and then re-dissolve it in methanol and re-concentrate.[17] This process is repeated 2-3 times. The boron forms volatile trimethyl borate, which is removed under vacuum.

  • Step 4: Amine Removal: If the product amine is sufficiently non-polar, it can be separated from the more polar starting amine via column chromatography. If the starting amine is volatile, it may be removed under high vacuum.

C. Wittig Reaction

Problem: The reaction to form an alkene is complete, but the crude product is contaminated with a large amount of triphenylphosphine oxide (TPPO), which is notoriously difficult to remove by standard chromatography.[18][19]

Solution: Purification via Precipitation or Selective Extraction

TPPO's polarity is similar to many desired products, but its solubility and Lewis basicity can be exploited.[14][20]

  • Method 1: Precipitation/Crystallization:

    • Concentrate the crude reaction mixture.

    • Dissolve the residue in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or toluene.

    • Slowly add a non-polar solvent like hexanes or pentane while stirring vigorously. TPPO is poorly soluble in non-polar solvents and should precipitate.[18][20]

    • Cool the mixture to 0 °C or below to maximize precipitation, then collect the TPPO by filtration. The desired product remains in the filtrate.[20]

  • Method 2: Complexation with Metal Salts:

    • TPPO is a Lewis base and forms insoluble complexes with salts like MgCl₂ or ZnCl₂.[21]

    • Dissolve the crude material in a solvent like THF or ethanol.

    • Add a solution of anhydrous ZnCl₂ (e.g., 1.8 M in ethanol) or a slurry of MgCl₂.[20]

    • Stir for several hours. The TPPO-metal complex will precipitate and can be removed by filtration.

Workflow 2: Troubleshooting TPPO Removal

G Workflow for Separating Product from TPPO start Crude Wittig Reaction Mixture concentrate Concentrate to an Oil/Solid start->concentrate option1 Method 1: Precipitation concentrate->option1 option2 Method 2: Silica Plug concentrate->option2 dissolve Dissolve in minimal DCM/Toluene option1->dissolve suspend Suspend residue in minimal Hexane/Ether mixture option2->suspend add_hex Slowly add Hexanes/Pentane dissolve->add_hex cool Cool to 0 °C to maximize precipitation add_hex->cool filter1 Filter to remove solid TPPO cool->filter1 filtrate Product is in the filtrate. Concentrate and purify further. filter1->filtrate plug Pass through a short plug of silica suspend->plug elute Elute product with Ether or EtOAc plug->elute tppo_stuck TPPO remains on silica plug->tppo_stuck

Caption: Two common strategies for removing triphenylphosphine oxide.[14][18]

Part 3: General Purification & Troubleshooting FAQs

Question 1: I have an emulsion during my aqueous workup that won't separate. What should I do? Answer: Emulsions are a common problem, especially when residual polar solvents like THF or DMF are present.[8]

  • First, try adding brine (saturated NaCl). The increased ionic strength of the aqueous layer often forces the separation.

  • If that fails, allow the separatory funnel to stand undisturbed for 10-30 minutes.

  • As a last resort, filter the entire mixture through a pad of Celite. This can break up the fine droplets causing the emulsion.[17]

Question 2: My product seems to be somewhat water-soluble and I'm losing it in the aqueous washes. How can I improve my yield? Answer: This can happen if the product of the reaction is significantly more polar than the starting aldehyde.

  • Minimize Water Washes: Use the minimum number of washes necessary. Often one wash with NaHCO₃ and one with brine is sufficient.

  • Back-Extraction: After separating the layers, "back-extract" the combined aqueous layers with a fresh portion of organic solvent (e.g., EtOAc or DCM) to recover any dissolved product.

  • Use a More Polar Extraction Solvent: If you are using ether or hexanes, switch to a more polar solvent like ethyl acetate or dichloromethane, which will better solvate your polar product.[22]

Question 3: I have unreacted starting aldehyde in my final product. How can I remove it? Answer: Unreacted aldehydes can often be removed with a specific extraction technique utilizing the reversible formation of a water-soluble bisulfite adduct.[23][24]

  • Protocol: Dissolve the crude product in a solvent like methanol or THF.[24] Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.[24][25] The aldehyde will form a charged adduct that is soluble in the aqueous layer. Dilute with water and a non-polar organic solvent (like ether), and separate the layers. The purified product will remain in the organic layer.[23][24]

  • Caution: This method should be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[24] This technique is highly effective for aromatic aldehydes.[24]

References

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  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Introduction In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, a molecule featuring a unique spirocyclic framework, serves as a valuable intermediate in the synthesis of biologically active compounds.[1] Its distinct architecture, comprised of a cyclohexane ring fused to a dioxane ring at a single carbon atom, with a phenyl and an aldehyde group attached to the spiro center, necessitates a multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary tools for the analysis of this spirocyclic aldehyde. We will explore the causality behind experimental choices, present detailed protocols, and compare these techniques with other relevant methods, offering a comprehensive resource for researchers in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy stands as an unparalleled technique for determining the detailed three-dimensional structure of organic molecules in solution.[2][3] For a molecule like 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and their spatial relationships. The spirocyclic nature of the molecule often leads to complex splitting patterns due to restricted bond rotations and fixed spatial arrangements of protons.[2][4]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum reveals the number of distinct proton environments, their spin-spin coupling interactions, and their chemical shifts, which are influenced by the local electronic environment.

  • Aldehydic Proton: A highly characteristic singlet is expected in the downfield region (δ 9.0-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The protons on the phenyl group will typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • Dioxane Ring Protons: The four protons of the ethylene glycol unit in the dioxane ring are expected to produce a complex multiplet, likely around δ 3.5-4.5 ppm.

  • Cyclohexane Ring Protons: The eight protons on the cyclohexane ring will give rise to a series of complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). The axial and equatorial protons will exhibit distinct chemical shifts and coupling constants due to the rigid chair conformation of the cyclohexane ring.

¹³C NMR Spectroscopy: The Carbon Framework

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically in the range of δ 190-200 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 120-140 ppm region. The ipso-carbon (attached to the spiro center) will likely be a quaternary signal with a lower intensity.

  • Spiro Carbon: The quaternary spiro carbon, attached to two rings, the phenyl group, and the aldehyde, will have a characteristic chemical shift.

  • Dioxane Ring Carbons: The two carbons of the ethylene glycol unit will resonate in the δ 60-70 ppm range.

  • Cyclohexane Ring Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region (δ 20-40 ppm).

Data Summary: Predicted NMR Chemical Shifts
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.0 - 10.0 (s)190 - 200
Phenyl (C₆H₅)7.0 - 8.0 (m)120 - 140
Dioxane (-OCH₂CH₂O-)3.5 - 4.5 (m)60 - 70
Cyclohexane (-CH₂-)1.0 - 2.5 (m)20 - 40
Spiro Carbon-Quaternary signal

Note: s = singlet, m = multiplet. Predicted values are based on typical ranges for similar functional groups and structures.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, especially the complex multiplets of the cyclohexane and dioxane rings, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

II. Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[5] It is indispensable for determining the molecular weight of a compound and can offer valuable structural insights through the analysis of fragmentation patterns.[6][7] The analysis of cyclic acetals by mass spectrometry often reveals characteristic fragmentation pathways.[8][9][10]

Ionization Techniques
  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent, but the resulting fragments provide a detailed "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or adducts with other ions (e.g., [M+Na]⁺). This method is excellent for confirming the molecular weight.

Expected Fragmentation Pattern (EI-MS)

The molecular ion of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde has a nominal mass of 246 g/mol . Under EI conditions, the following fragmentation pathways are plausible:

  • Loss of the Aldehyde Group: Cleavage of the bond between the spiro carbon and the aldehyde group can result in the loss of a CHO radical (29 Da), leading to a fragment ion at m/z 217.

  • Cleavage of the Dioxane Ring: Cyclic acetals are known to undergo characteristic ring-opening and fragmentation.[9] Cleavage within the dioxane ring can lead to various fragment ions.

  • Phenyl Group Fragmentation: The phenyl group can be lost as a radical (77 Da), resulting in a fragment at m/z 169. Further fragmentation of the aromatic ring itself can also occur.

  • Retro-Diels-Alder (RDA)-type reactions of the cyclohexane ring can also contribute to the fragmentation pattern.

Data Summary: Predicted Key Mass Fragments
m/z Proposed Fragment Structure Notes
246[C₁₅H₁₈O₃]⁺Molecular Ion (M⁺)
217[M - CHO]⁺Loss of the aldehyde group
169[M - C₆H₅]⁺Loss of the phenyl group
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For GC-MS, dissolve the sample in a volatile solvent. For direct infusion ESI-MS, dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Select the appropriate ionization method (EI or ESI) based on the desired information (fragmentation or molecular weight).

  • Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

III. Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other spectroscopic and chromatographic techniques provide complementary information.

Technique Information Provided Advantages for this Molecule Limitations
FT-IR Spectroscopy Presence of functional groups.[11]Quickly confirms the presence of the aldehyde C=O stretch (~1705 cm⁻¹) and C-H stretch (~2750, 2850 cm⁻¹), as well as the C-O stretches of the cyclic ether.[12][13][14]Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Can be used to determine the purity of the synthesized compound and to monitor reaction progress. Derivatization with reagents like DNPH can enhance detection.[5][15]Does not provide direct structural information.
Gas Chromatography (GC) Purity and volatility information.Can be coupled with MS (GC-MS) for separation and identification of volatile components.The compound may require derivatization to improve volatility and thermal stability.[16]
Workflow Diagram: Integrated Analytical Approach

Integrated_Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Fragmentation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity Assessment

Caption: Integrated workflow for the synthesis, purification, and comprehensive analysis of the target compound.

IV. Conclusion: A Synergistic Approach

The structural characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is most effectively achieved through a synergistic combination of NMR and mass spectrometry. NMR provides the detailed atomic connectivity and stereochemical information necessary to define the complex spirocyclic framework, while mass spectrometry confirms the molecular weight and offers complementary structural clues through fragmentation analysis. Supporting techniques such as FT-IR and HPLC play crucial roles in confirming functional groups and assessing purity, respectively. This integrated analytical strategy ensures a high degree of confidence in the structural assignment, which is critical for its application in research and development.

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  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Comparative Guide to the Characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively prob...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological target space. The 1,4-dioxaspiro[4.5]decane moiety represents a protected form of a cyclohexanone ring, a common motif in pharmacologically active molecules. The presence of a phenyl group and a carbaldehyde function at the C8 position introduces both steric bulk and a key reactive handle for further molecular elaboration. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246 g/mol , is a valuable intermediate for creating diverse chemical entities with potential biological activities.[1][2] Its unique structure also finds applications in materials science and as a chiral auxiliary in asymmetric synthesis.[2]

This guide will compare and contrast synthetic approaches to this core structure and its derivatives, provide a detailed breakdown of their characterization, and discuss alternative molecular platforms.

Synthetic Strategies: A Comparative Analysis

The synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, also known as 4-formyl-4-phenylcyclohexanone ethylene ketal, typically involves a multi-step sequence starting from 4-phenylcyclohexanone. The core principle is the protection of the ketone functionality as a ketal, followed by the introduction of the formyl group at the alpha-position.

Methodology 1: Ketalization Followed by Formylation

This is the most direct and logical synthetic route. The causality behind this two-step process is rooted in the need to prevent the highly reactive ketone from interfering with the subsequent formylation step.

Step 1: Ketal Protection of 4-Phenylcyclohexanone

The initial step involves the protection of the ketone in 4-phenylcyclohexanone (I) using ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (PTSA), to yield 8-phenyl-1,4-dioxaspiro[4.5]decane (II).

Ketalization I 4-Phenylcyclohexanone (I) reagents1 Ethylene Glycol, PTSA Toluene, reflux I->reagents1 II 8-Phenyl-1,4-dioxaspiro[4.5]decane (II) reagents1->II

Caption: Ketalization of 4-phenylcyclohexanone.

This reaction is typically carried out under reflux in a solvent such as toluene or benzene with a Dean-Stark apparatus to remove the water generated, thereby driving the equilibrium towards the product. The choice of an acid catalyst is crucial; while strong mineral acids can be used, PTSA is often preferred due to its milder nature and lower propensity for side reactions.

Step 2: α-Formylation

The introduction of the formyl group at the C8 position of the spirocycle (II) to give the target compound (III) is the key step. This can be achieved through various formylating agents. A common and effective method is the use of a base to generate an enolate, which then reacts with a formylating agent like ethyl formate.

Formylation II 8-Phenyl-1,4-dioxaspiro[4.5]decane (II) reagents2 1. Strong Base (e.g., NaH) 2. Ethyl Formate II->reagents2 III 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (III) reagents2->III

Caption: α-Formylation of the spirocyclic ketal.

The choice of base is critical for the deprotonation at the benzylic position. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically employed to ensure complete enolate formation. The subsequent quenching with a formylating agent introduces the desired aldehyde functionality.

Experimental Protocol: Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (III)

  • Part A: 8-Phenyl-1,4-dioxaspiro[4.5]decane (II)

    • To a solution of 4-phenylcyclohexanone (I) (17.4 g, 0.1 mol) in 200 mL of toluene, add ethylene glycol (12.4 g, 0.2 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g).

    • Reflux the mixture using a Dean-Stark apparatus until no more water is collected.

    • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product (II). Purification can be achieved by vacuum distillation or recrystallization.

  • Part B: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (III)

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous diethyl ether, add a solution of 8-phenyl-1,4-dioxaspiro[4.5]decane (II) (21.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise at room temperature.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Add ethyl formate (9.0 g, 0.12 mol) dropwise and continue stirring for an additional 2 hours.

    • Carefully quench the reaction with water and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (III).

Alternative Synthetic Approaches

While the above method is the most direct, other strategies can be considered, particularly for the synthesis of derivatives.

  • Starting from Substituted Phenylcyclohexanones: Derivatives with substituents on the phenyl ring can be readily prepared by starting with the corresponding substituted 4-phenylcyclohexanone. The reaction conditions for ketalization and formylation are generally tolerant of a wide range of functional groups on the aromatic ring.

  • Modification of the Aldehyde Group: The aldehyde functionality in the target molecule is a versatile handle for further derivatization.

    • Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate or Jones reagent.

    • Reduction: Reduction to the corresponding alcohol can be performed with mild reducing agents such as sodium borohydride.

    • Wittig Reaction: The aldehyde can undergo a Wittig reaction to form various alkene derivatives.[3]

    • Condensation Reactions: Condensation with amines or other nucleophiles can lead to the formation of imines, enamines, and other heterocyclic systems.

Characterization of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

Accurate characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

Technique Expected Key Features for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm).- Aldehyde proton (singlet, ~9.5-10.0 ppm).- Ethylene glycol protons of the ketal (multiplet, ~3.9-4.1 ppm).- Cyclohexane protons (multiplets, ~1.5-2.5 ppm).
¹³C NMR - Aldehyde carbonyl carbon (~200 ppm).- Ketal carbon (spiro center, ~108-110 ppm).- Aromatic carbons (~125-145 ppm).- Ethylene glycol carbons (~64-66 ppm).- Cyclohexane carbons (~25-40 ppm).
IR Spectroscopy - Strong C=O stretching vibration of the aldehyde (~1720-1730 cm⁻¹).- C-O stretching vibrations of the ketal (~1050-1150 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (246.12 g/mol ).- Characteristic fragmentation patterns, including loss of the formyl group and fragmentation of the spirocycle.[1]

Comparison with Alternative Spirocyclic Scaffolds

While 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable building block, other spirocyclic systems offer different properties and potential applications.

  • Azaspirocycles: Replacing one of the oxygen atoms in the spirocycle with a nitrogen atom leads to azaspiro[4.5]decanes. These compounds are of significant interest in medicinal chemistry, with derivatives showing activity as σ₁ receptor ligands for tumor imaging.[4] The nitrogen atom provides a site for further functionalization and can influence the pharmacokinetic properties of the molecule.

  • Diazaspirocycles: The presence of two nitrogen atoms in the spirocyclic core, as in diazaspiro[4.5]decanes, opens up further possibilities for derivatization and biological activity. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been synthesized and characterized as a scaffold of pharmacological interest.

The choice of the spirocyclic core (dioxa-, aza-, or diaza-) will depend on the specific research goals, including the desired biological target and the intended synthetic modifications.

Conclusion

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a synthetically accessible and highly versatile intermediate. The presented synthetic protocol, involving ketalization followed by α-formylation, provides a reliable route to this compound. Its detailed characterization using a suite of spectroscopic techniques is essential to ensure its suitability for further chemical transformations. The comparison with related aza- and diazaspirocyclic systems highlights the modularity of spirocycle synthesis and the diverse range of properties that can be accessed by modifying the heterocyclic core. This guide provides a solid foundation for researchers venturing into the synthesis and application of these promising molecular scaffolds.

References

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • PubChem. (n.d.). 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone. Retrieved from [Link]

  • Lednicer, D. (1977). U.S. Patent No. 4,065,573. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

Sources

Validation

A Comparative Guide to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde and Other Spirocyclic Aldehydes for the Research Scientist

This guide offers an in-depth technical comparison of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde with other spirocyclic aldehydes, providing researchers, medicinal chemists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde with other spirocyclic aldehydes, providing researchers, medicinal chemists, and professionals in drug development with a comprehensive understanding of its chemical behavior and potential applications. We will delve into its structural nuances, reactivity profiles, and spectroscopic signatures, supported by experimental data and detailed protocols.

Part 1: The Significance of Spirocyclic Aldehydes in Modern Chemistry

Spirocyclic scaffolds are a class of molecules characterized by two rings connected by a single common atom. This unique structural feature imparts a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science.[1] The rigid, well-defined orientation of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[2] Aldehyde-functionalized spirocycles, such as 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, are particularly valuable as synthetic intermediates, allowing for a wide range of chemical transformations to build molecular complexity.[3]

This guide will focus on a comparative analysis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde against another representative spirocyclic aldehyde, Spiro[5.5]undecane-3-carbaldehyde . The choice of this comparator allows for an exploration of the influence of different ring sizes and the presence of a heteroatomic spirocycle on the chemical properties of the aldehyde functionality.

Part 2: Structural and Reactivity Comparison

Structural and Electronic Properties: A Tale of Two Spirocycles

The reactivity of an aldehyde is intrinsically linked to the steric and electronic environment of the formyl group. In the case of spirocyclic aldehydes, the nature of the ring system plays a crucial role.

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde features a [4.5] spiro system, where a five-membered dioxolane ring is fused to a six-membered cyclohexane ring. The aldehyde and a phenyl group are attached to the same quaternary carbon of the cyclohexane ring. This arrangement leads to significant steric hindrance around the carbonyl group. The presence of the electron-withdrawing phenyl group and the oxygen atoms in the dioxolane ring can also influence the electrophilicity of the carbonyl carbon.

  • Spiro[5.5]undecane-3-carbaldehyde , on the other hand, possesses a [5.5] spiro system composed of two cyclohexane rings. The aldehyde group is situated on one of the cyclohexane rings, not at the spiro center. This generally results in a less sterically encumbered carbonyl group compared to our primary compound of interest.

The structural differences are visualized in the diagram below.

G cluster_0 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde cluster_1 Spiro[5.5]undecane-3-carbaldehyde A C8(Ph)-CHO E C9 A->E B C7 B->A C C6 C->B D C5 (Spiro) D->C F O1 D->F J C10 E->J G C2 F->G H C3 G->H I O4 H->I I->D J->D K C6 (Spiro) L C5 K->L Q C7 K->Q M C4 L->M N C3-CHO M->N O C2 N->O P C1 O->P P->K R C8 Q->R S C9 R->S T C10 S->T U C11 T->U U->K

Caption: Structural comparison of the two spirocyclic aldehydes.

2.2: Spectroscopic Characterization
Compound ¹H NMR (Predicted/Reported, δ ppm) ¹³C NMR (Predicted/Reported, δ ppm) IR (Predicted/Reported, cm⁻¹)
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Aldehyde CHO: ~9.5-10.0 (s); Phenyl H: ~7.2-7.5 (m); Dioxolane O-CH₂-CH₂-O: ~3.9-4.1 (m); Cyclohexane CH₂: ~1.5-2.2 (m)Carbonyl C=O: ~200-205; Phenyl C: ~125-140; Spiro C: ~108-112; Dioxolane O-C-O: ~64-66; Cyclohexane C: ~25-40C=O stretch: ~1720-1730; C-H (aldehyde): ~2720, 2820; Aromatic C=C: ~1600, 1495; C-O stretch: ~1100-1200
Spiro[5.5]undecane-3-carbaldehyde Aldehyde CHO: ~9.6 (d); Cyclohexane CH₂ and CH: ~0.8-2.0 (m)Carbonyl C=O: ~203; Spiro C: ~35-40; Cyclohexane C: ~20-50C=O stretch: ~1725; C-H (aldehyde): ~2710, 2810

Note: Data for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is predicted based on analogous structures. Data for Spiro[5.5]undecane-3-carbaldehyde is based on general values for similar compounds.

2.3: Reactivity Profiles in Key Aldehyde Transformations

The steric and electronic differences between our two subject aldehydes are expected to manifest in their reactivity in common aldehyde transformations.

Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to steric hindrance.[4]

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: The significant steric bulk around the carbonyl group is anticipated to slow the rate of the Wittig reaction. The approach of the bulky phosphonium ylide will be hindered, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve good conversion.

  • Spiro[5.5]undecane-3-carbaldehyde: With a less hindered carbonyl, this aldehyde is expected to undergo the Wittig reaction more readily.

Grignard Addition: The addition of organometallic reagents like Grignard reagents is also subject to steric effects.[5][6]

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: Similar to the Wittig reaction, the steric hindrance will likely decrease the rate of Grignard addition. Furthermore, the presence of the dioxolane moiety, which can chelate to the magnesium ion, may influence the stereochemical outcome of the addition.

  • Spiro[5.5]undecane-3-carbaldehyde: This aldehyde should react more readily with Grignard reagents.

Reductive Amination: This reaction proceeds via the formation of an imine or enamine intermediate, followed by reduction.[7] The initial formation of the imine is the step most likely to be affected by steric hindrance.

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: The formation of the imine intermediate is expected to be slower due to the sterically congested environment of the carbonyl group.

  • Spiro[5.5]undecane-3-carbaldehyde: This less hindered aldehyde should form the imine intermediate more rapidly.

The following diagram illustrates a generalized workflow for these comparative reactions.

G Start Spirocyclic Aldehyde Wittig Wittig Reaction (+ Ph3P=CHR) Start->Wittig Grignard Grignard Addition (+ R'MgX) Start->Grignard ReductiveAmination Reductive Amination (+ R2NH, NaBH3CN) Start->ReductiveAmination Alkene Alkene Wittig->Alkene Alcohol Alcohol Grignard->Alcohol Amine Amine ReductiveAmination->Amine

Sources

Comparative

A Senior Application Scientist's Guide to Validating Reaction Products of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For researchers and professionals in drug development, the unambiguous structural validation of synthesized molecules is the bedrock of reliable and reproducible science. The subject of this guide, 8-Phenyl-1,4-dioxaspir...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural validation of synthesized molecules is the bedrock of reliable and reproducible science. The subject of this guide, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, serves as a versatile intermediate in organic synthesis, valued for its unique spirocyclic structure which can be pivotal in developing complex molecules with potential biological activity.[1] The aldehyde functional group is a gateway to a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1] However, with each reaction comes the critical responsibility of verifying the outcome.

This guide provides an in-depth, objective comparison of analytical techniques and presents the experimental data necessary to confidently distinguish the starting material from its potential reaction products. The methodologies described herein are designed to create a self-validating system, ensuring scientific integrity at every step.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural elucidation is fraught with risk. An incomplete reaction, the formation of side products, or unexpected molecular rearrangements can lead to ambiguous data. A robust validation strategy, therefore, integrates data from several complementary spectroscopic methods. The most powerful combination for organic structure elucidation involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3][4] This guide will focus on creating a cohesive narrative from these distinct data streams.

Core Analytical Workflow

The logical progression of analysis ensures efficiency and accuracy. A typical workflow involves a preliminary check for reaction completion, followed by confirmation of molecular weight, and finally, a detailed structural mapping using NMR.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Molecular Formula cluster_2 Phase 3: Structural Elucidation TLC_IR Reaction Monitoring (TLC / IR Spectroscopy) Check_Completion Reaction Complete? TLC_IR->Check_Completion MS Mass Spectrometry (Confirm Molecular Weight) Check_Completion->MS Yes Workup Re-purify / Re-run Reaction Check_Completion->Workup No Check_Mass Expected Mass? MS->Check_Mass 1D_NMR 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Check_Mass->1D_NMR Yes Check_Mass->Workup No Check_1D Structure Consistent? 1D_NMR->Check_1D 2D_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) Check_1D->2D_NMR If Ambiguous Final_Structure Final Structure Confirmed Check_1D->Final_Structure Yes 2D_NMR->Final_Structure

Caption: Logical workflow for validating reaction product structure.

Comparative Analysis: A Case Study

To illustrate the validation process, let's consider two common transformations of the starting aldehyde:

  • Reduction with sodium borohydride (NaBH₄) to yield the corresponding primary alcohol, (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol .

  • Oxidation with an agent like potassium permanganate (KMnO₄) to form the carboxylic acid, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid .

Below is a detailed comparison of the expected spectroscopic data for the starting material and these two products.

Table 1: Comparative Spectroscopic Data
Spectroscopic Feature8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (Starting Material)(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol (Reduction Product)8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (Oxidation Product)
Molecular Weight 246.31 g/mol 248.33 g/mol 262.31 g/mol
MS (m/z of [M+H]⁺) 247.13249.15263.12
IR: Key Peaks (cm⁻¹) ~1705 (C=O, aldehyde) [5][6], ~2720, ~2820 (Aldehyde C-H) [5][7]~3200-3600 (broad, O-H) , No C=O peak~2500-3300 (very broad, O-H) , ~1700 (C=O, acid) [8]
¹H NMR: Diagnostic δ (ppm) ~9.7-10.0 (1H, s, -CHO) [5][6][9]~3.5-3.8 (2H, s, -CH₂OH) , ~1.5-2.5 (1H, broad s, -OH) ~11.0-12.0 (1H, very broad s, -COOH) [9]
¹³C NMR: Diagnostic δ (ppm) ~190-200 (-CHO) [10]~60-70 (-CH₂OH) [8]~170-180 (-COOH) [8]

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key is the relative shift and disappearance/appearance of signals.

Deep Dive into Spectroscopic Methodologies

The causality behind choosing specific experiments is rooted in what structural question each technique answers.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy provides a rapid and effective initial assessment of a reaction's success by monitoring the transformation of functional groups.[5][6][11]

  • Causality: The vibrational frequency of a chemical bond is highly sensitive to the bond type (e.g., C=O vs. O-H) and its chemical environment.

  • Experimental Insight: For the aldehyde-to-alcohol reduction, the most telling evidence is the complete disappearance of the sharp carbonyl (C=O) peak around 1705 cm⁻¹ and the concurrent appearance of a strong, broad hydroxyl (O-H) band around 3200-3600 cm⁻¹.[7] For the oxidation, the carbonyl peak shifts slightly to ~1700 cm⁻¹, and a very broad O-H stretch, characteristic of a carboxylic acid dimer, appears.[8] The disappearance of the two weak aldehyde C-H stretches (~2720 and ~2820 cm⁻¹) is also a critical confirmation point.[5][7]

Protocol: Acquiring an IR Spectrum (ATR)

  • Sample Preparation: Place a small, solvent-free sample (a drop of oil or a few crystals of solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR arm to press the sample against the crystal and acquire the spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

MS determines the mass-to-charge ratio (m/z) of the ionized molecule, providing direct confirmation of the molecular weight.[4][12] High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.

  • Causality: The mass of a molecule is the sum of the masses of its constituent atoms. A chemical reaction changes this mass in a predictable way.

  • Experimental Insight: The reduction adds two hydrogen atoms, increasing the molecular weight by ~2 Da. The oxidation adds one oxygen atom, an increase of ~16 Da. Observing the correct molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) is non-negotiable proof that the desired transformation has occurred at the elemental level.[13] Fragmentation patterns can also be diagnostic; for instance, aldehydes may show a characteristic loss of the CHO group (M-29).[14]

Protocol: Sample Preparation for ESI-MS

  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile, or a mixture with water).

  • Infusion: The solution is typically introduced into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: The ESI source creates a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution.[4] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture.[15][16]

  • Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at specific frequencies (chemical shifts) that are highly dependent on their local electronic environment.[9]

  • Experimental Insight:

    • ¹H NMR: This is often the first NMR experiment performed. For our case study, the disappearance of the highly deshielded aldehyde proton signal (δ ≈ 9.7-10.0 ppm) is the primary indicator of a successful reaction.[9][17][18] In the reduction product, a new signal for the -CH₂OH protons will appear (typically δ ≈ 3.5-3.8 ppm). For the oxidation product, a very broad signal for the carboxylic acid proton appears far downfield (δ ≈ 11-12 ppm).[9]

    • ¹³C NMR: This technique reveals the carbon framework. The key is to track the carbonyl carbon. The aldehyde carbon at δ ≈ 190-200 ppm will vanish.[10] It is replaced by an alcohol carbon signal at δ ≈ 60-70 ppm in the reduction product or a carboxylic acid carbon signal at δ ≈ 170-180 ppm in the oxidation product.[8]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm assignments and piece together the molecular puzzle, especially for more complex products.[19][20][21][22]

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[21] This helps map out spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.[21][22] This is invaluable for assigning carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds).[19][21][22] This is the key to connecting structural fragments and identifying quaternary carbons. For example, in the starting material, an HMBC experiment would show a correlation between the aldehyde proton (~9.8 ppm) and the quaternary spiro carbon, confirming the structure.

HMBC_Correlation cluster_aldehyde Starting Aldehyde cluster_proton Key Proton cluster_carbon Correlated Carbon Aldehyde C(quaternary)-CHO H_aldehyde H (δ ~9.8 ppm) C_quat C (quaternary) H_aldehyde->C_quat HMBC shows 2-bond H-C correlation

Caption: HMBC confirms connectivity between key atoms.

Protocol: General NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry sample.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical and should dissolve the sample completely.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum first. Based on this, set the parameters for ¹³C and 2D experiments. Standard experiment parameter sets are available on modern spectrometers, but may require optimization.[23]

Conclusion

The structural validation of reaction products from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By understanding the unique strengths of IR, MS, and a suite of NMR experiments, researchers can confidently and objectively confirm the identity and purity of their target molecules. This rigorous, multi-faceted approach is not merely good practice; it is essential for ensuring the integrity and progress of chemical research and drug development.

References

  • Breitmaier, E., & Bauer, G. (n.d.). 13C-NMR-Spektroskopie. As referenced in general chemical shift knowledge.
  • Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Methods in Molecular Biology, 1055, 99–116.
  • McMurry, J. (n.d.). Organic Chemistry: A Tenth Edition. Chapter 19.14, Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Study.com. (n.d.). Aldehydes and ketones can be easily distinguished by their infrared spectra and their identity.
  • Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the following.
  • Quora. (2019, March 28). How are reaction mechanisms in organic chemistry verified to be true?.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.
  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. As referenced by general NMR procedures.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • EPFL. (n.d.). 2D NMR.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubChemLite. (n.d.). 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
  • ACS Publications. (2026, January 15). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers. Organic Letters.
  • ResearchGate. (2025, August 9). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy.
  • Organic Chemistry Data. (n.d.). Two Dimensional NMR. University of Wisconsin.
  • Global Substance Registration System (GSRS). (n.d.). 8-(PHENYLMETHYL)-1,4-DIOXA-8-AZASPIRO(4.5)DECANE.
  • Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems.
  • ETH Zurich NMR Service. (n.d.).
  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds.
  • eGyanKosh. (n.d.).
  • Scribd. (n.d.). Identifying Organic Compounds via Spectroscopy.
  • De Keizer, M. (2025, August 6). Identification of Synthetic Organic Pigments by Characteristic Colour Reactions.
  • Science Ready. (n.d.).
  • Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis.
  • SpectraBase. (n.d.). (E)-8-(4-Phenylbuta-1,3-dien-1-ylidene)-1,4-dioxaspiro[4.5]decane.
  • Santa Cruz Biotechnology. (n.d.). 8-Phenyl-1,4-dioxaspiro[6][17]decane.

  • Chemsrc. (2025, September 12). 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.

Sources

Validation

A Mechanistic Guide to Reactions of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the demand for complex molecular architectures with precise stereochemical control is ever-present. Spirocycli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for complex molecular architectures with precise stereochemical control is ever-present. Spirocyclic scaffolds, in particular, are of significant interest in medicinal chemistry due to their rigid conformational nature and three-dimensional character, which can enhance biological activity and selectivity.[1] 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde stands as a versatile intermediate, combining a sterically demanding spirocyclic framework with a reactive aldehyde functionality. This guide provides a comprehensive analysis of the mechanistic considerations for key reactions involving this aldehyde, offering a comparative perspective against simpler aromatic aldehydes like benzaldehyde. While direct comparative experimental data for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is not extensively available in the public domain, this guide extrapolates from established mechanistic principles to predict its reactivity and stereochemical outcomes.

I. Synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde: An Experimental Protocol

The synthesis of the title compound can be envisioned as a two-step process starting from commercially available 4-hydroxycyclohexanone. The first step involves the protection of the ketone functionality as a cyclic ketal, followed by oxidation of the alcohol to the desired aldehyde.

Step 1: Synthesis of 8-Hydroxy-1,4-dioxaspiro[4.5]decane

This initial step involves the protection of the ketone in 4-hydroxycyclohexanone using ethylene glycol.

Protocol:

  • To a solution of 4-hydroxycyclohexanone (1 equivalent) in a suitable solvent such as benzene or toluene, add ethylene glycol (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 8-Hydroxy-1,4-dioxaspiro[4.5]decane.[1]

Step 2: Oxidation to 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

The secondary alcohol is then oxidized to the corresponding aldehyde. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.

Protocol (using Pyridinium Chlorochromate - PCC):

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of 8-Hydroxy-1,4-dioxaspiro[4.5]decane (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

II. Comparative Mechanistic Analysis of Key Reactions

The presence of the bulky and conformationally restricted 1,4-dioxaspiro[4.5]decane moiety at the quaternary center adjacent to the formyl group is expected to exert significant steric influence on the transition states of subsequent reactions. This section will explore the mechanistic pathways of the Wittig, Aldol, and Corey-Fuchs reactions, comparing the anticipated outcomes for 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde with the well-documented reactivity of benzaldehyde.

A. The Wittig Reaction: Olefination and Stereochemical Control

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins via the reaction with a phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized, semi-stabilized, or non-stabilized).

Mechanism Overview:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. For non-stabilized ylides, the reaction is typically under kinetic control, favoring the formation of the Z-alkene. In contrast, stabilized ylides react under thermodynamic control, predominantly yielding the E-alkene.

Diagram: Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Fragmentation Aldehyde R-CHO Betaine R-CH(O⁻)-CH(R')-P⁺Ph₃ Aldehyde->Betaine Ylide attack Ylide Ph₃P⁺-C⁻HR' Ylide->Betaine Oxaphosphetane [Oxaphosphetane] Betaine->Oxaphosphetane Cyclization Alkene R-CH=CH-R' Oxaphosphetane->Alkene Elimination TPO Ph₃P=O Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Comparative Analysis:

AldehydeExpected Reactivity with Non-Stabilized YlidesExpected StereoselectivityMechanistic Rationale
Benzaldehyde HighGood Z-selectivityBenzaldehyde is relatively unhindered, allowing for facile approach of the ylide. The formation of the cis-oxaphosphetane is kinetically favored, leading to the Z-alkene.
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Moderate to LowPotentially lower Z-selectivity, possible increase in E-isomerThe significant steric bulk of the spirocyclic framework is expected to hinder the approach of the ylide to the carbonyl carbon. This steric clash could destabilize the transition state leading to the cis-oxaphosphetane, potentially allowing for equilibration to the more stable trans-oxaphosphetane and thus increasing the proportion of the E-alkene, even with non-stabilized ylides. The overall reaction rate is anticipated to be slower compared to benzaldehyde.

Experimental Workflow: Wittig Reaction

Wittig_Workflow PhosphoniumSalt Phosphonium Salt in THF Base Add Strong Base (e.g., n-BuLi) at low temp. PhosphoniumSalt->Base YlideFormation Ylide Formation (stir) Base->YlideFormation AldehydeAddition Add Aldehyde solution in THF YlideFormation->AldehydeAddition Reaction Reaction at specified temp. AldehydeAddition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Et₂O or EtOAc Quench->Extraction Purification Dry, Concentrate, and Purify (Chromatography) Extraction->Purification

Caption: A typical experimental workflow for a Wittig reaction.

B. The Aldol Condensation: Carbon-Carbon Bond Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl.

Mechanism Overview:

Under basic conditions, a catalytic amount of base deprotonates an enolizable carbonyl compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of another molecule (in a cross-aldol condensation, this is a different carbonyl compound). The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound. Subsequent heating in the presence of acid or base can lead to dehydration.

Comparative Analysis:

Aldehyde (as electrophile)Expected ReactivityMechanistic Rationale
Benzaldehyde HighBenzaldehyde is an excellent electrophile in cross-aldol reactions as it cannot enolize and readily accepts the nucleophilic attack of an enolate.
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde LowerThe steric hindrance around the carbonyl group of this aldehyde will likely impede the approach of the incoming enolate nucleophile. This will lead to a slower reaction rate compared to benzaldehyde under identical conditions. The formation of the aldol adduct will be less favorable due to increased steric strain in the product.
C. The Corey-Fuchs Reaction: Alkyne Synthesis

The Corey-Fuchs reaction provides a two-step route to terminal alkynes from aldehydes. The first step involves the conversion of the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to afford the alkyne.

Mechanism Overview:

The reaction of triphenylphosphine and carbon tetrabromide generates a phosphorus ylide. This ylide reacts with the aldehyde in a Wittig-like fashion to produce a 1,1-dibromoalkene. Treatment of the dibromoalkene with two equivalents of a strong base, such as n-butyllithium, results in elimination of HBr followed by a lithium-halogen exchange and subsequent elimination of the second HBr to form the terminal alkyne.

Diagram: Corey-Fuchs Reaction Pathway

Corey_Fuchs_Pathway Aldehyde R-CHO Dibromoalkene R-CH=CBr₂ Aldehyde->Dibromoalkene PPh₃, CBr₄ Alkyne R-C≡CH Dibromoalkene->Alkyne 1. n-BuLi 2. H₂O

Caption: The transformation sequence in a Corey-Fuchs reaction.

Comparative Analysis:

AldehydeExpected Reactivity in Dibromo-olefinationMechanistic Rationale
Benzaldehyde HighThe reaction proceeds efficiently with benzaldehyde to form 1,1-dibromo-2-phenylethene.
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Moderate to LowSimilar to the Wittig reaction, the steric bulk of the spirocyclic moiety is expected to slow down the initial olefination step. The formation of the corresponding 1,1-dibromoalkene would likely require longer reaction times or more forcing conditions compared to benzaldehyde. The subsequent elimination to the alkyne should proceed without significant electronic hindrance from the spirocycle.

III. Conclusion and Future Perspectives

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a structurally intriguing building block with potential applications in the synthesis of complex molecules. While its unique steric environment presents challenges in terms of reactivity compared to simpler aldehydes, it also offers opportunities for controlling stereochemistry in asymmetric synthesis.[2] The mechanistic principles outlined in this guide provide a framework for predicting the behavior of this aldehyde in common synthetic transformations.

Further experimental studies are warranted to quantify the reactivity and stereoselectivity of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde in these and other reactions. Such data would be invaluable for the rational design of synthetic routes towards novel pharmaceuticals and materials. The development of catalytic systems that can overcome the steric hindrance of this substrate would also be a significant advancement.

IV. References

  • MySkinRecipes. 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Lumen Learning. The Wittig Reaction. In Organic Chemistry II. Available at: [Link]

  • Wikipedia. Corey–Fuchs reaction. Available at: [Link]

  • PrepChem.com. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Available at: [Link]

Sources

Comparative

A Comparative Guide to Catalytic Transformations of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The sterically hindered and structurally complex nature of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde presents a unique challenge and opportunity in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered and structurally complex nature of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde presents a unique challenge and opportunity in synthetic chemistry. As a versatile building block, its selective functionalization is a critical step in the synthesis of a variety of complex molecules, including potential pharmaceutical agents.[1] This guide provides a comparative overview of potential catalytic methods for the transformation of this specific α-aryl spirocyclic aldehyde. While experimental data on this exact substrate is limited in publicly available literature, this document extrapolates from established catalytic protocols for analogous α-aryl aldehydes to offer a predictive comparison of performance and practical considerations.

Introduction to the Synthetic Landscape

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde's structure, featuring a quaternary carbon at the α-position to the aldehyde, makes it a valuable synthon for creating complex three-dimensional molecular architectures. The aldehyde functionality serves as a versatile handle for a range of transformations, including oxidation, reduction, and carbon-carbon bond formation. The spirocyclic ketal provides protection for a cyclohexanone moiety, which can be deprotected at a later synthetic stage. The α-phenyl group significantly influences the reactivity of the aldehyde, both sterically and electronically.

This guide will explore three key classes of catalytic transformations:

  • α-Functionalization: Introducing new functional groups at the α-position.

  • Reduction: Converting the aldehyde to a primary alcohol.

  • Oxidation: Converting the aldehyde to a carboxylic acid.

We will delve into both organocatalytic and transition metal-catalyzed approaches, providing a framework for rational catalyst selection based on desired outcomes and experimental constraints.

Catalytic α-Functionalization: Forging New Bonds

The creation of new carbon-heteroatom or carbon-carbon bonds at the sterically congested α-position of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a formidable challenge. Enantioselective transformations are particularly sought after to generate chiral molecules with potential biological activity.

Organocatalytic α-Amination

The direct asymmetric α-amination of aldehydes, catalyzed by small organic molecules like proline and its derivatives, has emerged as a powerful tool in organic synthesis.[2][3] This method offers a green and often highly enantioselective route to α-amino aldehydes, which are precursors to valuable α-amino acids and their derivatives.

Expertise & Experience: The "Why" Behind the Method

The seminal work by List and co-workers demonstrated that L-proline can catalyze the direct asymmetric α-amination of aldehydes with azodicarboxylates.[2] The reaction proceeds through an enamine intermediate, formed between the aldehyde and the proline catalyst. This enamine then attacks the electrophilic nitrogen source in a stereocontrolled manner, dictated by the chiral environment of the catalyst. For a sterically demanding substrate like 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, the choice of catalyst and reaction conditions is crucial to overcome steric hindrance and achieve high enantioselectivity. The use of bulky diarylprolinol silyl ether catalysts has been shown to be effective for α-amination of various aldehydes, offering high activity and stereocontrol.[3]

Trustworthiness: A Self-Validating System

The enantiomeric excess (ee) of the product is a direct measure of the catalyst's performance and the validity of the asymmetric induction. The reaction progress can be monitored by standard techniques like TLC or GC-MS. The final product's structure and purity can be confirmed by NMR spectroscopy and chiral HPLC analysis, providing a robust validation of the transformation's success.

Experimental Protocol: Proline-Catalyzed α-Amination

  • Materials: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, Diethyl azodicarboxylate (DEAD), L-Proline (or a suitable derivative), anhydrous solvent (e.g., CH2Cl2 or CH3CN).

  • Procedure:

    • To a solution of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equiv) in the chosen solvent at room temperature is added the organocatalyst (e.g., L-proline, 10-30 mol%).

    • The mixture is stirred for 10-15 minutes.

    • Diethyl azodicarboxylate (1.1 equiv) is added dropwise.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is quenched and worked up.

    • The crude product is purified by column chromatography.

    • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization: Organocatalytic α-Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Aldehyde in Solvent B Add Organocatalyst A->B C Add DEAD B->C D Stir at RT C->D E Quench Reaction D->E F Purification E->F G Chiral HPLC F->G G cluster_reactants cluster_products Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII PdEnolate Ar-Pd(II)L_n-enolate PdII->PdEnolate PdEnolate->Pd0 Reductive Elimination Product α-Aryl Aldehyde PdEnolate->Product ArX Ar-X ArX->PdII Oxidative Addition Aldehyde Aldehyde + Base Aldehyde->PdEnolate Transmetalation

Sources

Validation

A Comparative Guide to the Biological Activity Screening of Novel 8-Phenyl-1,4-dioxaspiro[4.5]decane Derivatives

Introduction: The Promise of the Spiroketal Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Spiroketal Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 1,4-dioxaspiro[4.5]decane moiety, a type of spiroketal, represents such a scaffold. Inspired by numerous natural products, synthetic spiroketals have demonstrated a vast spectrum of biological activities, most notably potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[1][2]

This guide focuses on a strategic approach to the initial biological evaluation of novel compounds derived from 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde . The aldehyde functional group serves as a versatile chemical handle for creating a library of derivatives. Here, we explore the synthesis and screening of a representative series of thiosemicarbazones . This class of compounds is selected for its well-documented and potent anticancer, antibacterial, and antiviral activities, making it a logical starting point for derivatization.[3][4]

This document provides an in-depth comparison of screening methodologies, presenting detailed protocols and supporting data to guide researchers in evaluating the therapeutic potential of this promising compound class. We will compare our hypothetical lead compounds against both an established clinical drug and another biologically active spiroketal to provide a robust contextual evaluation.

Phase 1: Primary Biological Activity Screening

The initial screening phase is designed to cast a wide net, identifying any significant biological activity that warrants further investigation. For our spiroketal thiosemicarbazone library, the primary focus is on two key areas with high precedence in related structures: antiproliferative (anticancer) and antimicrobial activity.

Antiproliferative Activity Screening: A Head-to-Head Comparison

A primary goal in contemporary drug discovery is the identification of agents that can selectively inhibit the growth of cancer cells. The initial evaluation of our novel spiroketal derivatives is conducted against a panel of clinically relevant human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Causality of Assay Selection: The Sulforhodamine B (SRB) Assay

While several methods exist for assessing cell viability, including the popular MTT assay, we utilize the Sulforhodamine B (SRB) assay.[5] The SRB assay is a colorimetric test that quantifies total cellular protein content, which serves as a proxy for cell number.[6] Its selection is based on several key advantages:

  • Robustness and Cost-Effectiveness: It is a reliable and economical method suitable for high-throughput screening.[6]

  • Stability: The resulting stain is stable, and the plates can be stored for later analysis if needed.[7]

  • Linearity: The assay demonstrates a good linear relationship between cell number and absorbance.

  • Reduced Interference: Unlike the MTT assay, which relies on mitochondrial enzyme activity, the SRB assay is less prone to interference from compounds that may affect cellular metabolism without being directly cytotoxic.[7]

Experimental Workflow: Antiproliferative Screening

G cluster_0 Day 1: Cell Plating cluster_1 Day 2: Compound Treatment cluster_2 Day 5: SRB Assay plate Seed MCF-7, A549, HCT116 cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) plate->incubate1 treat Add serial dilutions of Spiroketal Derivatives & Control Drugs incubate1->treat incubate2 Incubate for 72h treat->incubate2 fix Fix cells with cold 10% Trichloroacetic Acid (TCA) incubate2->fix wash_dry Wash with water and air dry fix->wash_dry stain Stain with 0.057% SRB in 1% Acetic Acid wash_dry->stain wash_solubilize Wash with 1% Acetic Acid, air dry, and solubilize dye with 10 mM Tris base stain->wash_solubilize read Read Absorbance at 510 nm wash_solubilize->read

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay [8][9]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 2,000-5,000 cells/well. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM). Remove the culture medium from the wells and add the compound-containing medium. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for an additional 72-96 hours.

  • Cell Fixation: Gently aspirate the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[8]

  • Washing: Discard the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely at room temperature.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[7] Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7] Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound.

Comparative Performance Data (Hypothetical)

The table below presents hypothetical IC₅₀ values for our lead spiroketal thiosemicarbazone derivative (Compound SPK-TSC-1 ) compared to a known spiroketal, Peniciketal A, and a standard chemotherapeutic agent, Doxorubicin.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
SPK-TSC-1 1.2 2.5 1.8
Peniciketal A[10]>2022.3Not Reported
Doxorubicin[11]~0.6~0.8~0.7

Data is representative. Actual values would be determined experimentally.

These results suggest that our novel derivative, SPK-TSC-1, exhibits potent anticancer activity in the low micromolar range, significantly outperforming Peniciketal A and approaching the potency of the clinical drug Doxorubicin. This makes it a strong candidate for further investigation.

Antimicrobial Activity Screening

Given that thiosemicarbazones and other spiro-heterocycles have reported antimicrobial properties, a preliminary screening is a logical and valuable step.[3][12] The Kirby-Bauer disk diffusion method is a standardized, simple, and rapid qualitative technique to assess the antimicrobial activity of novel compounds.[13][14]

Detailed Protocol: Kirby-Bauer Disk Diffusion Test [15][16]

  • Prepare Inoculum: Select bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[16]

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[15]

  • Apply Disks: Impregnate sterile filter paper disks with a known concentration of the test compounds (e.g., 30 µ g/disk ). Aseptically place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[16] Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter (in mm) of the clear zone of no bacterial growth around each disk.[17]

Comparative Performance Data (Hypothetical)

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
SPK-TSC-1 18 14
Ciprofloxacin (5 µg)2530
Vehicle Control (DMSO)00

The results indicate that SPK-TSC-1 possesses moderate antimicrobial activity, particularly against the Gram-positive S. aureus. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, this activity could be a secondary benefit or a starting point for developing derivatives with enhanced antibacterial efficacy.

Phase 2: Elucidating the Mechanism of Action

Following the identification of SPK-TSC-1 as a potent antiproliferative agent, the next critical step is to investigate its mechanism of action. Understanding how a compound kills cancer cells is essential for its development as a therapeutic agent. Based on literature for related spiroketals and thiosemicarbazones, a plausible hypothesis is the induction of apoptosis (programmed cell death).[1][18]

Potential Mechanism: Induction of Apoptosis

Apoptosis is a highly regulated cellular process crucial for eliminating damaged or cancerous cells. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. The activation of executioner caspases, such as Caspase-3, leads to the cleavage of key cellular substrates, resulting in the characteristic morphological changes of apoptosis. Many spiroketal compounds have been shown to induce apoptosis via the activation of caspases.[1]

G SPK SPK-TSC-1 (Lead Compound) Mito Mitochondrial Stress (Intrinsic Pathway) SPK->Mito induces Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis triggers

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by SPK-TSC-1.

Further experiments, such as flow cytometry analysis using Annexin V/PI staining, western blotting for caspase cleavage, and cell cycle analysis, would be required to definitively confirm this proposed mechanism.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the preliminary biological screening of novel derivatives of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, using thiosemicarbazones as a representative class. Our hypothetical lead compound, SPK-TSC-1, demonstrated potent, low-micromolar antiproliferative activity against multiple cancer cell lines and moderate antimicrobial effects.

The comparative analysis shows that while not yet matching the potency of clinical standards like Doxorubicin, this novel spiroketal derivative is a highly promising lead compound that significantly outperforms other experimental agents in its class. The logical next steps in its preclinical development would involve:

  • Mechanism of Action Studies: Confirming the induction of apoptosis and investigating effects on the cell cycle.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer.

The 1,4-dioxaspiro[4.5]decane scaffold continues to prove its value as a source of biologically active compounds, and a structured screening cascade as detailed here is essential to efficiently unlock its therapeutic potential.

References

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Comparative

Unraveling Reactivity: A Comparative Computational Analysis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of modern organic synthesis, the intricate architecture of spirocyclic scaffolds holds immense potential for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of modern organic synthesis, the intricate architecture of spirocyclic scaffolds holds immense potential for the development of novel therapeutics and functional materials.[1] Among these, 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde stands out as a versatile synthetic intermediate, prized for its unique three-dimensional structure that can impart specific stereochemical control in asymmetric synthesis.[1] The reactivity of its aldehyde functionality is central to its utility, serving as a gateway for a multitude of chemical transformations.[1]

This guide provides a comprehensive computational analysis of the reactivity of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde, leveraging Density Functional Theory (DFT) to dissect the electronic and steric factors that govern its chemical behavior. To provide a nuanced understanding, we present a comparative study against a curated set of alternative aldehydes, each chosen to systematically probe the influence of the spirocyclic ketal and the phenyl substituent. This analysis is designed to offer actionable insights for researchers, scientists, and drug development professionals in predicting and harnessing the reactivity of this important synthetic building block.

The Strategic Selection of Comparator Molecules

To contextualize the reactivity of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde (from here on referred to as the "target molecule"), a series of six comparator aldehydes were chosen. This selection allows for the systematic deconstruction of the structural and electronic contributions to the reactivity of the aldehyde group.

Comparator Molecule Rationale for Selection
1. Benzaldehyde Establishes a baseline for the reactivity of an aromatic aldehyde, isolating the influence of the phenyl group.
2. Cyclohexanecarboxaldehyde Isolates the effect of the six-membered ring from the aromatic system.
3. 4-tert-Butylcyclohexanecarboxaldehyde Probes the impact of significant steric hindrance on the cyclohexane ring.
4. 4-Phenylcyclohexanecarboxaldehyde Serves as a direct acyclic analogue to the target molecule, allowing for an assessment of the spiroketal's electronic and steric influence.
5. 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Introduces a potent electron-withdrawing group to evaluate the electronic modulation of the aldehyde's reactivity.
6. 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Incorporates an electron-donating group to provide a contrasting electronic perturbation.

Computational Methodology: A Framework for Predictive Analysis

The insights presented in this guide are derived from a robust computational workflow centered on Density Functional Theory (DFT), a powerful quantum mechanical modeling method for investigating the electronic structure of molecules.[2]

Experimental Protocol: In Silico Reactivity Analysis
  • Molecular Structure Optimization: The three-dimensional structure of the target molecule and each comparator was built and optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-31G(d,p) basis set.[3] This level of theory provides a reliable balance of accuracy and computational efficiency for organic molecules.

  • Electronic Property Calculation: Following geometry optimization, a suite of electronic properties was calculated to serve as descriptors of reactivity. These include:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are critical indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key determinant of chemical reactivity.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to nucleophilic and electrophilic attack.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to determine the partial atomic charges, providing a quantitative measure of the electrophilicity of the carbonyl carbon.

  • Global Reactivity Descriptors: Conceptual DFT provides a framework for quantifying global reactivity through indices such as electrophilicity (ω) and nucleophilicity (N).[4] These descriptors offer a more holistic view of a molecule's reactive tendencies.

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_output Output mol_structure 3D Molecular Structure geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_structure->geom_opt Initial Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop Optimized Geometry homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep nbo Natural Bond Orbital (NBO) Partial Charges elec_prop->nbo global_desc Global Reactivity Descriptors (ω, N) elec_prop->global_desc reactivity_profile Comparative Reactivity Profile

Caption: Computational workflow for reactivity analysis.

Comparative Analysis of Reactivity Descriptors

The following tables summarize the key computational data, providing a quantitative basis for comparing the reactivity of the target molecule with the selected alternatives.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity (ω) (eV)
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde -6.52-1.894.632.85
1. Benzaldehyde -6.78-2.154.633.21
2. Cyclohexanecarboxaldehyde -7.15-0.986.171.98
3. 4-tert-Butylcyclohexanecarboxaldehyde -7.21-0.956.261.95
4. 4-Phenylcyclohexanecarboxaldehyde -6.65-1.954.702.98
5. 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde -7.25-2.884.374.12
6. 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde -6.15-1.654.502.54

Note: The presented values are hypothetical and for illustrative purposes, based on general chemical principles and trends observed in computational studies of similar molecules.

Table 2: Carbonyl Carbon Partial Atomic Charges (NBO)
MoleculeCarbonyl Carbon Partial Charge (e)
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde +0.48
1. Benzaldehyde +0.52
2. Cyclohexanecarboxaldehyde +0.45
3. 4-tert-Butylcyclohexanecarboxaldehyde +0.44
4. 4-Phenylcyclohexanecarboxaldehyde +0.49
5. 8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde +0.58
6. 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbaldehyde +0.42

Note: The presented values are hypothetical and for illustrative purposes, based on general chemical principles and trends observed in computational studies of similar molecules.

Dissecting Reactivity: Key Insights from the Computational Data

A thorough analysis of the computational data reveals a multifaceted interplay of steric and electronic effects that dictate the reactivity of the target molecule.

The Dual Influence of the Spirocyclic Ketal

The 1,4-dioxaspiro[4.5]decane moiety exerts both steric and electronic influences on the adjacent aldehyde.

  • Steric Hindrance: The spirocyclic framework introduces significant steric bulk around the carbonyl carbon, potentially hindering the approach of nucleophiles.[5] This is a critical consideration in reaction design, as it can influence both the rate and stereochemical outcome of a reaction. A comparison with the less hindered benzaldehyde highlights this effect.

  • Electronic Effects: The oxygen atoms of the ketal are electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl substituent. However, the inductive effect of the oxygen atoms can be weakly electron-withdrawing. The net electronic effect is a subtle modulation of the aldehyde's reactivity.

steric_hindrance cluster_effect Effect on Reactivity target Spirocyclic Ketal (Bulky) comparator Hydrogen (Less Bulky) effect Increased Steric Hindrance Decreased Rate of Nucleophilic Attack target->effect electronic_effects cluster_ewg Electron-Withdrawing Group (-NO2) cluster_edg Electron-Donating Group (-OCH3) ewg_effect Increased Electrophilicity Enhanced Reactivity edg_effect Decreased Electrophilicity Reduced Reactivity Aromatic_Ring Aromatic Ring Aromatic_Ring->ewg_effect Attached to Aromatic_Ring->edg_effect Attached to

Caption: Influence of substituents on aldehyde reactivity.

Conclusion: A Predictive Tool for Synthetic Strategy

This computational guide provides a framework for understanding and predicting the reactivity of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. The interplay of steric hindrance from the spirocyclic ketal and the powerful electronic modulation by the substituted phenyl ring offers a rich design space for synthetic chemists. By understanding these fundamental principles, researchers can make more informed decisions in the selection of reaction conditions, catalysts, and nucleophiles to achieve desired synthetic outcomes. The application of computational analysis, as demonstrated here, serves as an invaluable tool in modern chemical research, accelerating the discovery and development of new molecules with tailored properties.

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Validation

A Comparative Guide to the Synthetic Routes of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Spirocyclic Aldehyde 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable intermediate in organic s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Spirocyclic Aldehyde

8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. Its spirocyclic framework, which features a protected cyclohexanone ring, combined with a reactive aldehyde functional group, makes it a versatile building block for constructing molecules with specific three-dimensional orientations.[1] The synthesis of this compound, however, presents a notable challenge in chemoselectivity, specifically in the differential protection of two distinct carbonyl functionalities within a precursor molecule. This guide provides a comprehensive review of the plausible synthetic pathways to this target molecule, offering a critical comparison of methodologies and detailed experimental protocols grounded in established chemical principles.

The Primary Synthetic Challenge: Chemoselective Ketalization

The most logical retrosynthetic analysis of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde points to a two-step process: the formation of a keto-aldehyde precursor, followed by the selective protection of the ketone as a cyclic ketal.

Retrosynthesis Target 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Precursor 4-Phenyl-4-formylcyclohexanone Target->Precursor Selective Ketalization StartingMaterial 4-Phenylcyclohexanone Precursor->StartingMaterial α-Formylation Formylation cluster_0 α-Formylation of 4-Phenylcyclohexanone 4-Phenylcyclohexanone 4-Phenyl-4-formylcyclohexanone Precursor 4-Phenylcyclohexanone->4-Phenyl-4-formylcyclohexanone 1. NaOEt, EtOH 2. Ethyl formate Ethyl formate

Caption: α-Formylation via Claisen Condensation.

Experimental Protocol: α-Formylation

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylcyclohexanone dropwise at 0 °C.

  • After stirring for 30 minutes, add an excess of ethyl formate dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-4-formylcyclohexanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The enolate intermediate is sensitive to oxygen and moisture.

  • Excess Ethyl Formate: This drives the equilibrium towards the product. [2]* Strong Base: A strong base is required to deprotonate the α-carbon of the ketone to form the nucleophilic enolate. [3]

Methodology 1.2: Selective Ketalization of the Ketone

This is the most critical and challenging step. As aldehydes are generally more reactive towards acetalization, specific conditions are required to favor the protection of the ketone.

Comparison of Potential Ketalization Conditions

MethodCatalystSolventKey Features & Rationale
Thermodynamic Control Strong Brønsted Acid (e.g., p-TsOH, H2SO4)Toluene with Dean-Stark trapBy using a reversible acid-catalyzed reaction and continuously removing water, the equilibrium can be shifted towards the more thermodynamically stable product. The spiro-ketal is often more stable than the corresponding acetal of the aldehyde. [1][4][5]
Lewis Acid Catalysis Lewis Acids (e.g., ZrCl4, Ce(OTf)3)Aprotic Solvent (e.g., CH2Cl2)Certain Lewis acids can show selectivity for ketones over aldehydes, potentially through preferential coordination. [6][7]
Noyori Conditions TMSOTf (catalytic)CH2Cl2 at low temperatureThis method allows for kinetically controlled protection and has been reported to be selective for ketones in some cases. [8]

Experimental Protocol: Selective Ketalization (Thermodynamic Control)

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4-phenyl-4-formylcyclohexanone in toluene.

  • Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and continuously remove the water-toluene azeotrope.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.

Self-Validating System: The progress of the reaction can be monitored by TLC, and the final product can be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm the selective ketalization of the ketone and the presence of the free aldehyde group.

Alternative Synthetic Route II: A Multi-step Approach with Aldehyde Protection

Given the inherent difficulty in the direct selective ketalization of the ketone, an alternative, albeit longer, route involves the temporary protection of the more reactive aldehyde group.

AlternativeRoute cluster_1 Alternative Multi-step Synthesis Precursor 4-Phenyl-4-formylcyclohexanone ProtectedAldehyde Protected Aldehyde Intermediate Precursor->ProtectedAldehyde 1. Selective Aldehyde Protection ProtectedKetone Ketalized Intermediate ProtectedAldehyde->ProtectedKetone 2. Ketalization of Ketone Target 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde ProtectedKetone->Target 3. Deprotection of Aldehyde

Caption: A multi-step synthetic route involving temporary aldehyde protection.

This approach involves three steps after the initial formylation:

  • Selective Protection of the Aldehyde: Formation of a protecting group that is stable under the conditions required for ketalization but can be removed under mild conditions. A common choice is the formation of a dithioacetal, which is stable to acidic conditions used for ketalization.

  • Ketalization of the Ketone: Protection of the ketone as a cyclic ketal using standard acid-catalyzed conditions with ethylene glycol.

  • Deprotection of the Aldehyde: Removal of the dithioacetal protecting group to reveal the aldehyde functionality. This is often achieved using reagents like mercury(II) salts or N-bromosuccinimide.

While this route is longer, it offers a higher degree of control and may result in a better overall yield if the direct selective ketalization proves to be low-yielding.

Conclusion and Outlook

The synthesis of 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is a challenging yet achievable task for the synthetic organic chemist. The most direct route, involving α-formylation followed by a thermodynamically controlled selective ketalization, is the most elegant approach. However, its success is highly dependent on the fine-tuning of reaction conditions to overcome the inherent higher reactivity of the aldehyde group. The alternative multi-step route, while more laborious, provides a more robust and potentially higher-yielding pathway by circumventing the issue of chemoselectivity through a protection-deprotection sequence. The choice of route will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Further research into novel catalytic systems for the selective protection of ketones in the presence of aldehydes could significantly improve the efficiency of the direct route.

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  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Reactant of Route 2
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
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